molecular formula (C2H4O)nC14H30OS B1164935 Tallow amine CAS No. 61790-33-8

Tallow amine

Cat. No.: B1164935
CAS No.: 61790-33-8
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Description

Tallow Amine is a primary fatty amine derived primarily from animal tallow, consisting of a mixture of saturated and unsaturated alkyl chains, most prominently stearyl (C18:0), palmityl (C16:0), and oleyl (C18:1) amines . This compound serves as a crucial intermediate and functional surfactant in diverse industrial and research applications. In agrochemical research, this compound and its ethoxylated derivatives, known as Polyethoxylated Tallow Amines (POEAs), are historically significant as adjuvants in herbicide formulations like glyphosate, where they enhance plant coverage and facilitate the penetration of the active ingredient through surface tissues . Its utility extends to the mining industry, where it functions as a flotation collector for potash and other minerals and as an anticaking agent . Furthermore, this compound acts as a effective corrosion inhibitor in petroleum refinery processes, forming a protective layer on metal surfaces to prevent reaction with corrosive substances such as hydrogen sulfide . It is also a key starting material in chemical synthesis, used to produce cationic and amphoteric surfactants, amine ethoxylates, and quaternary ammonium compounds for use in textiles, leather processing, and water treatment . Researchers value its role in creating emulsifiers for industrial cleaners, oil dispersants, and fabric softeners. When handling, note that this compound is a combustible solid and can cause severe skin and eye irritation . It is toxic to aquatic life with long-lasting effects, and its use is subject to regulatory scrutiny and restrictions in various regions, particularly in glyphosate-based formulations for agricultural use . This product is intended For Research Use Only (RUO) and must not be used for personal, commercial, or household applications.

Properties

CAS No.

61790-33-8

Molecular Formula

(C2H4O)nC14H30OS

Synonyms

Armeen TD

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Tallow Amine: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tallow (B1178427) amine, a primary fatty amine derived from animal fat, is a versatile chemical intermediate with a wide range of applications across various industries. Its unique properties, stemming from its long alkyl chain and reactive primary amine group, make it a crucial component in the synthesis of surfactants, corrosion inhibitors, and various specialty chemicals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of tallow amine. Detailed experimental protocols for its synthesis and characterization are presented, along with spectroscopic data to aid in its identification and analysis.

Chemical Structure and Composition

This compound is not a single chemical compound but rather a mixture of primary alkyl amines. The composition of this mixture is directly related to the fatty acid composition of the parent tallow. Tallow is predominantly composed of triglycerides of saturated and unsaturated fatty acids, with the most common being palmitic acid (C16:0), stearic acid (C18:0), and oleic acid (C18:1). Consequently, this compound is primarily a mixture of hexadecylamine, octadecylamine, and octadecenylamine.

The general chemical structure of a this compound molecule can be represented as:

R-NH₂

Where 'R' represents a mixture of long-chain alkyl and alkenyl groups, typically containing 16 to 18 carbon atoms.

Diagram: Representative Chemical Structure of this compound (Octadecylamine)

G Tallow Tallow (Triglycerides) FattyAcids Fatty Acids Tallow->FattyAcids Hydrolysis Nitrile Fatty Nitrile FattyAcids->Nitrile Ammonolysis TallowAmine This compound Nitrile->TallowAmine Hydrogenation G start Weigh Sample dissolve Dissolve in Solvent start->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with Standard HCl add_indicator->titrate endpoint Observe Endpoint Color Change titrate->endpoint calculate Calculate Amine Value endpoint->calculate

An In-Depth Technical Guide to the Laboratory Synthesis of Tallow Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed methodologies for the laboratory-scale synthesis of tallow (B1178427) amine, a primary fatty amine derived from tallow. Tallow amine and its derivatives are valuable intermediates in various industrial and research applications. This document outlines the predominant synthesis route, experimental protocols, and relevant quantitative data to assist researchers in the preparation of this compound for laboratory use.

Introduction

Tallow is a rendered form of beef or mutton fat, primarily composed of triglycerides of fatty acids. The typical fatty acid composition of tallow is a mixture of saturated and unsaturated fatty acids, with the most common being oleic acid (C18:1), palmitic acid (C16:0), and stearic acid (C18:0). This compound refers to a mixture of primary amines corresponding to this fatty acid profile.

The most common industrial method for the synthesis of fatty amines is the nitrile process .[1][2] This process involves two main steps:

  • Amidation/Nitrilation: Tallow fatty acids are reacted with ammonia (B1221849) at high temperatures to form fatty nitriles.[2]

  • Hydrogenation: The resulting fatty nitriles are then catalytically hydrogenated to produce primary tallow amines.[3]

This guide will focus on providing detailed laboratory-scale protocols for this two-step synthesis.

Synthesis Pathway and Workflow

The overall synthesis pathway from tallow fatty acids to this compound can be visualized as a two-step process. The following diagrams illustrate the chemical transformation and a typical laboratory workflow.

Synthesis_Pathway Tallow_Fatty_Acids Tallow Fatty Acids (R-COOH) Fatty_Nitrile Fatty Nitrile (R-C≡N) Tallow_Fatty_Acids->Fatty_Nitrile + NH₃ - 2H₂O Tallow_Amine This compound (R-CH₂NH₂) Fatty_Nitrile->Tallow_Amine + 2H₂ (Catalyst)

Caption: Chemical pathway for the synthesis of this compound via the nitrile process.

Experimental_Workflow cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Hydrogenation cluster_2 Purification Start Tallow Fatty Acids + Ammonia Reaction1 High-Temperature Reaction (e.g., 280-360°C) Start->Reaction1 Workup1 Removal of Water Reaction1->Workup1 Product1 Crude Fatty Nitrile Workup1->Product1 Start2 Fatty Nitrile + Catalyst (e.g., Raney Nickel) Product1->Start2 Proceed to Hydrogenation Reaction2 Hydrogenation (H₂ pressure or reducing agent) Start2->Reaction2 Workup2 Catalyst Filtration Reaction2->Workup2 Product2 Crude this compound Workup2->Product2 Purification_Start Crude this compound Product2->Purification_Start Proceed to Purification Distillation Vacuum Distillation Purification_Start->Distillation Final_Product Purified this compound Distillation->Final_Product

Caption: Laboratory workflow for the synthesis and purification of this compound.

Experimental Protocols

The following protocols are adapted from various sources to provide a coherent guide for laboratory synthesis.

This procedure is based on the principles of the industrial nitrile process, adapted for a laboratory setting.[2]

Materials:

  • Tallow fatty acids

  • Ammonia gas (NH₃)

  • Metal oxide catalyst (e.g., alumina (B75360) or zinc oxide)

  • High-pressure reactor equipped with a stirrer, gas inlet, and water removal trap.

Procedure:

  • Charge the high-pressure reactor with tallow fatty acids and the metal oxide catalyst.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce ammonia gas into the reactor. An excess of ammonia is typically used to drive the reaction towards nitrile formation.

  • Heat the reactor to 280-360°C with continuous stirring.

  • Maintain the reaction at this temperature for several hours. During the reaction, water is formed as a byproduct and should be continuously removed to shift the equilibrium towards the nitrile.[2]

  • After the reaction is complete (as monitored by techniques such as IR spectroscopy to observe the disappearance of the carboxylic acid peak and the appearance of the nitrile peak), cool the reactor to room temperature.

  • Vent the excess ammonia in a fume hood.

  • The resulting product is crude tallow nitrile, which can be purified by vacuum distillation before proceeding to the next step.

This protocol describes the catalytic hydrogenation of the fatty nitrile to the primary amine using Raney Nickel as the catalyst.[4][5][6] The addition of ammonia during hydrogenation helps to suppress the formation of secondary and tertiary amine byproducts.[7]

Materials:

  • Tallow nitrile

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol (B145695) (anhydrous)

  • Ammonia (optional, to improve selectivity for primary amines)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In the reaction vessel of the hydrogenation apparatus, add the tallow nitrile and anhydrous ethanol.

  • Carefully add the Raney Nickel slurry. The amount of catalyst can vary, but a starting point is typically 5-10% by weight relative to the nitrile.

  • If suppressing secondary amine formation is critical, a small amount of ammonia can be added to the reaction mixture.[7]

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0-4.0 MPa).[6]

  • Heat the reaction mixture to the target temperature (e.g., 110-130°C) with vigorous stirring.[6]

  • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • The reaction mixture contains the this compound, ethanol, and the Raney Nickel catalyst. The catalyst can be removed by filtration through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be handled with care, ensuring it does not dry out and is kept under a solvent or inert atmosphere.

  • The ethanol can be removed from the filtrate by rotary evaporation to yield the crude this compound.

The crude this compound can be purified by vacuum distillation.[8] An alternative method involves the formation and recrystallization of the amine hydrochloride salt.[9]

Procedure (via Hydrochloride Salt Formation):

  • Dissolve the crude this compound in a suitable solvent like tert-butyl methyl ether (TBME).

  • Add aqueous hydrochloric acid to the solution to precipitate the this compound hydrochloride.

  • Isolate the hydrochloride salt by filtration.

  • The salt can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile).[10]

  • To regenerate the free amine, dissolve the purified hydrochloride salt in water and add a strong base (e.g., NaOH solution) until the solution is alkaline.

  • Extract the liberated this compound with a suitable organic solvent (e.g., ether or TBME).

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified this compound.

Quantitative Data

The yield and purity of the synthesized this compound can be influenced by various factors, including catalyst choice, reaction conditions, and the purity of the starting materials.

Reaction Step Product Catalyst/Reagent Typical Yield Reference
Amidation/NitrilationTallow NitrileMetal Oxide70-90% (Industrial)[2]
HydrogenationThis compoundRaney Nickel / H₂80-95% (for various nitriles)[4][5]
HydrogenationThis compoundNickel Catalyst / H₂>95% (conversion)[6]

Note: The yields for the hydrogenation step are reported for various fatty nitriles and may serve as an expected range for tallow nitrile.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹) of the primary amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the fatty amine and assess its purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the composition of the fatty amine mixture and identify any impurities.

Conclusion

The synthesis of this compound in a laboratory setting is a feasible process that primarily follows the industrial nitrile process. Careful control of reaction conditions, particularly during the hydrogenation step, is crucial for achieving high yields of the desired primary amine and minimizing the formation of byproducts. The protocols and data presented in this guide provide a solid foundation for researchers to produce and purify this compound for their specific research needs.

References

A Technical Guide to the Physicochemical Characteristics of Tallow Amines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Tallow (B1178427) amines are a class of fatty amines derived from tallow, which is rendered animal fat. As primary amines with long aliphatic chains, they exhibit unique surfactant properties that make them valuable in a multitude of industrial applications, including as corrosion inhibitors, flotation agents, and emulsifiers. For researchers in the pharmaceutical sciences, tallow amines and their derivatives are of particular interest due to their potential use as excipients, antimicrobial agents, and components of advanced drug delivery systems. Their amphiphilic nature allows for the encapsulation and enhanced solubilization of hydrophobic active pharmaceutical ingredients (APIs), presenting a promising avenue for improving drug bioavailability.[1][2]

This technical guide provides an in-depth overview of the core physicochemical characteristics of tallow amines, detailed experimental protocols for their measurement, and a discussion of their relevance in the context of drug development.

Chemical Structure and Composition

Tallow amines are not single chemical entities but rather mixtures of primary amines with alkyl chains of varying lengths and degrees of saturation. The composition of the alkyl mixture is dictated by the fatty acid profile of the source tallow, which is typically rich in oleic, palmitic, and stearic acids.[3][4] The general chemical formula is R-NH₂, where 'R' represents the tallow alkyl group, a mix of C16-C18 chains.

Common derivatives include hydrogenated tallow amines, where the unsaturated alkyl chains are converted to saturated ones, and ethoxylated tallow amines, where ethylene (B1197577) oxide is added to the primary amine to create a more hydrophilic head group.[3]

Tallow Tallow (Animal Fat) Hydrolysis Hydrolysis Tallow->Hydrolysis FattyAcids Mixture of Fatty Acids (Oleic, Palmitic, Stearic, etc.) Hydrolysis->FattyAcids NitrileProcess Nitrile Process FattyAcids->NitrileProcess TallowAmine Primary Tallow Amine (R-NH₂) NitrileProcess->TallowAmine

Caption: General synthesis pathway of primary tallow amines from tallow.

Physicochemical Properties

The functional characteristics of tallow amines are defined by a range of physicochemical properties. The data presented are typical values and can vary based on the specific composition and grade of the material.

Table 1: General Physicochemical Properties of Tallow Amines

PropertyValueReferences
Chemical Formula C₁₈H₃₉N (average)[5][6]
Molecular Weight 262 - 285 g/mol [4][7][8]
Appearance Yellow to brown viscous liquid or semi-solid[4][5][7]
Odor Amine-like, fishy[7]
Density (at 20°C) 0.85 - 0.87 g/cm³[7]
pH (1% solution) 11 - 12[7]
Primary Amine Content ≥ 98% (typical for distilled grades)[5][6]

Table 2: Thermal and Solubility Properties of this compound Variants

PropertyThis compoundHydrogenated this compoundReferences
Melting Point 35 - 45 °C52.9 - 56 °C[7][9][10]
Boiling Point 280 - 320 °C (decomposes)~349 °C (estimated)[7][9]
Flash Point >100 - 150 °C>154 °C[7][9]
Water Solubility Slightly soluble / InsolubleInsoluble (0.04875 mg/L @ 25°C est.)[7][8][9][11]
Organic Solvent Solubility Soluble in alcohols, acetone, chloroform, benzene, ethersSoluble[4][7][8]

Table 3: Surfactant and Solution Properties of Tallow Amines and Derivatives

PropertyValueCommentsReferences
pKa 9 - 11 (estimated)Typical range for primary aliphatic amines.[12]
Critical Micelle Concentration (CMC) 1.40 x 10⁻³ MMeasured for PEG-10 Tallow Propane Amine via electrical conductivity.[13][14]
HLB (for Ethoxylates) ~15.2 (for 20 EO derivative)Varies with the degree of ethoxylation.[15]

Experimental Protocols for Characterization

Accurate determination of physicochemical properties is critical for formulation development and quality control. The following sections detail standard methodologies for key parameters.

The pKa, or acid dissociation constant, is a measure of the basicity of the amine group. Potentiometric titration is a highly accurate method for its determination.[12][16]

  • Principle: A solution of the this compound is titrated with a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at which half of the amine has been protonated (the midpoint of the titration curve).[12]

  • Detailed Methodology:

    • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 0.05 M) in deionized water or a suitable co-solvent system if solubility is low.[17]

    • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[16]

    • Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

    • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at the half-equivalence point.[17]

A Prepare this compound Solution (Known Conc.) C Titrate with Standardized Strong Acid (e.g., HCl) A->C B Calibrate pH Meter with Standard Buffers B->C D Record pH after each Titrant Addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Experimental workflow for pKa determination by potentiometric titration.

The melting point is a fundamental property used for identification and purity assessment of solid compounds like hydrogenated this compound.[18]

  • Principle: A small, powdered sample is heated slowly in a capillary tube. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid is recorded as the melting point range.[19] Pure crystalline compounds exhibit a sharp melting point range (0.5-1.0°C).

  • Detailed Methodology:

    • Sample Preparation: Ensure the sample is completely dry. Place a small amount of the solid on a clean, dry surface and crush it into a fine powder.[20]

    • Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube. Invert the tube and tap it gently or drop it through a long glass tube to pack the sample tightly at the sealed end.[20]

    • Measurement: Place the loaded capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

    • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[20]

    • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

The CMC is the concentration of a surfactant above which micelles form spontaneously.[21][22] It is a critical parameter for any application involving emulsification or solubilization.

  • Principle: Many physical properties of a surfactant solution, such as surface tension and conductivity, show an abrupt change in their concentration dependence at the CMC. By plotting one of these properties against surfactant concentration, the CMC can be identified as the point of this change.[23]

  • Method 1: Surface Tension:

    • Solution Preparation: Prepare a series of aqueous solutions of the this compound derivative with varying concentrations, spanning the expected CMC.

    • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., via the du Noüy ring or Wilhelmy plate method).[24]

    • Data Analysis: Plot surface tension versus the logarithm of the surfactant concentration. The surface tension will decrease as the concentration increases. Above the CMC, the surface tension remains relatively constant. The CMC is determined from the intersection of the two linear portions of the plot.[24]

  • Method 2: Conductivity (for ionic or ethoxylated amines):

    • Solution Preparation: Prepare a series of aqueous solutions of the this compound derivative with varying concentrations.

    • Measurement: Measure the specific electrical conductivity of each solution using a calibrated conductivity meter.[13]

    • Data Analysis: Plot conductivity versus surfactant concentration. The plot will show two linear regions with different slopes. The slope is steeper below the CMC because individual charged monomers are mobile charge carriers. Above the CMC, monomers are incorporated into less mobile micelles, causing a decrease in the slope. The intersection of these two lines gives the CMC.[13][21]

cluster_0 Concentration < CMC cluster_1 Concentration > CMC a1 a2 a3 M1 Micelle a4 a5

References

tallow amine CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tallow (B1178427) Amine: CAS Number and Safety Data

This technical guide provides a comprehensive overview of tallow amine, a fatty primary amine derived from animal fat. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, safety profile, and handling procedures.

Chemical Identification and Properties

This compound is a mixture of long-chain aliphatic amines, primarily consisting of C16 and C18 chains.[1] It is commercially available in various forms, including hydrogenated and ethoxylated derivatives. The primary CAS number for this compound is 61790-33-8 .[2][3] Other related substances include hydrogenated this compound (CAS No. 61788-45-2) and ethoxylated tallow amines (CAS No. 61791-26-2).[2][4][5]

The general chemical structure of this compound is R-NH2, where 'R' represents the alkyl group derived from tallow.[2] Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic amine group, is key to its wide range of industrial applications.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Appearance White to pale yellow semi-solid[3][6]
Odor Amine-like, fishy[7][8]
Molecular Formula C18H39N (representative)[3][6]
Molecular Weight 262 - 285 g/mol [2][3][8]
Melting Point 35 - 45 °C[8]
Boiling Point 280 - 320 °C (decomposes)[8]
Flash Point >150 °C[8][9]
Density 0.85 - 0.87 g/cm³ (at 20°C)[8]
Solubility Soluble in alcohols, chloroform, benzene, and ethers; insoluble in water.[2][8]
pH (1% solution) 11 - 12[8]
Specifications
ParameterValueSource
Primary Amine Content ≥ 98%[3][6]
Iodine Number (g I2/100g) 38.0 - 55.0[3]
Total Amine Value (mgKOH/g) 205 - 220[3]
Moisture ≤ 0.5%[3]

Safety and Toxicology

This compound is a corrosive substance that can cause severe skin burns and eye damage.[7][8][10] It is harmful if swallowed or inhaled.[8][10]

GHS Hazard Information
Hazard ClassHazard StatementGHS CodesSource
Acute Toxicity (Oral)H302: Harmful if swallowedGHS07[8][10]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageGHS05[8][10]
Serious Eye Damage/IrritationH318: Causes serious eye damageGHS05[11]
Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposureGHS08[10]
Hazardous to the Aquatic Environment (Acute)H400: Very toxic to aquatic lifeGHS09
Hazardous to the Aquatic Environment (Chronic)H410: Very toxic to aquatic life with long lasting effectsGHS09[10][11]
Toxicological Data
TestSpeciesRouteValueSource
LD50RatOral500 - 2000 mg/kg[9]
LD50RatOral980 mg/kg[12]
LD50MouseOral300 mg/kg[12]
LD50RabbitDermal> 2000 mg/kg[9]

Concentrated polyethoxylated this compound (POEA) has been shown to be corrosive to the eyes and very irritating to the skin in animal studies.[13] However, the irritation potential significantly decreases upon dilution.[13] Repeated dosing in rats primarily resulted in gastrointestinal effects.[13] Studies have indicated that POEA is not genotoxic and does not have adverse effects on reproduction or embryo-fetal development.[13]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423)
  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of the test substance is administered by gavage.

    • A stepwise procedure is used with a limited number of animals at each step. The outcome of the previous step determines the dose for the next.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Body weights are recorded weekly.

    • A necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated based on the mortality data.

Acute Dermal Irritation/Corrosion (OECD 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • A measured amount of the test substance is applied to the skin and covered with a gauze patch.

    • The patch is removed after a specified exposure period (e.g., 4 hours).

    • The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

  • Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the scores.

Diagrams

This compound Derivatives

Tallow_Amine_Derivatives Tallow Tallow (Animal Fat) FattyAcids Fatty Acids Tallow->FattyAcids Hydrolysis TallowAmine This compound (CAS: 61790-33-8) FattyAcids->TallowAmine Nitrile Process Hydrogenated Hydrogenated this compound (CAS: 61788-45-2) TallowAmine->Hydrogenated Hydrogenation Ethoxylated Ethoxylated this compound (CAS: 61791-26-2) TallowAmine->Ethoxylated Ethoxylation Safety_Assessment_Workflow Start Chemical Identification (e.g., this compound) PhysChem Physicochemical Characterization Start->PhysChem ToxTesting Toxicological Testing PhysChem->ToxTesting AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) ToxTesting->AcuteTox Irritation Skin/Eye Irritation & Corrosion ToxTesting->Irritation Sensitization Skin Sensitization ToxTesting->Sensitization RepeatedTox Repeated Dose Toxicity ToxTesting->RepeatedTox RiskAssessment Hazard Identification & Risk Assessment AcuteTox->RiskAssessment Irritation->RiskAssessment Sensitization->RiskAssessment RepeatedTox->RiskAssessment SDS Safety Data Sheet (SDS) Generation RiskAssessment->SDS

References

Unveiling the Amphiphilic Power: A Technical Guide to the Mechanism of Action of Tallow Amine Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tallow (B1178427) amine and its derivatives represent a versatile class of surfactants derived from animal fat. Their amphiphilic nature, possessing both a hydrophobic fatty alkyl chain and a hydrophilic amine group, underpins their wide-ranging applications as emulsifiers, wetting agents, and formulation adjuvants. This technical guide delves into the core mechanism of action of tallow amine surfactants, providing quantitative performance data, detailed experimental protocols, and an exploration of their interactions with biological systems.

The Fundamental Mechanism: Reduction of Surface and Interfacial Tension

The primary mechanism of action for any surfactant, including this compound and its ethoxylated derivatives, lies in its ability to adsorb at interfaces (e.g., air-water, oil-water) and lower the surface or interfacial tension. The hydrophobic tallow alkyl chains, typically composed of C16-C18 saturated and unsaturated fatty acids, orient themselves away from the aqueous phase, while the hydrophilic amine headgroup remains in contact with water. This molecular arrangement disrupts the cohesive energy at the interface, leading to a reduction in tension.

This fundamental property is responsible for their roles as:

  • Wetting Agents: By lowering the surface tension of a liquid, this compound surfactants allow it to spread more easily over a solid surface.

  • Emulsifiers: Tallow amines facilitate the dispersion of one immiscible liquid into another (e.g., oil in water) by forming a stabilizing film at the oil-water interface, preventing the droplets from coalescing.

  • Adjuvants: In agrochemical formulations, such as those containing glyphosate, polyethoxylated tallow amines (POEAs) enhance the efficacy of the active ingredient by improving its ability to wet and penetrate the waxy cuticle of plant leaves.[1]

The degree of ethoxylation plays a crucial role in the surfactant's properties. Increasing the number of ethylene (B1197577) oxide units in polyethoxylated tallow amines generally enhances their water solubility and influences their emulsifying and wetting characteristics.[2]

Quantitative Performance Data

The efficiency of a surfactant is quantified by several key parameters, including its Critical Micelle Concentration (CMC), surface tension reduction capability, and Hydrophile-Lipophile Balance (HLB).

Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. Above the CMC, the surface tension of the solution remains relatively constant. A lower CMC value generally indicates a more efficient surfactant.

The surface tension of aqueous solutions of this compound surfactants decreases with increasing concentration until the CMC is reached. For instance, a study on PEG-10 tallow propane (B168953) amine, a cationic surfactant derivative, determined its CMC to be approximately 1.40 x 10⁻³ M in aqueous solution, as measured by both electrical conductivity and surface tension methods.[3]

Hydrophile-Lipophile Balance (HLB)

The HLB value is an indicator of a surfactant's relative affinity for water and oil. It is a useful tool for selecting the appropriate surfactant for a specific application, such as forming an oil-in-water (O/W) or water-in-oil (W/O) emulsion. The HLB value of this compound ethoxylates is primarily determined by the degree of ethoxylation.

Below is a summary of typical HLB and other properties for a range of polyethoxylated tallow amines:

Product CodeAverage Moles of Ethylene Oxide (EO)HLB ValueAmine Value (mgKOH/g)Appearance at 25°C
TAE-2210.1156 - 165Paste
TAE-559.1 - 12.0110 - 120Dark Amber Liquid
TAE-101012.1 - 12.575 - 85Dark Amber Liquid
TAE-151514.3 - 14.756 - 68Dark Amber Liquid
TAE-202015.343 - 45Dark Amber Liquid

Data compiled from various commercial sources.[4][5][6][7]

Interaction with Biological Systems

The interaction of this compound surfactants with biological systems is of significant interest, particularly for drug development professionals considering them as potential formulation excipients, and for understanding their toxicological profiles.

Membrane Perturbation

As cationic surfactants (at neutral and acidic pH), tallow amines can interact electrostatically with the negatively charged surfaces of cell membranes.[8] This interaction can lead to the insertion of the hydrophobic alkyl chains into the lipid bilayer, causing membrane perturbation and, at higher concentrations, membrane rupture.[9] This mechanism is believed to be a primary contributor to their observed toxicity in various organisms.[10] Like other surfactants, polyethoxylated this compound can affect membrane transport and can often act as a general narcotic.[10]

Cellular Signaling

While the direct modulation of specific intracellular signaling pathways by this compound surfactants is not extensively documented in publicly available literature, their ability to disrupt cell membrane integrity suggests potential downstream effects on cellular signaling. Membrane-disrupting events can trigger a variety of cellular responses, including:

  • Ion flux alterations: Disruption of the membrane potential can affect the function of ion channels and transporters, impacting signaling pathways dependent on calcium, sodium, or potassium gradients.

  • Activation of stress response pathways: Cellular stress resulting from membrane damage can activate pathways such as the mitogen-activated protein kinase (MAPK) cascade.

  • Induction of apoptosis or necrosis: Severe membrane damage can lead to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Further research is required to elucidate the specific signaling cascades that are affected by this compound surfactants.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the CMC of a this compound surfactant in an aqueous solution.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound surfactant in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution with deionized water to cover a range of concentrations both below and above the expected CMC.

  • Surface Tension Measurement:

    • Use a tensiometer equipped with a Wilhelmy plate or Du Noüy ring.

    • Calibrate the instrument with deionized water.

    • For each dilution, measure the surface tension at a constant temperature (e.g., 25°C).

    • Allow the solution to equilibrate for a sufficient time before each measurement to ensure that the surfactant molecules have adsorbed to the air-water interface.

  • Data Analysis:

    • Plot the surface tension values (in mN/m) as a function of the logarithm of the surfactant concentration.

    • The resulting graph will show two distinct linear regions. The first region will show a steep decrease in surface tension with increasing concentration. The second region, above the CMC, will show a much shallower slope or a plateau.

    • The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the graph.

Assessment of Emulsion Stability

Objective: To evaluate the stability of an oil-in-water emulsion stabilized by a this compound surfactant.

Methodology:

  • Emulsion Preparation:

    • Prepare the aqueous phase by dissolving the this compound surfactant in deionized water at a desired concentration.

    • Prepare the oil phase using a suitable oil (e.g., mineral oil, vegetable oil).

    • Gradually add the oil phase to the aqueous phase while applying high shear using a homogenizer or sonicator to form a fine emulsion.

  • Stability Monitoring:

    • Visual Observation: Store the emulsion in a transparent container at a controlled temperature and visually inspect for signs of instability such as creaming (upward movement of droplets), sedimentation (downward movement of droplets), flocculation (aggregation of droplets), and coalescence (merging of droplets leading to phase separation) over a set period (e.g., 24 hours, 7 days).

    • Particle Size Analysis: Use dynamic light scattering (DLS) or laser diffraction to measure the droplet size distribution of the emulsion immediately after preparation and at regular intervals during storage. An increase in the average droplet size over time is an indicator of coalescence and instability.

    • Turbiscan Analysis: For a more quantitative assessment, use a Turbiscan or similar instrument that measures the backscattering and transmission of light through the emulsion over time. This allows for the quantification of creaming, sedimentation, and changes in droplet size. The Turbiscan Stability Index (TSI) can be calculated to provide a single value representing the overall stability of the emulsion.[11]

Visualizations

Chemical Structure of a Polyethoxylated this compound

G tail R N N tail->N CH2_1 CH2 N->CH2_1 (CH2CH2O)m CH2_5 CH2 N->CH2_5 (CH2CH2O)n O1 O OH1 OH CH2_1->OH1 CH2_2 CH2 O2 O CH2_3 CH2 CH2_4 CH2 O3 O OH2 OH CH2_5->OH2 CH2_6 CH2

Caption: General structure of a polyethoxylated this compound surfactant.

Mechanism of Surfactant Action at an Oil-Water Interface

G cluster_oil Oil Phase cluster_water Water Phase t1 h1 t1->h1 This compound Surfactant t2 h2 t2->h2 t3 h3 t3->h3 t4 h4 t4->h4 t5 h5 t5->h5 G A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B C Measure Surface Tension of each dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC at the inflection point D->E

References

literature review on tallow amine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Tallow (B1178427) Amine and Its Derivatives

Abstract

Tallow amine and its derivatives represent a versatile class of oleochemicals derived from animal fat. As primary fatty amines, they serve as crucial precursors for a wide array of chemical products, most notably non-ionic surfactants known as polyethoxylated tallow amines (POEAs). These compounds are integral to numerous industrial applications, acting as emulsifiers, wetting agents, corrosion inhibitors, and adjuvants. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and major applications of this compound and its derivatives. It includes detailed experimental protocols for their synthesis and evaluation, presents quantitative data in structured tables, and utilizes diagrams to illustrate key processes and mechanisms of action, tailored for researchers, scientists, and professionals in drug development and chemical industries.

Introduction

This compound is a primary fatty amine derived from tallow, which is rendered animal fat.[1] The raw material is a mixture of fatty acids, primarily oleic (37–43%), palmitic (24–32%), stearic (20–25%), myristic (3–6%), and linoleic (2–3%) acids.[2][3] This composition gives this compound a hydrophobic alkyl backbone, typically consisting of C16-C18 chains.[4][5]

The most significant derivatives are ethoxylated tallow amines, also known as polyoxyethylene tallow amines (POEAs), which are non-ionic surfactants.[6][7] These are produced by reacting this compound with ethylene (B1197577) oxide.[4] The length of the polyoxyethylene chain can be varied to create surfactants with a wide range of properties, making them suitable for diverse applications.[2][8] Key uses include adjuvants in agrochemical formulations, corrosion inhibitors in the oil and gas industry, and as emulsifiers and antistatic agents in the textile and plastics industries.[3][9][10][11]

Synthesis and Manufacturing

The production of this compound and its ethoxylated derivatives is a multi-step process that begins with the raw animal fat.

Production of Primary this compound

The conversion of tallow into primary this compound is typically achieved via the nitrile process.[2][8]

  • Hydrolysis of Tallow : Animal fat is first hydrolyzed to yield a mixture of free fatty acids and glycerol.[8]

  • Conversion to Nitriles : The fatty acids are then converted to fatty nitriles.

  • Hydrogenation : The fatty nitriles undergo catalytic hydrogenation to produce the final primary tallow amines.[5]

G Tallow Tallow (Animal Fat) FattyAcids Free Fatty Acids Tallow->FattyAcids  Hydrolysis Nitriles Fatty Nitriles FattyAcids->Nitriles  Ammonolysis TallowAmine Primary this compound Nitriles->TallowAmine  Hydrogenation G cluster_products Product TallowAmine This compound (R-NH₂) POEA Polyethoxylated this compound (R-N-[(CH₂CH₂O)ₓH]₂) where x*2 ≈ n node_plus + EthyleneOxide Ethylene Oxide (n C₂H₄O) node_plus->POEA Catalyst, Heat G cluster_without Without Surfactant cluster_with With POEA Surfactant A1 High Surface Tension A2 Poor Spreading A1->A2 A3 Limited Penetration A2->A3 Result1 Reduced Herbicide Efficacy A3->Result1 B1 Reduced Surface Tension B2 Improved Spreading & Wetting B1->B2 B3 Enhanced Cuticle Penetration B2->B3 Result2 Increased Herbicide Efficacy B3->Result2 G cluster_process Corrosion Process Metal Metal Surface Barrier Protective Hydrophobic Film Corrosive Corrosive Agents (H₂O, H⁺, O₂) Corrosive->Metal Attacks Inhibitor This compound Derivative Inhibitor->Metal Adsorbs onto Barrier->Corrosive Blocks G POEA Ethoxylated Fatty Amine (R-N-[(EO)H]₂) Fission Central Fission (C-N Bond Cleavage) POEA->Fission Alkyl Fatty Alkyl Chain (Utilized as C/E Source) Fission->Alkyl Amine Secondary Ethoxylated Amine (Slowly Biodegraded) Fission->Amine Mineralization Complete Mineralization (CO₂, H₂O, Biomass) Alkyl->Mineralization Amine->Mineralization

References

An In-depth Technical Guide to Tallow Amine: Molecular Weight, Formula, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tallow (B1178427) amine is a mixture of primary alkylamines derived from tallow, which is rendered animal fat, typically from cattle or sheep. It is not a singular chemical compound but rather a collection of amines with varying alkyl chain lengths, reflecting the fatty acid composition of the source tallow. The primary constituents are typically stearylamine, palmitoylamine, and oleylamine (B85491). Tallow amines and their derivatives are widely utilized in various industrial applications, including as flotation agents, corrosion inhibitors, emulsifiers, and as intermediates in the synthesis of surfactants and quaternary ammonium (B1175870) compounds.

This technical guide provides a comprehensive overview of the molecular weight and chemical formula of tallow amine, along with detailed experimental protocols for its characterization and diagrams illustrating its key production and application pathways.

Molecular Weight and Chemical Formula

Due to its nature as a mixture, this compound does not have a single molecular weight or chemical formula. Instead, an average molecular weight is typically reported, which can vary depending on the specific fatty acid composition of the tallow. The general chemical formula for a primary fatty amine is R-NH₂, where 'R' represents a long-chain alkyl group.

The principal fatty acids found in beef tallow are oleic acid, palmitic acid, and stearic acid. The corresponding primary amines are oleylamine, palmitoylamine, and stearylamine.

Summary of this compound Components and Average Molecular Properties

The following table summarizes the properties of the major amine components of this compound and provides an estimated average molecular weight based on a typical fatty acid composition of beef tallow.

ComponentPrecursor Fatty AcidChemical FormulaMolecular Weight ( g/mol )Typical Percentage in TallowWeighted Molecular Weight ( g/mol )
OleylamineOleic AcidC₁₈H₃₅NH₂267.50~47%125.73
PalmitoylaminePalmitic AcidC₁₆H₃₃NH₂241.46~26%62.78
StearylamineStearic AcidC₁₈H₃₇NH₂269.51~14%37.73
MyristylamineMyristic AcidC₁₄H₂₉NH₂213.41~3%6.40
LinoleylamineLinoleic AcidC₁₈H₃₃NH₂265.48~3%7.96
Average ~240.6

Note: The typical percentages are based on the fatty acid composition of beef tallow and can vary. The weighted average molecular weight is an estimation.

Commercially available this compound is often distilled and may be hydrogenated, which would convert unsaturated components like oleylamine into stearylamine, thus increasing the average molecular weight slightly.

Experimental Protocols

Determination of Average Molecular Weight via Amine Value Titration (Based on ASTM D2073)

The average molecular weight of a this compound mixture can be determined by measuring its total amine value. The total amine value is defined as the number of milligrams of potassium hydroxide (B78521) (KOH) equivalent to the basicity in one gram of the sample.

Principle: The amine groups in the sample are titrated with a standardized acid. The endpoint is determined potentiometrically.

Apparatus:

  • pH meter with a combination electrode

  • Analytical balance

  • Burette

  • Beakers (250 mL)

  • Magnetic stirrer and stir bar

Reagents:

Procedure:

  • Standardization of Perchloric Acid:

    • Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker.

    • Add 50 mL of glacial acetic acid and warm gently to dissolve.

    • Cool the solution and titrate with the 0.1 N perchloric acid solution, recording the volume at the potentiometric endpoint.

    • Calculate the normality (N) of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.

    • Add 90 mL of chloroform and 10 mL of propan-2-ol.

    • Boil for one minute to expel any free ammonia, then cool to room temperature.

    • Place the beaker on the magnetic stirrer and immerse the pH electrode into the solution.

    • Titrate with the standardized 0.1 N perchloric acid solution, recording the volume of titrant versus pH. The endpoint is the midpoint of the inflection in the titration curve.

Calculation:

  • Total Amine Value (TAV):

    • TAV (mg KOH/g) = (V × N × 56.1) / W

      • V = volume of HClO₄ solution used for the sample (mL)

      • N = normality of the HClO₄ solution

      • 56.1 = molecular weight of KOH ( g/mol )

      • W = weight of the sample (g)

  • Average Molecular Weight (MW):

    • Average MW ( g/mol ) = (56.1 × 1000) / TAV

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to identify and quantify the individual amine components in a this compound mixture. Since primary amines can exhibit poor chromatographic peak shape, derivatization is often employed.

Principle: The this compound sample is derivatized to make the components more volatile and less polar. The derivatized amines are then separated by gas chromatography based on their boiling points and interactions with the stationary phase. The separated components are then detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.

Sample Preparation (Derivatization with Trifluoroacetic Anhydride (B1165640) - TFAA):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add an internal standard (e.g., a primary amine with a different chain length not present in the sample) of a known concentration.

  • Add 1 mL of a suitable solvent like dichloromethane.

  • Add 0.5 mL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60-70°C for 30 minutes.

  • Cool the vial and evaporate the excess solvent and reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

GC-MS Conditions (Typical):

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, typically in split mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 300°C.

    • Final hold: 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-500.

    • Ion source temperature: 230°C.

Data Analysis: Individual amine derivatives are identified by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards. Quantification is achieved by comparing the peak area of each component to the peak area of the internal standard.

Visualizations

Production of this compound via the Nitrile Process

The industrial production of primary fatty amines from tallow typically follows the nitrile process. This multi-step process involves the conversion of fatty acids to nitriles, followed by hydrogenation to the corresponding amines.

Tallow_Amine_Production Tallow Tallow (Triglycerides) FattyAcids Fatty Acids + Glycerol Tallow->FattyAcids Hydrolysis (High P, High T) Nitrile Fatty Nitriles FattyAcids->Nitrile Ammonolysis (NH₃, Catalyst, High T) TallowAmine This compound (Primary Amines) Nitrile->TallowAmine Hydrogenation (H₂, Ni Catalyst, High P) Nanoparticle_Synthesis cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Purification Precursor Gold Precursor (e.g., HAuCl₄) Heating Heat to 120°C (Magnetic Stirring) Precursor->Heating Oleylamine Oleylamine (Solvent & Capping Agent) Oleylamine->Heating Reduction Reduction of Au³⁺ to Au⁰ Heating->Reduction Nucleation Nanoparticle Nucleation & Growth Reduction->Nucleation Precipitation Add Acetone to Precipitate Nucleation->Precipitation Centrifugation Centrifuge to Isolate Nanoparticles Precipitation->Centrifugation Redisperse Re-disperse in Toluene/Hexane Centrifugation->Redisperse Corrosion_Inhibition cluster_interaction Inhibition Process MetalSurface Metal Surface (e.g., Steel) Adsorption Adsorption of Amine on Metal Surface MetalSurface->Adsorption CorrosiveEnv Corrosive Environment (e.g., Acidic Solution) CorrosiveEnv->MetalSurface Attacks TallowAmine This compound Molecules (R-NH₂) TallowAmine->Adsorption ProtectiveLayer Formation of a Hydrophobic Protective Layer Adsorption->ProtectiveLayer Leads to CorrosionReduction Reduced Corrosion Rate ProtectiveLayer->CorrosionReduction Results in

A Technical Guide to Tallow Amine Grades for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the different grades of tallow (B1178427) amine available for research purposes. Tallow amines, derived from animal fat, are a class of fatty amines with wide-ranging applications in industrial and research settings. Their utility stems from their amphipathic nature, possessing a long, hydrophobic alkyl chain and a hydrophilic amine headgroup. This structure allows them to function as surfactants, corrosion inhibitors, and intermediates in chemical synthesis. In the context of research, particularly in drug development and materials science, the choice of tallow amine grade is critical to ensure reproducibility and efficacy.

Data Presentation: Comparative Specifications of this compound Grades

The selection of an appropriate grade of this compound is contingent on the specific requirements of the research application. Purity, composition, and physical properties can vary significantly between grades. The following tables summarize the typical quantitative data for common grades of this compound.

Table 1: General Purpose and High-Purity this compound Grades

ParameterTechnical Grade this compoundDistilled this compoundHydrogenated this compound
CAS Number 61790-33-8[1]61790-33-861788-45-2[2][3]
Appearance Pale yellow to brown viscous liquid/semi-solid[4]Colorless to pale yellowish semi-solid[2]White solid/flakes[1][3]
Primary Amine Content (%) 98 min[4]98 min[2]98 min[3]
Total Amine Value (mgKOH/g) 205-220[1]Not specified201-214[3]
Iodine Value (g I₂/100g) 38.0-55.0[1]Not specified3 max[3]
Moisture Content (%) 0.5 max[1]Not specified0.3 max[3]
Color (Gardner/APHA) Not specified1 max (Gardner @ 60°C)[1]30 max (APHA)[3]
Melting/Freezing Point (°C) 35-45[5]35-45[2]38-55[3]

Table 2: Ethoxylated this compound Grades

Ethoxylated tallow amines are non-ionic surfactants created by reacting this compound with ethylene (B1197577) oxide (EO). The number of EO units can be varied to achieve different hydrophilic-lipophilic balance (HLB) values, affecting their solubility and emulsifying properties.

ParameterThis compound + 2EOThis compound + 10EOThis compound + 15EO
CAS Number 61791-26-2[6]61791-26-2[7]61791-26-2[8]
Appearance Yellowish to light brownish paste[6]Not specifiedClear yellow to amber liquid[8]
Active Substance (%) ~100[6]Not specifiedNot specified
pH (1% aqueous solution) 9-11[6]Not specified9-10.5 (1% in IPA:water)[8]
Density (g/cm³) 0.89 @ 50°C[6]Not specified1.023 @ 25°C[8]
Viscosity (cSt or mPas) ~35 mPas @ 50°C[6]Not specified91.2 cSt @ 40°C[8]
Pour/Melting Point (°C) ~25[6]Not specified-7 to -2[8]
Solubility in Water Turbid (1%)[6]Not specifiedSoluble[8]
Alkali Value (mg KOH/g) 158-166[6]Not specifiedNot specified

Experimental Protocols

This section details methodologies for key research applications of tallow amines.

Protocol 1: Preparation of this compound-Modified Nanoparticles for Drug Delivery

This protocol describes a general method for surface modification of pre-formed nanoparticles with this compound to impart a positive surface charge, which can enhance interaction with negatively charged cell membranes.

Materials:

  • Pre-formed nanoparticles (e.g., PLGA, silica, liposomes)

  • Distilled or hydrogenated this compound

  • Ethanol (B145695) or other suitable organic solvent

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Magnetic stirrer

  • Probe sonicator or bath sonicator

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

Methodology:

  • This compound Solution Preparation: Dissolve a known concentration of distilled or hydrogenated this compound in ethanol. A typical starting concentration is 1 mg/mL.

  • Nanoparticle Suspension: Disperse the pre-formed nanoparticles in deionized water or a suitable buffer at a known concentration.

  • Surface Modification:

    • While stirring the nanoparticle suspension, add the this compound solution dropwise. The ratio of this compound to nanoparticles will need to be optimized for the specific nanoparticle system.

    • Continue stirring for 2-4 hours at room temperature to allow for the adsorption of the this compound onto the nanoparticle surface.

  • Purification:

    • Centrifuge the suspension to pellet the nanoparticles.

    • Remove the supernatant containing excess, unbound this compound.

    • Resuspend the nanoparticle pellet in fresh deionized water or PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of free this compound.

  • Characterization:

    • Resuspend the final nanoparticle pellet in deionized water.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to confirm the change in surface charge. A positive zeta potential indicates successful surface modification.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the weight loss method for assessing the effectiveness of this compound as a corrosion inhibitor for mild steel in an acidic medium.[9]

Materials:

  • Mild steel coupons of known dimensions and surface area[9]

  • 1 M Hydrochloric acid (HCl) solution[9]

  • This compound (distilled or hydrogenated)

  • Acetone[9]

  • Deionized water

  • Analytical balance

  • Water bath or incubator

  • Emery papers of various grades[9]

Methodology:

  • Coupon Preparation:

    • Polish the mild steel coupons with emery papers of increasing grit size to achieve a smooth, uniform surface.[9]

    • Degrease the coupons by washing with acetone, followed by rinsing with deionized water and drying.[9]

    • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare solutions of 1 M HCl containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm). A blank solution of 1 M HCl without the inhibitor is also required.

  • Immersion Test:

    • Immerse one prepared coupon into each of the test solutions, including the blank.

    • Maintain the solutions at a constant temperature (e.g., 25°C or 50°C) in a water bath for a specified period (e.g., 6, 12, or 24 hours).[9]

  • Post-Immersion Processing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Rinse the coupons with deionized water to remove any corrosion products.

    • Clean, dry, and re-weigh the coupons to obtain the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate in millimeters per year (mm/y) using the formula: CR = (8.76 x 10^4 * ΔW) / (A * T * D) where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • Inhibition Efficiency (%IE): Calculate the percentage inhibition efficiency using the formula: %IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Protocol 3: Cytotoxicity Assessment using Neutral Red Uptake Assay

This protocol is a standard method to assess the in vitro cytotoxicity of a substance, which is relevant for drug development applications. Cationic surfactants like this compound can exhibit cytotoxicity.[10]

Materials:

  • BALB/c 3T3 cells (or other suitable cell line)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (high-purity grade)

  • Phosphate-buffered saline (PBS)

  • Neutral Red (NR) solution

  • NR desorbing fixative solution (e.g., 1% acetic acid, 50% ethanol in water)[10]

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed BALB/c 3T3 cells into 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.[10]

  • Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then prepare serial dilutions in the cell culture medium.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Include untreated control wells and solvent control wells.

    • Incubate the plates for a specified exposure time (e.g., 24 or 48 hours).[10]

  • Neutral Red Staining:

    • After incubation, remove the treatment medium and wash the cells with PBS.

    • Add medium containing a known concentration of Neutral Red to each well and incubate for approximately 3 hours.[10]

  • Dye Extraction and Measurement:

    • Remove the NR-containing medium, wash the cells with PBS, and add the NR desorbing fixative solution to each well.[10]

    • Agitate the plate for a few minutes to extract the dye from the viable cells.

    • Measure the absorbance of the extracted dye at the appropriate wavelength (around 540 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the control.

    • Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

Synthesis and Derivatization of Tallow Amines

G cluster_0 Source Material cluster_1 Primary this compound Synthesis cluster_2 Further Processing and Derivatization Animal Fat (Tallow) Animal Fat (Tallow) Fatty Acids Fatty Acids Animal Fat (Tallow)->Fatty Acids Hydrolysis Fatty Nitriles Fatty Nitriles Fatty Acids->Fatty Nitriles Ammonolysis (Nitrile Process) Primary this compound Primary this compound Fatty Nitriles->Primary this compound Hydrogenation Distilled this compound Distilled this compound Primary this compound->Distilled this compound Distillation Hydrogenated this compound Hydrogenated this compound Primary this compound->Hydrogenated this compound Hydrogenation Ethoxylated this compound Ethoxylated this compound Primary this compound->Ethoxylated this compound Ethoxylation with Ethylene Oxide

Caption: Synthesis pathway of different grades of this compound from animal fat.

Experimental Workflow for this compound-Modified Nanoparticle Formulation and Characterization

G cluster_0 Preparation cluster_1 Modification cluster_2 Purification cluster_3 Characterization A Prepare Tallow Amine Solution C Mix and Stir (Adsorption) A->C B Disperse Pre-formed Nanoparticles B->C D Centrifugation C->D E Resuspension D->E F Repeat 2-3x E->F G Dynamic Light Scattering (Size, PDI) F->G H Zeta Potential (Surface Charge) F->H

Caption: Workflow for the surface modification of nanoparticles with this compound.

Conceptual Diagram of Cationic Surfactant Interaction with Cell Membranes

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound Monomers membrane Phospholipid Bilayer (Negatively Charged Head Groups) This compound Monomers->membrane Electrostatic Attraction This compound Micelle This compound Micelle->membrane Interaction and Potential Disruption Cellular Components Cellular Components membrane->Cellular Components Increased Permeability / Apoptosis Signaling

Caption: Interaction of cationic this compound with the cell membrane.

References

A Comprehensive Technical Guide to the Solubility of Tallow Amine in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tallow (B1178427) amine in a range of common laboratory and industrial solvents. Tallow amine, a primary fatty amine derived from animal fat, is a complex mixture predominantly composed of saturated and unsaturated C16 and C18 alkyl amines, such as palmitic, stearic, and oleic amines. Its solubility characteristics are crucial for its application in various fields, including as a corrosion inhibitor, flotation agent, emulsifier, and as an intermediate in the synthesis of other chemicals.

Core Concepts of this compound Solubility

This compound's solubility is governed by its molecular structure, which features a long, non-polar hydrocarbon tail and a polar amine head group. This amphiphilic nature dictates its interactions with different solvents. Generally, this compound exhibits poor solubility in water due to the dominance of its hydrophobic alkyl chain.[1][2][3][4][5] However, it is readily soluble in a variety of organic solvents.[3][6][7][8] The principle of "like dissolves like" is a good predictor of its behavior; it dissolves well in non-polar and moderately polar organic solvents that can interact favorably with its long alkyl chain.

Quantitative Solubility Data

Table 1: Solubility of Hexadecylamine (B48584) (C16H35N) in Various Solvents [9]

SolventTemperature (°C)Solubility ( g/100g of solvent)
Alcohols
Methanol101.8
203.5
307.5
4017.0
Ethanol102.5
205.5
3012.0
4028.0
Isopropanol102.0
204.5
3010.0
4023.0
Chlorinated Solvents
Chloroform015.0
1035.0
2080.0
25Miscible
Carbon Tetrachloride08.0
1020.0
2045.0
30100.0
Aromatic Solvents
Benzene1010.0
2025.0
3060.0
40Miscible
Ethers
Diethyl Ether04.0
1010.0
2025.0
3060.0
Ketones
Acetone01.0
102.5
206.0
3015.0

Table 2: Solubility of Octadecylamine (B50001) (C18H39N) in Various Solvents [9]

SolventTemperature (°C)Solubility ( g/100g of solvent)
Alcohols
Methanol201.5
303.0
407.0
5016.0
Ethanol202.0
304.5
4010.0
5025.0
Isopropanol201.8
304.0
409.0
5021.0
Chlorinated Solvents
Chloroform1010.0
2025.0
3060.0
40Miscible
Carbon Tetrachloride106.0
2015.0
3035.0
4080.0
Aromatic Solvents
Benzene208.0
3020.0
4050.0
50Miscible
Ethers
Diethyl Ether103.0
208.0
3020.0
3535.0
Ketones
Acetone100.8
202.0
305.0
4012.0

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the principles outlined in the cited literature for fatty amines.[9] This method is a variation of the synthetic method, where the temperature at which a known concentration of solute completely dissolves is determined.

Materials:

  • This compound (of known purity)

  • High-purity solvents (e.g., HPLC grade)

  • Sealed glass ampoules or tubes

  • Constant temperature bath with precise temperature control (±0.1°C) and viewing window

  • Magnetic stirrer and stir bars

  • Analytical balance (±0.0001 g)

Procedure:

  • Sample Preparation: A series of glass ampoules are prepared. Into each ampoule, a precisely weighed amount of this compound is introduced.

  • Solvent Addition: A specific volume or weight of the desired solvent is added to each ampoule. The ampoules are then hermetically sealed to prevent solvent evaporation and contamination.

  • Equilibration and Observation: The sealed ampoules are placed in a constant temperature bath equipped with a stirrer. The temperature of the bath is slowly increased at a controlled rate (e.g., 1-2°C per hour) while the contents are continuously agitated.

  • Determination of Dissolution Temperature: The temperature at which the last crystal of this compound dissolves is carefully recorded. This temperature represents the saturation temperature for that specific concentration.

  • Data Collection: This process is repeated for a range of concentrations to generate a solubility curve (solubility vs. temperature).

Safety Precautions:

  • Work in a well-ventilated fume hood, especially when handling volatile or toxic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware of the flammability and toxicity of the solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_exp Solubility Determination cluster_analysis Data Analysis prep1 Weigh this compound prep2 Add Solvent to Ampoule prep1->prep2 prep3 Seal Ampoule prep2->prep3 exp1 Place in Constant Temp Bath prep3->exp1 exp2 Slowly Increase Temperature exp1->exp2 exp3 Observe for Complete Dissolution exp2->exp3 exp4 Record Dissolution Temperature exp3->exp4 an1 Repeat for Multiple Concentrations exp4->an1 an2 Plot Solubility Curve an1->an2

Fig. 1: Experimental workflow for determining this compound solubility.

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

G cluster_properties Molecular Properties cluster_solvents Solvent Type cluster_solubility Solubility Outcome TallowAmine This compound PolarHead Polar Amine Head (-NH2) TallowAmine->PolarHead NonpolarTail Non-polar Alkyl Tail (C16-C18) TallowAmine->NonpolarTail PolarSolvent Polar Solvents (e.g., Water) PolarHead->PolarSolvent Favorable Interaction (but outweighed by tail) NonpolarTail->PolarSolvent Unfavorable Interaction NonpolarSolvent Non-polar/Weakly Polar Solvents (e.g., Benzene, Alcohols, Ethers) NonpolarTail->NonpolarSolvent Favorable Interaction LowSolubility Poor Solubility PolarSolvent->LowSolubility HighSolubility Good Solubility NonpolarSolvent->HighSolubility

Fig. 2: Factors influencing this compound solubility.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Tallow Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the melting and boiling points of tallow (B1178427) amine and its derivatives. The document summarizes key quantitative data, outlines experimental protocols for determining these physical properties, and illustrates the industrial synthesis of tallow amine. This information is crucial for understanding the physicochemical behavior of this class of compounds, which is foundational for its application in various scientific and industrial fields.

Physicochemical Data of Tallow Amines

This compound is not a single chemical entity but rather a mixture of long-chain aliphatic amines. Its composition is primarily derived from the fatty acids present in tallow, which include oleic, palmitic, and stearic acids. The exact physical properties of this compound can vary depending on its specific composition and degree of processing, such as hydrogenation.

The following tables summarize the reported melting and boiling points for this compound and its common derivative, hydrogenated this compound.

Table 1: Melting and Boiling Points of this compound

PropertyValueSource(s)
Melting Point35–45 °C[1][2]
Boiling Point318 °C[1]
Boiling Point Range280–320 °C (decomposes)[2]

Table 2: Melting and Boiling Points of Hydrogenated this compound

PropertyValueSource(s)
Melting Point52.90 °C[3]
Melting Point56 °C[4]
Boiling Point348.90 °C[3]

Experimental Protocols for Determination of Melting and Boiling Points

Standardized methods are employed to determine the melting and boiling points of chemical substances like tallow amines. The following are detailed overviews of the general procedures based on internationally recognized guidelines.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. However, for mixtures like this compound, the melting point is often observed as a range. The capillary method is a widely accepted technique for determining the melting point of a solid.

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefides are recorded as the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the this compound is finely powdered. The open end of a capillary tube is pushed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to compact the sample to a height of 2-4 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point. A rapid initial heating can be used to quickly reach a temperature about 15-20 °C below the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last solid particle melts is recorded as the final melting point.

  • Reporting: The melting point is reported as a range from the initial to the final melting temperature.

This method is consistent with guidelines such as ASTM E324 for organic chemicals.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding atmosphere. Standard guidelines for determining the boiling point are provided by the Organisation for Economic Co-operation and Development (OECD) Guideline 103.

Principle: A small quantity of the liquid is heated, and the temperature at which it boils freely is recorded. For substances that may decompose at their atmospheric boiling point, the determination can be carried out under reduced pressure.

Apparatus:

  • Ebulliometer or distillation flask

  • Condenser

  • Thermometer or digital temperature probe

  • Heating mantle or oil bath

  • Boiling chips

  • Sample of this compound

Procedure (using the distillation method):

  • Apparatus Setup: A distillation flask is filled with a measured amount of the this compound, and boiling chips are added to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. A condenser is attached to the side-arm.

  • Heating: The flask is heated gently. The heating rate is adjusted so that the liquid boils steadily.

  • Equilibrium: The temperature is allowed to stabilize at the point where the vapor and liquid are in equilibrium. This is indicated by a constant temperature reading on the thermometer as the liquid condenses on the thermometer bulb.

  • Recording: The constant temperature observed during boiling is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure at the time of the measurement is recorded, and the boiling point can be corrected to standard atmospheric pressure (101.325 kPa) if necessary.

Industrial Synthesis of this compound

Tallow amines are typically produced from animal fats through a multi-step chemical process. The general workflow involves the hydrolysis of triglycerides, followed by the conversion of the resulting fatty acids into nitriles, and finally, the hydrogenation of the nitriles to primary amines.

Tallow_Amine_Synthesis Tallow Animal Tallow (Triglycerides) FattyAcids Fatty Acids + Glycerol Tallow->FattyAcids Hydrolysis (High Pressure Steam) Nitriles Fatty Nitriles FattyAcids->Nitriles Ammonolysis (Ammonia, Catalyst) TallowAmine This compound (Primary Amines) Nitriles->TallowAmine Hydrogenation (Hydrogen, Catalyst)

Caption: Industrial synthesis of primary tallow amines from animal tallow.

This guide provides essential physicochemical data and procedural insights into tallow amines. For researchers and professionals in drug development, a thorough understanding of these fundamental properties is a prerequisite for exploring potential applications, formulation development, and ensuring the quality and consistency of related chemical entities.

References

An In-depth Technical Guide on the Environmental Fate and Toxicity of Tallow Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tallow (B1178427) amines, derived from animal fat, are a group of cationic surfactants with a wide range of industrial applications, including as emulsifiers, dispersants, and adjuvants in pesticide formulations. Their ethoxylated derivatives, polyethoxylated tallow amines (POEAs), are particularly common. Given their widespread use, a thorough understanding of their environmental fate and toxicological profile is crucial for assessing their environmental risk and ensuring human safety. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental distribution, persistence, and toxicity of tallow amines, with a focus on providing detailed data, experimental protocols, and mechanistic insights relevant to researchers and professionals in related fields.

Environmental Fate of Tallow Amines

The environmental fate of tallow amines is governed by a combination of physical, chemical, and biological processes, including biodegradation, photodegradation, hydrolysis, and sorption to soil and sediment.

Biodegradation

Tallow amines are generally considered to be biodegradable, although the rate and extent of degradation can vary depending on the specific chemical structure and environmental conditions.

Key Findings:

  • Polyethoxylated tallow amines (POEAs) are considered readily biodegradable.[1][2]

  • The aerobic soil half-life (DT50) for POE-T has been reported to range from 20 to 166 days, with longer half-lives observed in soils with higher organic carbon content.[3]

  • In aerobic aquatic (water-sediment) systems, the DT50 for POE-T is shorter, ranging from 14 to 29 days.[3] The dissipation from the water column is rapid, with a DT50 of 0.10-0.12 days, primarily due to metabolism and adsorption to sediment.[3]

  • One study demonstrated that Pseudomonas desmolyticum NCIM 2112 can degrade tallowamine ethoxylate into less toxic metabolites, ethylenimine and acetamide.[4]

Table 1: Biodegradation Half-life of Tallow Amines

Tallow Amine TypeSystemHalf-life (DT50)Reference
Polyethoxylated this compound (POE-T)Aerobic Soil20 - 166 days[3]
Polyethoxylated this compound (POE-T)Aerobic Aquatic (Water-Sediment)14 - 29 days[3]
Polyethoxylated this compound (POE-T)Water Column (in Water-Sediment System)0.10 - 0.12 days[3]
Photodegradation and Hydrolysis

Photodegradation and hydrolysis are generally not considered significant degradation pathways for tallow amines under typical environmental conditions.

Key Findings:

  • POE-T has been found to be hydrolytically stable at pH values ranging from 4 to 9.[3]

Soil and Sediment Sorption

Tallow amines, particularly their cationic forms, exhibit strong sorption to soil and sediment particles, which significantly influences their mobility and bioavailability in the environment.

Key Findings:

  • POE-T adsorbs strongly to soil, with Freundlich organic carbon-water (B12546825) partitioning coefficients (KFocads) ranging from 17,600 to 114,000.[3]

  • Sorption of POE-T to soil generally increases with increasing soil organic carbon content.[3]

  • The strong adsorption to soil and sediment particles reduces the concentration of tallow amines in the water column, thereby limiting the exposure of aquatic organisms.[3] However, this also makes them persist in the soil and sediment.

Table 2: Soil Sorption Coefficients for Polyethoxylated this compound (POE-T)

Soil ParameterKFocads RangeReference
Organic Carbon Content17,600 - 114,000[3]

Toxicity of Tallow Amines

The toxicity of tallow amines has been evaluated across various trophic levels, from microorganisms to mammals. The primary mechanism of toxicity for these surfactants is believed to be disruption of cell membranes and a non-specific narcotic effect.

Aquatic Toxicity

Tallow amines, and especially their ethoxylated derivatives, are known to be toxic to a wide range of aquatic organisms.

Key Findings:

  • Polyethoxylated tallow amines (POEAs) are generally more toxic to aquatic organisms than the active ingredients in pesticide formulations with which they are mixed.

  • The toxicity of POEAs can be influenced by the length of the ethoxylate chain and the nature of the this compound.

  • Toxicity to aquatic invertebrates like Daphnia magna is well-documented, with EC50 values indicating high toxicity.[5]

Table 3: Aquatic Toxicity of Tallow Amines

This compound TypeSpeciesEndpointValueReference
Polyethoxylated this compound (10:1 oxide:tallowamine)Daphnia magna48-h LC5097.0 µg/L[5]
Polyethoxylated this compound (15:1 oxide:tallowamine)Daphnia magna48-h LC50849.4 µg/L[5]
Polyethoxylated this compound (15:1)Thamnocephalus platyurus (fairy shrimp)48-h LC502.01 µg/L[6][7]
Soil and Terrestrial Toxicity

The strong sorption of tallow amines to soil mitigates their toxicity to some extent by reducing their bioavailability.

Key Findings:

  • The biodegradation of tallowamine ethoxylate by Pseudomonas desmolyticum NCIM 2112 can lower its phytotoxicity to plants like Sorghum bicolor and Oryza sativa.[4]

Mammalian Toxicity

The acute mammalian toxicity of tallow amines is generally low to moderate.

Key Findings:

  • Hydrogenated tallow alkyl amines have a low acute oral toxicity in rats, with a median lethal dose (LD50) greater than 2000 mg/kg body weight.

  • Concentrated POE-T can be irritating to the skin and eyes.

  • Repeated dosing of rats with POE-T has been shown to cause gastrointestinal effects, but no systemic effects on other organ systems.

  • POE-T is not considered to be genotoxic and has not been found to have adverse effects on embryo-fetal development or reproduction.

Table 4: Mammalian Toxicity of Tallow Amines

This compound TypeSpeciesEndpointValueReference
Hydrogenated Tallow Alkyl AminesRatAcute Oral LD50> 2000 mg/kg bw

Mechanisms of Toxicity

The primary mechanism of toxicity for surfactants like tallow amines is related to their ability to interact with and disrupt biological membranes. This can lead to a range of cellular and physiological effects.

Cell Membrane Disruption

As amphiphilic molecules, tallow amines can insert themselves into the lipid bilayers of cell membranes. This insertion can disrupt the membrane's structure and function, leading to increased permeability, loss of essential ions and molecules, and eventual cell lysis. This disruption of respiratory membranes in aquatic organisms is a key aspect of their toxicity.[5]

Narcotic Effect

Non-ionic surfactants, including ethoxylated tallow amines, can exert a non-specific narcotic effect on aquatic organisms.[8] This narcosis is a reversible, non-specific phenomenon caused by the accumulation of hydrophobic organic chemicals in the lipid-rich tissues of organisms, leading to a general depression of biological activity. The potency of this narcotic effect is often related to the hydrophobicity of the molecule.

Caption: This diagram illustrates the proposed general mechanism of this compound toxicity, starting with exposure and leading to either cell membrane disruption or a narcotic effect, both of which can result in organismal death.

G General Mechanism of this compound Toxicity cluster_exposure Exposure cluster_interaction Biological Interaction cluster_effects Toxic Effects cluster_outcome Outcome Exposure This compound in Environment (Water/Soil) Uptake Uptake by Organism (e.g., gills, skin) Exposure->Uptake Membrane_Interaction Interaction with Cell Membranes Uptake->Membrane_Interaction Membrane_Disruption Cell Membrane Disruption - Increased Permeability - Loss of Integrity - Lysis Membrane_Interaction->Membrane_Disruption Narcosis Narcosis (Non-specific depression of biological activity) Membrane_Interaction->Narcosis Death Organismal Death Membrane_Disruption->Death Narcosis->Death

Experimental Protocols

The assessment of the environmental fate and toxicity of tallow amines relies on standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline 301: Ready Biodegradability

This guideline provides several methods to screen chemicals for ready biodegradability in an aerobic aqueous medium.[2] The general principle involves inoculating a mineral medium containing the test substance with microorganisms and incubating under aerobic conditions in the dark or diffuse light for 28 days.[9] Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ production, or oxygen uptake.[9] A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period.[9]

Caption: A simplified workflow for assessing the ready biodegradability of a substance according to OECD Guideline 301.

G OECD 301: Ready Biodegradability Workflow Start Prepare Mineral Medium + Test Substance Inoculate Inoculate with Microorganisms (e.g., activated sludge) Start->Inoculate Incubate Incubate for 28 days (Aerobic, Dark/Diffuse Light) Inoculate->Incubate Measure Measure Degradation: - DOC Die-Away - CO2 Evolution - O2 Consumption Incubate->Measure Analyze Analyze Data (Compare to controls and reference) Measure->Analyze Result Determine if 'Readily Biodegradable' Analyze->Result

OECD Guideline 106: Adsorption – Desorption Using a Batch Equilibrium Method

This guideline is used to estimate the adsorption and desorption behavior of a chemical on different soil types.[1][10][11] The method involves equilibrating a solution of the test substance with a soil sample and then measuring the concentration of the substance in the solution and/or on the soil.[11] This allows for the calculation of adsorption coefficients (Kd and Koc), which indicate the tendency of the chemical to partition between the soil and water phases.[10]

Caption: A schematic representation of the batch equilibrium method for determining soil adsorption/desorption as described in OECD Guideline 106.

G OECD 106: Soil Adsorption Workflow Start Prepare Soil Samples and Test Substance Solution Mix Mix Soil and Solution in Test Vessels Start->Mix Equilibrate Equilibrate by Agitation (e.g., shaking) Mix->Equilibrate Separate Separate Soil and Solution (e.g., centrifugation) Equilibrate->Separate Analyze_Solution Analyze Substance Concentration in Aqueous Phase Separate->Analyze_Solution Analyze_Soil Analyze Substance Concentration on Soil (optional, direct method) Separate->Analyze_Soil Calculate Calculate Adsorption Coefficients (Kd, Koc) Analyze_Solution->Calculate Analyze_Soil->Calculate

OECD Guideline 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.[11][12] Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[9][12] The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 (the concentration that causes immobilization in 50% of the test organisms) is calculated.[9]

Caption: A simplified workflow for the Daphnia sp. acute immobilisation test as per OECD Guideline 202.

G OECD 202: Daphnia Acute Immobilisation Test Start Culture Daphnia magna (obtain <24h old neonates) Prepare_Solutions Prepare Test Solutions (at least 5 concentrations + control) Start->Prepare_Solutions Expose Expose Daphnids to Test Solutions (48 hours) Prepare_Solutions->Expose Observe_24h Observe and Record Immobilisation at 24 hours Expose->Observe_24h Observe_48h Observe and Record Immobilisation at 48 hours Observe_24h->Observe_48h Calculate Calculate 48-h EC50 Observe_48h->Calculate

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline is used to determine the acute lethal toxicity of a substance to fish.[13][14] Fish are exposed to the test substance in a series of concentrations for a period of 96 hours.[13] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 (the concentration that is lethal to 50% of the test fish) is determined.[13]

Caption: A generalized workflow for conducting a fish acute toxicity test according to OECD Guideline 203.

G OECD 203: Fish Acute Toxicity Test Workflow Start Acclimate Test Fish Prepare_Solutions Prepare Test Solutions (at least 5 concentrations + control) Start->Prepare_Solutions Expose Expose Fish to Test Solutions (96 hours) Prepare_Solutions->Expose Observe Record Mortalities and Sub-lethal Effects (at 24, 48, 72, and 96 hours) Expose->Observe Calculate Calculate 96-h LC50 Observe->Calculate

Conclusion

Tallow amines and their derivatives are a complex group of surfactants with significant environmental presence. Their environmental fate is primarily driven by biodegradation and strong sorption to soil and sediment. While they exhibit low to moderate mammalian toxicity, their aquatic toxicity is a significant concern. The primary mechanisms of toxicity appear to be non-specific, involving cell membrane disruption and narcosis. A thorough understanding of their environmental behavior and toxicological properties, guided by standardized testing protocols, is essential for their responsible use and for the development of safer alternatives. Further research is warranted to elucidate the specific signaling pathways involved in their toxicity and to better characterize the environmental risks associated with their long-term presence in soil and sediment.

References

historical development of tallow amine applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Development of Tallow (B1178427) Amine Applications

Introduction

Tallow amines are a class of fatty amines derived from tallow, which is rendered animal fat.[1][2] Comprising a mixture of long-chain alkyl amines (primarily C16 and C18), these compounds and their derivatives have found widespread use across numerous industries due to their versatile surfactant properties.[3][4] Their history traces a significant evolution from a simple byproduct of the meat industry to a sophisticated specialty chemical. This guide details the , focusing on their synthesis, core functionalities, and the scientific and regulatory shifts that have influenced their use over time.

Early History and Synthesis Development

The use of tallow itself dates back to ancient civilizations for making primitive soaps and candles.[5][6] However, the industrial production of tallow amines as distinct chemical entities is a 20th-century development. The primary route for their synthesis involves a multi-step process that became commercially viable with advances in industrial chemistry.

Experimental Protocol: Synthesis of Primary Tallow Amine via the Nitrile Process

The conversion of tallow into primary amines is typically achieved through the nitrile process. This method involves three main stages:

  • Hydrolysis of Tallow: Tallow, which consists of triglycerides, is first hydrolyzed to yield a mixture of free fatty acids and glycerol.[2] The typical fatty acid composition of tallow is summarized in Table 1.

    • Procedure: Tallow is treated with water under high pressure and temperature (e.g., steam at 250°C) to split the triglycerides into fatty acids and glycerol. Alternatively, acid catalysis (like sulfuric acid) can be used.[7]

  • Conversion to Nitrile: The resulting fatty acids are then reacted with ammonia (B1221849) at high temperatures (e.g., 280-360°C) in the presence of a metal oxide catalyst (like alumina (B75360) or bauxite) to form fatty nitriles. Water is removed as a byproduct.

    • Reaction: R-COOH + NH₃ → R-C≡N + 2H₂O

  • Hydrogenation of Nitrile: The fatty nitrile is subsequently hydrogenated to produce the primary this compound.

    • Procedure: The nitrile is treated with hydrogen gas at elevated temperature and pressure in the presence of a nickel-based catalyst (e.g., Raney nickel).[7] This step must be carefully controlled to minimize the formation of secondary and tertiary amines.

    • Reaction: R-C≡N + 2H₂ → R-CH₂-NH₂

Table 1: Typical Fatty Acid Composition of Beef Tallow

Fatty AcidCarbon ChainPercentage (%)
Oleic AcidC18:137 - 43%
Palmitic AcidC16:024 - 32%
Stearic AcidC18:020 - 25%
Myristic AcidC14:03 - 6%
Linoleic AcidC18:22 - 3%

(Source: Data compiled from multiple sources)[2][8]

Synthesis_of_Tallow_Amine cluster_0 Hydrolysis cluster_1 Nitrile Formation cluster_2 Hydrogenation Tallow Tallow (Triglycerides) FattyAcids Fatty Acids + Glycerol Tallow->FattyAcids High Pressure Steam Nitrile Fatty Nitrile FattyAcids->Nitrile + Ammonia (NH₃) - Water (H₂O) PrimaryAmine Primary this compound (R-CH₂-NH₂) Nitrile->PrimaryAmine + Hydrogen (H₂) + Nickel Catalyst

Caption: Synthesis of Primary this compound.

Mid-20th Century: Expansion into Industrial Applications

With a reliable production method established, tallow amines and their derivatives quickly became essential in various heavy industries.

Corrosion Inhibitors

Tallow amines emerged as effective corrosion inhibitors, particularly in the oil and gas and metalworking industries.[9][10] Their molecular structure, featuring a hydrophilic amine head and a long hydrophobic alkyl tail, allows them to adsorb onto metal surfaces. This forms a protective, non-wettable film that shields the metal from corrosive agents like water, oxygen, and acids.[9] Dihydrogenated this compound is particularly noted for this application.[11]

  • Mechanism: The lone pair of electrons on the nitrogen atom of the amine group coordinates with the metal surface, anchoring the molecule. The long, hydrophobic tails then orient away from the surface, creating a dense barrier.

Corrosion_Inhibition cluster_0 Corrosive Environment (Water, Acid) cluster_1 Protective Barrier c1 c2 c3 Metal Metal Surface c4 c5 n3 N Metal->n3 Adsorption of Amine Head Group p1 p2 p3 p4 p5 n1 N n1->p1 Hydrophobic Tail n2 N n2->p2 n3->p3 n4 N n4->p4 n5 N n5->p5

Caption: Mechanism of Corrosion Inhibition.

Flotation Agents in Mining

In the mid-20th century, this compound salts (e.g., this compound acetate) became crucial as "collectors" in the froth flotation process for mineral extraction.[12][13] This application is particularly important for separating minerals like sylvite (potassium chloride) from sylvinite ores, as well as for floating mica and feldspar.[13][14] The cationic amine adsorbs onto the negatively charged surface of the desired mineral particles, rendering them hydrophobic and allowing them to attach to air bubbles and rise to the surface in a froth.

Asphalt (B605645) Emulsifiers and Additives

Tallow amines are used as emulsifying agents in the production of asphalt emulsions for road paving. They help disperse asphalt droplets in water, creating stable cationic "slow-set" or "medium-set" emulsions. This improves the adhesion of the asphalt binder to aggregates, which are often negatively charged, enhancing the durability of the pavement.[15]

Late 20th Century: The Rise of Ethoxylated Derivatives and Agrochemicals

A significant advancement in this compound application came with the development of ethoxylation, a process that converts primary tallow amines into non-ionic surfactants known as polyethoxylated tallow amines (POEAs or POE-tallowamines).[2][8]

Experimental Protocol: Ethoxylation of this compound
  • Reaction Setup: Primary this compound is loaded into a reactor. A catalyst, such as potassium hydroxide (B78521) (KOH) or a more modern catalyst like phosphazene and tetrabutyl titanate, is added.[16]

  • Ethoxylation: Ethylene (B1197577) oxide (EO) is introduced into the reactor under controlled temperature and pressure (e.g., 90-110°C).[16]

  • Polymerization: The ethylene oxide molecules add successively to the amine's nitrogen atom, forming polyoxyethylene chains. The average number of EO units (moles) can be controlled by the stoichiometry of the reactants. Common variants include those with 2, 5, 10, or 15 moles of EO.[17]

    • Reaction: R-NH₂ + (x+y)C₂H₄O → R-N-[(CH₂CH₂O)xH][(CH₂CH₂O)yH]

Ethoxylation_of_Tallow_Amine TallowAmine Primary this compound (R-NH₂) POEA Polyethoxylated this compound (POEA) R-N-[(EO)xH][(EO)yH] TallowAmine->POEA Catalyst EthyleneOxide Ethylene Oxide (C₂H₄O) EthyleneOxide->POEA

Caption: Ethoxylation of this compound.

This innovation unlocked a vast new range of applications, most notably in agriculture.

Application in Herbicides

POEAs became a critical component in formulations of broad-spectrum herbicides, most famously in Monsanto's Roundup.[1][2] The active ingredient, glyphosate (B1671968), is a water-soluble salt that struggles to penetrate the waxy cuticle of plant leaves.[18] POEAs act as a surfactant or wetting agent, reducing the surface tension of the spray droplet and helping the glyphosate to spread over the leaf surface and be absorbed more effectively.[1][2] POEA typically constituted around 15% of early Roundup formulations.[2]

Table 2: Historical Timeline of Key this compound Applications

EraKey Development/ApplicationDerivative UsedIndustry
Early-Mid 20th C. Commercial Synthesis (Nitrile Process)Primary this compoundChemical
Mid 20th C. Mineral Flotation AgentsThis compound AcetateMining
Mid 20th C. Corrosion InhibitorsPrimary & Dihydrogenated AminesOil & Gas, Metalworking
Mid-Late 20th C. Asphalt EmulsifiersPrimary AminesConstruction
Late 20th C. Development of EthoxylationEthoxylated Tallow Amines (POEA)Chemical
Late 20th C. Herbicide Adjuvants (e.g., Roundup)POEAAgrochemical
Late 20th C. Fabric Softeners, Antistatic AgentsEthoxylated & Quaternary DerivativesTextiles, Detergents
Late 20th C. - Present Industrial Cleaners, EmulsifiersEthoxylated Tallow AminesVarious

Modern Era: Environmental Scrutiny and Evolving Applications

While highly effective, the widespread use of POEAs in agriculture came under scrutiny in the late 20th and early 21st centuries.

Environmental and Health Concerns

Studies began to indicate that POEA surfactants were significantly more toxic to aquatic organisms than glyphosate itself.[1][3] This raised concerns about runoff from agricultural fields into waterways. Additionally, potential human health risks from occupational exposure were identified.[19] These concerns prompted regulatory action, including restrictions and bans on the use of POEA in glyphosate formulations in regions such as the European Union.[1]

Shift to Alternatives and Continued Uses

In response to regulatory pressure and market demand for "greener" products, many herbicide manufacturers have phased out POEA in favor of alternative, less toxic surfactant systems.[1]

Despite their decline in major herbicide formulations, tallow amines and their derivatives remain valuable in many industrial applications where their performance is critical and exposure is more controlled.[20]

Table 3: Common this compound Derivatives and Their Primary Functions

DerivativeChemical NameCAS NumberPrimary Function(s)Key Applications
Primary this compound This compound61790-33-8Corrosion Inhibitor, Emulsifier, Chemical IntermediateMetalworking fluids, asphalt emulsions, synthesis of other derivatives.[9]
Hydrogenated this compound Hydrogenated this compound61788-45-2Surfactant, Flotation Agent, Anti-caking AgentSurfactant manufacturing, mineral flotation, fertilizer production.[14][20]
Ethoxylated this compound POE-Tallowamine61791-26-2Non-ionic Surfactant, Wetting Agent, EmulsifierIndustrial cleaners, textile processing, agrochemical adjuvants, corrosion inhibitors.[2][17]
Dihydrogenated this compound Di(hydrogenated tallowalkyl) amines61789-79-5Corrosion Inhibitor, Lubricant Additive, Coating AdditiveProtective coatings, lubricants, inks, adhesives.[11]
Modern Analytical Techniques

The need to monitor POEAs in environmental and biological samples has driven the development of sophisticated analytical methods.

  • Experimental Protocol: Determination of POEA in Plasma by LC-MS/MS

    • Sample Preparation: A small plasma sample (e.g., 20 μL) is subjected to protein precipitation using a solvent like methanol (B129727) to remove larger molecules.[21]

    • Chromatographic Separation: The extract is injected into a liquid chromatography (LC) system, often using a C18 or HILIC column, to separate the various POEA homologues from each other and from other matrix components.[21][22][23]

    • Mass Spectrometric Detection: The separated compounds are ionized (typically via electrospray ionization) and detected by a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for each POEA homologue, allowing for highly sensitive and selective quantification.[21][22] The lower limits of quantification can reach the low ng/mL range.[21]

Conclusion

The history of tallow amines is a compelling example of how a readily available natural resource was transformed into a family of versatile and economically important chemicals. From their early use in heavy industries like mining and corrosion prevention, they evolved through chemical modification into critical components for modern agriculture. The subsequent environmental and health concerns surrounding their most prominent derivative, POEA, have highlighted the ongoing tension between chemical efficacy and sustainability. Today, while their application profile has shifted, tallow amines continue to be essential raw materials in numerous specialized fields, demonstrating their enduring utility in industrial chemistry.

References

Methodological & Application

Application Notes and Protocols for Tallow Amine as a Corrosion Inhibitor in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tallow (B1178427) amine, a primary fatty amine derived from tallow, and its derivatives are effective corrosion inhibitors, particularly in acidic environments.[1] Their efficacy stems from the presence of a lone pair of electrons on the nitrogen atom and the long hydrocarbon chain. The nitrogen atom facilitates the adsorption of the molecule onto the metal surface, forming a protective barrier that shields the metal from corrosive agents. This document provides detailed application notes and experimental protocols for evaluating the performance of tallow amine as a corrosion inhibitor in acidic media.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound in acidic media is adsorption onto the metal surface.[1] In an acidic solution, the this compound molecule (R-NH₂) can be protonated to form a cation (R-NH₃⁺). The metal surface in an acidic medium is typically negatively charged due to the adsorption of anions from the acid.

The adsorption process can occur through:

  • Physisorption: Electrostatic attraction between the protonated amine cations and the negatively charged metal surface.

  • Chemisorption: Donation of the lone pair of electrons from the nitrogen atom to the vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate bond.

The long hydrophobic tallow chain then forms a dense, non-wettable film that acts as a barrier, preventing the corrosive species (H⁺, Cl⁻, SO₄²⁻) from reaching the metal surface.[1]

InhibitionMechanism cluster_solution Acidic Solution cluster_surface Metal Surface (e.g., Steel) cluster_protection Protective Layer H+ H+ Anions Anions (Cl⁻, SO₄²⁻) TallowAmine R-NH₂ ProtonatedAmine R-NH₃⁺ TallowAmine->ProtonatedAmine Protonation Surface TallowAmine->Surface Chemisorption (N lone pair donation) ProtonatedAmine->Surface Physisorption (Electrostatic) Fe Fe HydrophobicLayer Hydrophobic Tallow Chains (Barrier)

Figure 1. Mechanism of this compound Corrosion Inhibition.

Data Presentation

The following tables summarize typical data for the performance of amine-based corrosion inhibitors in acidic media. Note that the efficiency of this compound can be influenced by its purity, the specific derivative used (e.g., ethoxylated tallow amines), the concentration of the acid, temperature, and the specific alloy being protected.

Table 1: Inhibition Efficiency of Ethoxylated Fatty Amines in 1 M HCl (Weight Loss Method)

Inhibitor Concentration (ppm)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
01.12-
2000.3568.8
4000.2181.3
6000.1586.6
8000.1190.2
10000.0892.9

Data adapted from studies on ethoxylated fatty amines, which are derivatives of this compound.[2]

Table 2: Electrochemical Polarization Parameters for an Amine Inhibitor in 1 M H₂SO₄

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA cm⁻²)Anodic Tafel Slope (βa) (mV dec⁻¹)Cathodic Tafel Slope (βc) (mV dec⁻¹)Inhibition Efficiency (%)
0-480112075125-
1 x 10⁻⁵-4752507212077.7
5 x 10⁻⁵-4701107011890.2
1 x 10⁻⁴-465756811593.3
5 x 10⁻⁴-460406511296.4

Illustrative data based on typical performance of amine-based inhibitors in sulfuric acid.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for an Amine Inhibitor in 1 M HCl

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
050150-
0.12508080.0
0.56005591.7
1.09504094.7

Illustrative data based on typical performance of amine-based inhibitors in hydrochloric acid.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Method

This gravimetric method provides a direct measure of the average corrosion rate.

WeightLossWorkflow A Prepare Metal Coupons (e.g., mild steel) B Clean, Dry, and Weigh Coupons (W_initial) A->B D Immerse Coupons in Solutions (controlled temperature and duration) B->D C Prepare Acidic Solutions (with and without this compound) C->D E Remove and Clean Coupons (remove corrosion products) D->E F Dry and Weigh Coupons (W_final) E->F G Calculate Corrosion Rate and Inhibition Efficiency F->G

Figure 2. Weight Loss Experimental Workflow.

Protocol:

  • Coupon Preparation:

    • Cut metal coupons (e.g., mild steel, 2.5 cm x 2.0 cm x 0.1 cm) with a small hole for suspension.

    • Polish the coupons with successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit).

    • Degrease with acetone, rinse with deionized water, and dry in a desiccator.

  • Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial).

  • Solution Preparation:

    • Prepare the acidic medium (e.g., 1 M HCl or 0.5 M H₂SO₄).

    • Prepare a series of test solutions with varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm). Include a blank solution without the inhibitor.

  • Immersion:

    • Suspend each coupon in a beaker containing 100 mL of the test solution using a glass hook.

    • Place the beakers in a water bath to maintain a constant temperature (e.g., 25°C, 40°C, 60°C).

    • The immersion period is typically 6 to 24 hours.

  • Post-Immersion Cleaning:

    • After the immersion period, remove the coupons.

    • Clean the coupons according to standard procedures (e.g., ASTM G1) to remove corrosion products. For steel in acid, this may involve scrubbing with a bristle brush in a solution of inhibited acid (e.g., HCl with a small amount of inhibitor).

    • Rinse with deionized water and acetone, then dry.

  • Final Weighing: Reweigh the coupons (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D)

      • ΔW = weight loss in mg

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³ (e.g., ~7.85 for mild steel)

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of inhibitor.

      • CR_inhibitor = Corrosion rate in the presence of inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions and helps determine the type of inhibitor (anodic, cathodic, or mixed).

PolarizationWorkflow A Prepare Working Electrode (Metal Sample) B Set up Three-Electrode Cell (Working, Counter, Reference Electrodes) A->B C Add Acidic Solution (with/without inhibitor) B->C D Allow Open Circuit Potential (OCP) to Stabilize C->D E Apply Potential Scan (e.g., -250 mV to +250 mV vs. OCP) D->E F Record Current Density vs. Potential (Tafel Plot) E->F G Extract Corrosion Parameters (Icorr, Ecorr, Tafel Slopes) F->G H Calculate Inhibition Efficiency G->H

Figure 3. Potentiodynamic Polarization Workflow.

Protocol:

  • Electrode Preparation:

    • Prepare a working electrode from the metal of interest. It is often embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.

    • Polish the exposed surface as described for the weight loss coupons.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode corrosion cell.

    • The working electrode is the prepared metal sample.

    • A platinum or graphite (B72142) rod serves as the counter (auxiliary) electrode.

    • A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode is used as the reference electrode. Position the Luggin capillary of the reference electrode close to the working electrode surface.

  • Measurement:

    • Fill the cell with the test solution (with or without inhibitor).

    • Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

    • Perform the potentiodynamic scan using a potentiostat. A typical scan range is from -250 mV to +250 mV relative to the OCP, at a scan rate of 0.166 mV/s or 1 mV/s.

  • Data Analysis:

    • Plot the logarithm of the current density (log I) versus the electrode potential (E). This is the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point. The potential at this point is the corrosion potential (Ecorr), and the current density is the corrosion current density (Icorr).

    • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

      • Icorr_blank = Corrosion current density in the absence of inhibitor.

      • Icorr_inhibitor = Corrosion current density in the presence of inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process at the metal-solution interface.

Protocol:

  • Cell and Electrode Setup: The setup is the same as for potentiodynamic polarization.

  • Measurement:

    • After the OCP has stabilized, apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • The instrument measures the impedance of the system at each frequency.

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • The Nyquist plot for an inhibited system often shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct).

    • The data is fitted to an equivalent electrical circuit model to extract parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

      • Rct_blank = Charge transfer resistance in the absence of inhibitor.

      • Rct_inhibitor = Charge transfer resistance in the presence of inhibitor.

Conclusion

This compound and its derivatives are versatile and effective corrosion inhibitors for metals in acidic media. The provided protocols for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy offer a comprehensive framework for researchers to evaluate and quantify the performance of these inhibitors. Proper experimental design and data interpretation are crucial for understanding the inhibition mechanism and optimizing the application of this compound in various industrial processes.

References

Application Notes and Protocols: Tallow Amine in Mineral Flotation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tallow (B1178427) amine and its derivatives are widely utilized as cationic collectors in the froth flotation of various minerals.[1][2] These long-chain primary amines are particularly effective in the separation of silica (B1680970) and silicates from iron ores (reverse flotation), as well as in the flotation of phosphate (B84403), potash, and feldspar (B12085585).[3][4][5][6] Their efficacy is rooted in their ability to selectively adsorb onto negatively charged mineral surfaces, rendering them hydrophobic and facilitating their attachment to air bubbles in the flotation cell. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of tallow amine in mineral flotation processes.

Mechanism of Action

Tallow amines are cationic surfactants that ionize in aqueous solutions, with the amine group acquiring a positive charge (R-NH3+).[7] The primary mechanism of action involves the electrostatic attraction between the positively charged amine head group and the negatively charged surfaces of minerals like quartz (silica) at neutral to alkaline pH.[8] This adsorption forms a hydrophobic monolayer on the mineral surface, which promotes bubble attachment and subsequent flotation.

Hydrogen bonding can also play a role in the adsorption process. The performance of this compound as a collector is highly dependent on the pH of the pulp, which influences both the surface charge of the minerals and the degree of ionization of the amine.[9]

Applications in Mineral Flotation

This compound and its derivatives, such as this compound acetate (B1210297) and ethoxylated tallow amines, are versatile collectors for a range of minerals.

  • Silica and Silicates: Tallow amines are extensively used in the reverse cationic flotation of iron ores, where silica and silicate (B1173343) gangue minerals are floated away from the valuable iron minerals.[4][6]

  • Phosphate Ores: In the flotation of phosphate ores, this compound acetate can be used as a collector, often in combination with other reagents.[10]

  • Feldspar and Potash: Tallow amines are effective collectors for feldspar and potash, enabling their separation from other minerals.[2][11]

  • Talc: this compound acetate has been shown to improve the floatability of talc.[12]

Data Presentation

The following tables summarize quantitative data for the application of this compound and its derivatives in various mineral flotation processes.

Table 1: this compound Application in Iron Ore (Reverse) Flotation

Mineral FloatedCollector TypeCollector Dosage (g/t)pH RangeDepressantFrotherConcentrate GradeRecoveryReference(s)
SilicaThis compound Acetate140-Starch/Dextrin (B1630399)-67.53% Fe93.2% Fe[13]
SilicaMixed Amines1756-7Starch, Sodium Hexametaphosphate-68.16% Fe89.71% Fe[14]
SilicaEther Amine/Diamine-Neutral - 9--Higher Fe grade at neutral to pH 9-[15]

Table 2: this compound Application in Feldspar Flotation

Mineral FloatedCollector TypeCollector Dosage ( kg/t )pHOther ReagentsConcentrate GradeRecoveryReference(s)
FeldsparTallow (C18) Amine Acetate2.0-1.7 kg/t HF, 0.16 kg/t MIBC, 0.49 kg/t fuel oilCommercial Grade-[16]

Table 3: this compound Application in Mica Flotation

Mineral FloatedCollector TypeCollector Dosage (g/t)pHOther ReagentsConcentrate GradeRecoveryReference(s)
MicaThis compound Acetate1509.7400 g/t oleic acid, 350 g/t sodium silicate, 1 kg/t sodium carbonate98%84%
MicaThis compound Acetate200----
MicaThis compound Acetate2503.90.5 kg/t No 5 fuel oil92%63%

Experimental Protocols

Protocol 1: Preparation of this compound Acetate Collector Solution

This compound is often used in its acetate salt form to improve its dispersibility in water.[3]

Materials:

  • Hydrogenated this compound

  • Glacial Acetic Acid

  • Deionized Water

  • Beaker

  • Hot Plate with Magnetic Stirrer

  • Graduated Cylinder

  • pH Meter

Procedure:

  • Weigh the desired amount of hydrogenated this compound into a beaker.

  • Add a major quantity of deionized water to the beaker.[8]

  • Gently heat the mixture on a hot plate with continuous stirring until the this compound is completely melted and dispersed.[8]

  • Slowly add a stoichiometric amount of glacial acetic acid to the heated amine dispersion while stirring.[8] This will neutralize the amine to form the acetate salt. For a 100% neutralization of this compound with a molecular weight of approximately 275, about 70.5 pounds of 37.5% hydrochloric acid is needed for 200 pounds of amine. The equivalent amount of acetic acid should be calculated.

  • Continue stirring until a homogenous solution or a stable emulsion is formed.[8]

  • Allow the solution to cool to room temperature.

  • The final concentration of the this compound acetate solution can be adjusted by adding more deionized water. A 2% by weight aqueous solution is a common concentration.[8]

Protocol 2: Bench-Scale Flotation of Silica from Iron Ore (Reverse Cationic Flotation)

This protocol outlines a general procedure for a laboratory-scale flotation test to separate silica from iron ore using this compound as a collector.

Materials and Equipment:

  • Representative iron ore sample, ground to a desired particle size (e.g., 80% passing 75 µm)

  • Laboratory flotation machine (e.g., Denver D12) with a 1-2 L cell[14]

  • This compound acetate collector solution (prepared as in Protocol 1)

  • Starch or dextrin solution (depressant)

  • pH modifiers (e.g., NaOH, HCl)

  • Frother (e.g., Methyl Isobutyl Carbinol - MIBC), if necessary

  • Filtration apparatus

  • Drying oven

  • Analytical balance

Procedure:

  • Pulp Preparation:

    • Weigh a representative sample of the ground iron ore (e.g., 400-1000 g).[14]

    • Place the ore sample in the flotation cell and add a measured volume of tap or deionized water to achieve the desired pulp density (e.g., 30-40% solids by weight).[2]

  • Conditioning:

    • Start the flotation machine impeller at a set speed (e.g., 1200 rpm) to ensure proper pulp agitation.

    • Measure the natural pH of the pulp. Adjust the pH to the desired level (typically between 8 and 10.5 for reverse cationic flotation of iron ore) using pH modifiers.[8]

    • Add the depressant (e.g., starch solution) to the pulp and condition for a specific time (e.g., 3-5 minutes).[14] This step selectively depresses the iron minerals.

    • Add the prepared this compound acetate collector solution to the pulp. Condition for another set period (e.g., 2-3 minutes) to allow for collector adsorption onto the silica particles.[14]

    • If a frother is required, add it to the pulp and condition for a shorter period (e.g., 1 minute).[2]

  • Flotation:

    • Open the air inlet valve to introduce a steady stream of air into the pulp, inducing froth formation.

    • Collect the froth (rich in silica) continuously by scraping it from the surface into a collection pan.

    • Continue froth collection for a predetermined time (e.g., 5-10 minutes), or until the froth becomes barren.

  • Product Handling and Analysis:

    • Stop the air supply and the impeller.

    • Collect the froth product (concentrate, which is the silica-rich fraction in this reverse flotation) and the remaining pulp (tailings, which is the iron-rich product).

    • Filter, dry, and weigh both the concentrate and the tailings.

    • Analyze the dried products for their elemental composition (e.g., Fe and SiO2 content) to determine the grade and recovery of the separation.

Visualizations

G cluster_solution Aqueous Phase (Pulp) cluster_mineral Mineral Surface (e.g., Quartz) Tallow_Amine This compound (R-NH2) Protonated_Amine Protonated this compound (R-NH3+) Tallow_Amine->Protonated_Amine Protonation Proton H+ Proton->Protonated_Amine Mineral_Surface Negatively Charged Mineral Surface (Si-O-) Protonated_Amine->Mineral_Surface Electrostatic Adsorption Hydrophobic_Surface Hydrophobic Mineral Surface Mineral_Surface->Hydrophobic_Surface Surface Modification Flotation Flotation Hydrophobic_Surface->Flotation Air_Bubble Air Bubble Air_Bubble->Flotation Attachment

Caption: Mechanism of this compound Adsorption on a Mineral Surface.

G start Start ore_prep Ore Preparation (Grinding & Sieving) start->ore_prep pulp_prep Pulp Preparation (Ore + Water) ore_prep->pulp_prep conditioning Conditioning Stage pulp_prep->conditioning ph_adj pH Adjustment conditioning->ph_adj 1. Adjust pH dep_add Depressant Addition (e.g., Starch) ph_adj->dep_add 2. Add Depressant coll_add Collector Addition (this compound Acetate) dep_add->coll_add 3. Add Collector frother_add Frother Addition (Optional) coll_add->frother_add 4. Add Frother flotation Flotation Stage (Air Introduction) frother_add->flotation collection Product Collection flotation->collection froth Froth (Concentrate) collection->froth tailings Tailings collection->tailings analysis Analysis (Drying, Weighing, Assaying) froth->analysis tailings->analysis end End analysis->end

Caption: Experimental Workflow for Bench-Scale Mineral Flotation.

References

Application Notes and Protocols for Tallow Amine as an Emulsifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tallow (B1178427) amine and its ethoxylated derivatives are versatile non-ionic/cationic surfactants widely employed as emulsifiers across various industries, including agrochemicals, textiles, and industrial lubricants.[1][2][3][4][5] Their utility stems from their amphiphilic nature, possessing a hydrophobic tallow alkyl chain and a hydrophilic amine group, which can be further modified by ethoxylation to achieve a desired hydrophilic-lipophilic balance (HLB).[6] This balance is crucial for the formation and stabilization of emulsions. At neutral to acidic pH, the amine group becomes protonated, imparting a cationic charge, which enhances its interaction with anionic surfaces.[3][5] Under alkaline conditions, they behave as non-ionic surfactants.[3][5]

These application notes provide a comprehensive overview and detailed protocols for the effective use of tallow amine ethoxylates as emulsifiers in research and development settings.

Physicochemical Properties of this compound Ethoxylates

The emulsifying performance of this compound ethoxylates is directly related to their physicochemical properties, which vary with the degree of ethoxylation. The following table summarizes key properties for a range of this compound ethoxylates.

ProductDegree of Ethoxylation (EO)HLB ValueAmine Value (mgKOH/g)Appearance @ 25°CpH (1% aq. solution)
This compound + 2 EO25.07145 - 155Clear Liquid/Paste9-11
This compound + 5 EO59.1110 - 120Yellowish to Brown Liquid9-11
This compound + 8 EO8~11.5Not SpecifiedClear LiquidAlkaline
This compound + 10 EO1012.1 - 12.575 - 85Yellowish to Brown Liquid9-11
This compound + 15 EO1514.356 - 68Yellowish to Brown Liquid9-11

Note: Data compiled from multiple sources.[1][2][7][8] The appearance and exact values may vary by manufacturer.

Health and Safety Information

This compound ethoxylates are classified as hazardous chemicals. It is imperative to handle them with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Toxicological DataValueSpecies
Acute Oral LD₅₀500 - 2000 mg/kgRat
Acute Dermal LD₅₀>2000 mg/kgRabbit

Safety Precautions:

  • Handling: Avoid contact with skin and eyes.[9][10] Wear protective gloves, clothing, and eye protection.[9][10] Do not eat, drink, or smoke when handling.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[11]

  • Spills: Absorb spills with inert material (e.g., sand, earth) and dispose of in accordance with local regulations.[11][12] Avoid release into the environment as these compounds can be toxic to aquatic life.[10]

  • First Aid:

    • Skin Contact: Wash immediately with soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes.[10] Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

    • Inhalation: Move to fresh air.[12]

Experimental Protocols

The following protocols provide a framework for evaluating this compound ethoxylates as emulsifiers. Researchers should optimize these protocols based on the specific oil phase and desired emulsion characteristics.

Protocol for Emulsion Preparation (Oil-in-Water)

This protocol describes a general method for preparing an oil-in-water (O/W) emulsion using this compound ethoxylate as the emulsifier.

Materials:

  • This compound ethoxylate (select appropriate EO level based on required HLB)

  • Oil phase (e.g., mineral oil, vegetable oil, or active pharmaceutical ingredient in an oil carrier)

  • Aqueous phase (e.g., deionized water, buffer solution)

  • High-shear mixer or homogenizer

Procedure:

  • Preparation of Phases:

    • Accurately weigh the required amount of the oil phase.

    • Prepare the aqueous phase.

    • Accurately weigh the this compound ethoxylate. It can be added to either the oil or aqueous phase depending on its solubility and the desired emulsion inversion point. For ethoxylates with higher EO content, dispersion in the aqueous phase is common.

  • Mixing:

    • If adding the emulsifier to the aqueous phase, disperse it thoroughly using a magnetic stirrer. Gentle heating may be required for more viscous ethoxylates.

    • Slowly add the oil phase to the aqueous phase while applying low shear mixing.

  • Homogenization:

    • Increase the shear rate of the mixer/homogenizer to the desired level.

    • Homogenize for a predetermined time (e.g., 5-15 minutes) until a uniform, milky white emulsion is formed. The optimal time and speed will depend on the specific formulation and equipment.

  • Cooling:

    • If heating was used, allow the emulsion to cool to room temperature.

Workflow for Emulsion Preparation

Emulsion_Preparation cluster_phases Phase Preparation A Weigh Oil Phase E Slowly Add Oil Phase to Aqueous Phase A->E B Prepare Aqueous Phase B->E C Weigh this compound Ethoxylate D Disperse Emulsifier in Aqueous Phase C->D D->E F High-Shear Homogenization E->F G Cool to Room Temperature F->G H Final Emulsion G->H

Caption: Workflow for preparing an oil-in-water emulsion.

Protocol for Emulsion Stability Testing

Emulsion stability can be assessed through various methods. This protocol outlines common techniques.

Methods:

  • Visual Observation:

    • Store the emulsion in a clear, sealed container at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Visually inspect for signs of instability such as creaming, sedimentation, flocculation, or coalescence at regular intervals (e.g., 24 hours, 1 week, 1 month).

  • Centrifugation:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

    • Measure the volume of any separated phases. A stable emulsion will show minimal or no phase separation.

  • Freeze-Thaw Cycling:

    • Subject the emulsion to repeated cycles of freezing (e.g., -10°C for 12 hours) and thawing (e.g., 25°C for 12 hours).

    • Visually inspect for phase separation after each cycle. This method assesses stability under temperature stress.[13]

Logical Flow for Stability Assessment

Stability_Assessment Start Prepare Emulsion Sample Visual Visual Observation (Creaming, Coalescence) Start->Visual Centrifuge Centrifugation Test (Phase Separation) Start->Centrifuge FreezeThaw Freeze-Thaw Cycles (Temperature Stress) Start->FreezeThaw ParticleSize Particle Size Analysis (Droplet Growth) Start->ParticleSize Stable Stable Visual->Stable Unstable Unstable Visual->Unstable Centrifuge->Stable Centrifuge->Unstable FreezeThaw->Stable FreezeThaw->Unstable ParticleSize->Stable ParticleSize->Unstable

Caption: Methods for assessing emulsion stability.

Protocol for Droplet Size Analysis

Droplet size distribution is a critical parameter for emulsion characterization and stability.

Instrumentation:

  • Laser Diffraction or Dynamic Light Scattering (DLS) particle size analyzer.

Procedure:

  • Sample Preparation:

    • Gently agitate the emulsion to ensure homogeneity.

    • Dilute a small aliquot of the emulsion with the continuous phase (e.g., deionized water) to the appropriate concentration for the instrument. The dilution should be sufficient to prevent multiple scattering effects.

  • Measurement:

    • Follow the instrument manufacturer's instructions for sample loading and measurement.

    • Perform multiple measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the droplet size distribution data. Key parameters to report include the mean droplet size (e.g., D50) and the span of the distribution.

    • Changes in droplet size over time can be used as an indicator of emulsion instability (e.g., Ostwald ripening or coalescence).

Optimization of Emulsifier Concentration

The optimal concentration of this compound ethoxylate will depend on the specific oil, the desired droplet size, and the required stability. A concentration optimization study is recommended.

Experimental Design:

  • Prepare a series of emulsions with varying concentrations of the this compound ethoxylate (e.g., 0.5%, 1.0%, 2.0%, 5.0% w/w) while keeping all other parameters (oil-to-water ratio, homogenization conditions) constant.

  • Characterize each emulsion for droplet size and stability as described in the protocols above.

  • Plot the mean droplet size as a function of emulsifier concentration. Typically, droplet size will decrease with increasing emulsifier concentration until a plateau is reached.

  • Evaluate the stability of each emulsion to determine the minimum emulsifier concentration that provides the desired shelf life.

Relationship between Emulsifier Concentration and Droplet Size

Emulsifier_Optimization Start Define Formulation (Oil, Water Ratio) VaryConc Prepare Emulsions with Varying Emulsifier Concentrations Start->VaryConc MeasureSize Measure Droplet Size for Each Concentration VaryConc->MeasureSize AssessStability Assess Stability of Each Emulsion VaryConc->AssessStability PlotData Plot Droplet Size vs. Concentration MeasureSize->PlotData AssessStability->PlotData Optimal Determine Optimal Concentration Range PlotData->Optimal

Caption: Workflow for optimizing emulsifier concentration.

Conclusion

This compound ethoxylates are effective and versatile emulsifiers. The selection of the appropriate degree of ethoxylation and concentration is critical to achieving stable and effective emulsions. The protocols provided herein offer a systematic approach to the formulation and characterization of emulsions using these surfactants. Adherence to safety and handling guidelines is essential when working with these materials.

References

Application Notes and Protocols for the Quantification of Tallow Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tallow (B1178427) amine and its derivatives, such as polyethoxylated tallow amines (POEA), are widely utilized as surfactants and emulsifiers in various industrial and agricultural formulations. Due to their prevalence and potential environmental and biological impact, accurate quantification is crucial. This document provides detailed application notes and protocols for the primary analytical techniques employed for the quantification of tallow amine and its derivatives. The methods covered include chromatography, spectroscopy, and titration, each offering distinct advantages in terms of sensitivity, selectivity, and sample throughput.

Analytical Techniques Overview

The quantification of tallow amines, which are often complex mixtures of homologues, presents analytical challenges. The choice of technique depends on the specific matrix, the required sensitivity, and the nature of the this compound derivative.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the sensitive and selective quantification of polyethoxylated tallow amines (POEA) in various matrices. It allows for the separation and detection of individual POEA homologues.

  • Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is suitable for the analysis of volatile or semi-volatile primary alkyl amines. Derivatization is often necessary to improve the chromatographic properties of the amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be utilized for the characterization and quantification of the overall composition of tallow and to detect adulteration, providing a broader understanding of the sample matrix.

  • Titration: Potentiometric titration is a classic and robust method for determining the total amine value of a sample, providing a measure of the overall amine content.

Experimental Protocols

Quantification of Polyethoxylated this compound (POEA) by LC-MS/MS

This protocol is adapted from methods developed for the analysis of POEA in environmental and biological samples.[1][2][3]

a. Sample Preparation (QuEChERS Method for Solid Matrices, e.g., Citrus) [1]

  • Homogenize 10 g of the sample with 10 mL of acetonitrile (B52724).

  • Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifuge at ≥5000 rpm for 10 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile extract).

  • Add dispersive solid-phase extraction (d-SPE) sorbent (e.g., 50 mg PSA and 5 mg GCB for citrus samples) and vortex for 1 minute.[1]

  • Centrifuge at ≥10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

b. Sample Preparation (Protein Precipitation for Biological Fluids, e.g., Human Plasma) [2][4][5]

  • To 20 µL of plasma, add 80 µL of methanol (B129727) (a 4:1 ratio of methanol to plasma).[2][3][4][5]

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

c. Instrumental Conditions

  • Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A Hydrophilic Interaction Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC® BEH HILIC, 2.1 × 100 mm, 1.7 µm) is effective for separating polar POEA homologues.[1][6] Alternatively, a C18 column (e.g., Kinetex EVO C18) can be used.[2][5]

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) or 0.1% formic acid.[1][2][5]

  • Mobile Phase B: Acetonitrile or acetonitrile with 0.1% formic acid.[1][2][5]

  • Flow Rate: 0.30 mL/min.[1][6]

  • Injection Volume: 5 µL.[1][6]

  • Column Temperature: 25°C.[1][6]

  • Gradient Elution (HILIC): An example gradient starts with a high percentage of organic phase (e.g., 92% B), which is then decreased to elute the polar analytes.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification of specific homologues.[2][3]

d. Data Analysis

Quantification is achieved by constructing a calibration curve using standards of known concentrations. Matrix-matched standards are recommended to compensate for matrix effects.[1]

Quantification of Primary Alkyl Amines by Gas Chromatography (GC)

This protocol is based on the analysis of long-chain primary alkyl amines after derivatization.[7]

a. Derivatization

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., tetrahydrofuran).

  • Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to convert the primary amines into their corresponding trifluoroacetylated derivatives.[7]

  • Heat the mixture if necessary to ensure complete reaction.

  • Allow the reaction mixture to cool to room temperature.

b. Instrumental Conditions

  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A mid-polarity capillary column, such as a DB-17ms (60 m × 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized amines.[7]

  • Injector: Split/splitless injector at a high temperature (e.g., 290°C).[7]

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature program is used to separate the different chain-length amines, for example, starting at 150°C and ramping up to 280°C.[7]

  • Detector: FID at a high temperature (e.g., 320°C) or MS for identification and quantification.[7]

c. Data Analysis

Quantification is performed using an internal or external standard method. The peak areas of the derivatized amines are proportional to their concentration.

Determination of Total Amine Value by Potentiometric Titration

This protocol provides a method for determining the total amine content.[8][9]

a. Reagents

  • Solvent: Glacial acetic acid.[8]

  • Titrant: 0.1 mol/L Perchloric acid (HClO₄) in glacial acetic acid.[8]

b. Procedure

  • Accurately weigh a suitable amount of the this compound sample into a titration beaker. The sample size depends on the expected amine number.[8]

  • Dissolve the sample in an appropriate volume of glacial acetic acid (e.g., 60 mL).[8]

  • Immerse a pH electrode and the titrant delivery tube into the solution.

  • Titrate the solution with the 0.1 mol/L perchloric acid solution.

  • Record the volume of titrant added versus the measured potential (mV) or pH.

  • The endpoint of the titration is the point of maximum inflection on the titration curve.

c. Calculation

The amine value, expressed in mg KOH/g of sample, is calculated using the following formula:

Amine Value = (V × c × 56.1) / m

Where:

  • V = volume of perchloric acid solution used at the endpoint (mL)

  • c = concentration of the perchloric acid solution (mol/L)

  • 56.1 = molecular weight of KOH ( g/mol )

  • m = mass of the sample (g)

Data Presentation

Table 1: Quantitative Data for POEA Analysis by LC-MS/MS

ParameterValueMatrixReference
Limits of Detection (LODs)0.01–2.57 µg/kgCitrus[1][6]
Limits of Quantification (LOQs)0.03–8.58 µg/kgCitrus[1][6]
Average Recoveries71.9% to 112%Citrus[1]
Relative Standard Deviations (RSDs)< 16.6%Citrus[1]
Limits of Quantification (LLOQ)0.35 to 10.8 ng/mLHuman Plasma[2][4][5]
Limit of Quantification (LOQ)0.5 ng/mLWater[3]
Limit of Quantification (LOQ)2.5 ng/gSediment[3]

Visualizations

Experimental_Workflow_LC_MSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (Citrus, Plasma, etc.) extraction Extraction (e.g., QuEChERS, Protein Ppt.) sample->extraction cleanup Clean-up (d-SPE) extraction->cleanup filtration Filtration cleanup->filtration uhplc UHPLC Separation (HILIC or C18) filtration->uhplc ms Mass Spectrometry (ESI+, MRM) uhplc->ms quantification Quantification (Calibration Curve) ms->quantification

Caption: Workflow for POEA quantification by LC-MS/MS.

Experimental_Workflow_GC cluster_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis sample This compound Sample derivatization Derivatization (e.g., with TFAA) sample->derivatization gc_separation GC Separation (Capillary Column) derivatization->gc_separation detection Detection (FID or MS) gc_separation->detection quant Quantification (Internal/External Standard) detection->quant

Caption: Workflow for primary alkyl amine quantification by GC.

Titration_Protocol start Weigh Sample dissolve Dissolve in Glacial Acetic Acid start->dissolve titrate Titrate with Perchloric Acid dissolve->titrate endpoint Determine Endpoint (Inflection Point) titrate->endpoint calculate Calculate Amine Value endpoint->calculate

Caption: Protocol for determining total amine value by titration.

References

Tallow Amine as a Coating Agent for Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tallow (B1178427) amine, a mixture of long-chain alkylamines (primarily C16-C18), presents a versatile and economically viable option for the surface modification of nanoparticles. Its amphipathic nature, comprising a hydrophilic amine head group and a hydrophobic alkyl tail, allows it to function as a stabilizing agent and a surface functionalization moiety. The primary amine group can be protonated to impart a positive surface charge to the nanoparticles, which is advantageous for electrostatic interactions with negatively charged biological membranes and for the delivery of anionic therapeutic agents such as nucleic acids. This document provides detailed application notes and experimental protocols for the use of tallow amine and its long-chain alkylamine surrogates (e.g., octadecylamine, stearylamine) as coating agents for nanoparticles in research and drug development settings.

Physicochemical Characterization of this compound-Coated Nanoparticles

The coating of nanoparticles with this compound or similar long-chain alkylamines significantly influences their physicochemical properties. These properties are critical for the performance of the nanoparticles in biological systems, affecting their stability, biodistribution, cellular uptake, and drug release profile. The following tables summarize key quantitative data obtained from studies on nanoparticles functionalized with long-chain alkylamines, which can be considered representative for this compound-coated systems.

Table 1: Particle Size and Zeta Potential of Long-Chain Alkylamine-Coated Nanoparticles

Nanoparticle SystemLong-Chain AlkylamineAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Solid Lipid NanoparticlesOctadecylamine178.9 (± 72.71)0.1+22.8 (± 8.20)[1]
Polymeric NanoparticlesOctadecylamine220 - 245Not Reported+20.0 to +44.9
Calcium Phosphate CoreOctadecylamine1840.2+24.3[2]
Solid Lipid Nanoparticles (siRNA loaded)Stearylamine/Octadecylamine152.4 (± 0.36)< 0.5+45.7 (± 4.2)[3]

Table 2: Drug Loading and Release from Long-Chain Alkylamine-Coated Nanoparticles

Nanoparticle SystemDrugDrug Loading CapacityEntrapment Efficiency (%)Release ProfileReference
Solid Lipid NanoparticlesPaclitaxel (B517696)Not Reported~75Diffusion-controlled[1][4]
Iron Oxide NanoparticlesDoxorubicinup to 870 µg/mg~90pH-dependent (low release at pH 7.4, higher at acidic pH)[5]
Nylon-6 Coated Magnetic NanocapsulesDoxorubicinup to 943 µg/mgNot ReportedpH-sensitive (higher release at acidic pH)[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Coated Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-coated SLNs using a modified solvent injection method, suitable for the encapsulation of hydrophobic drugs like paclitaxel.[1]

Materials:

  • This compound (or stearylamine/octadecylamine)

  • Soybean lecithin

  • Poloxamer (e.g., Pluronic F68)

  • Paclitaxel (or other hydrophobic drug)

  • Ethanol (B145695)

  • Chloroform

  • Deionized water

Procedure:

  • Preparation of the Organic Phase: Dissolve this compound, soybean lecithin, and paclitaxel in a mixture of ethanol and chloroform.

  • Preparation of the Aqueous Phase: Dissolve the poloxamer in deionized water.

  • Nanoparticle Formation: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid. Inject the organic phase into the aqueous phase under constant high-speed homogenization.

  • Solvent Evaporation: Continue stirring the resulting emulsion at room temperature to allow for the evaporation of the organic solvents.

  • Purification: The SLN dispersion can be purified by dialysis against deionized water to remove any unentrapped drug and excess surfactants.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the drug entrapment efficiency using a suitable analytical method like HPLC.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase TallowAmine This compound Mix_Organic Dissolve in Ethanol/Chloroform TallowAmine->Mix_Organic Lecithin Lecithin Lecithin->Mix_Organic Drug Hydrophobic Drug Drug->Mix_Organic Poloxamer Poloxamer Mix_Aqueous Dissolve in Water Poloxamer->Mix_Aqueous Water Deionized Water Water->Mix_Aqueous Heat Heat both phases Mix_Organic->Heat Mix_Aqueous->Heat Homogenize Inject Organic into Aqueous under high-speed homogenization Heat->Homogenize Evaporate Solvent Evaporation Homogenize->Evaporate Purify Dialysis Evaporate->Purify Characterize Characterization (DLS, HPLC) Purify->Characterize

Workflow for this compound-Coated SLN Preparation
Protocol 2: Surface Functionalization of Pre-formed Nanoparticles with this compound

This protocol describes a ligand exchange method to functionalize pre-synthesized nanoparticles (e.g., citrate-capped gold nanoparticles) with this compound.

Materials:

  • Aqueous solution of pre-formed nanoparticles (e.g., citrate-capped gold nanoparticles)

  • This compound (or octadecylamine)

  • Ethanol

  • Toluene (B28343)

Procedure:

  • To the aqueous solution of nanoparticles, add an ethanolic solution of this compound.

  • Stir the mixture for 12-24 hours to facilitate the ligand exchange process, where the this compound displaces the original capping agent on the nanoparticle surface.

  • Add a nonpolar solvent like toluene to extract the now hydrophobic, this compound-coated nanoparticles from the aqueous phase.

  • Separate the organic phase containing the functionalized nanoparticles.

  • Further purify the nanoparticles by precipitation with a non-solvent like ethanol, followed by centrifugation.

  • Resuspend the purified nanoparticles in a suitable solvent for storage and further use.

Biological Interactions and Signaling Pathways

The positive surface charge of this compound-coated nanoparticles plays a crucial role in their interaction with cells. This cationic nature can enhance cellular uptake through electrostatic interactions with the negatively charged cell membrane. However, it can also trigger specific intracellular signaling pathways, leading to inflammatory responses or cytotoxicity.

One of the key signaling pathways that can be activated by cationic nanoparticles is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . This pathway is a central regulator of the inflammatory response.

Mechanism of NF-κB Activation by Cationic Nanoparticles:

  • Cellular Interaction: Cationic nanoparticles interact with the cell membrane, which can lead to membrane disruption or endocytosis.

  • Danger Signal: This interaction can be perceived by the cell as a "danger signal."

  • IKK Activation: This signal leads to the activation of the IκB kinase (IKK) complex.

  • IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer (typically p50/p65).

  • Gene Transcription: The active NF-κB dimer translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Furthermore, studies have shown that the inflammatory cytokine TNF-α can, in turn, inhibit the efficiency of gene delivery mediated by cationic lipids.[3][7] This suggests a complex interplay between the nanoparticle formulation and the cellular response.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP Cationic Nanoparticle (this compound-Coated) IKK IKK complex NP->IKK Activates IkBa_NFkB IκBα-NF-κB complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to promoter mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mRNA->Cytokines Translation

NF-κB Signaling Pathway Activated by Cationic Nanoparticles

Conclusion

This compound and its constituent long-chain alkylamines are effective agents for the surface modification of nanoparticles, offering a means to control particle size, impart a positive surface charge, and facilitate the loading of therapeutic agents. The protocols provided herein offer a starting point for the development and characterization of such nanoparticle systems. Researchers should be mindful of the potential for these cationic nanoparticles to activate inflammatory signaling pathways, such as the NF-κB pathway, and should thoroughly evaluate the biocompatibility and immunomodulatory effects of their formulations. Careful optimization of the nanoparticle composition and surface chemistry is crucial for the development of safe and effective drug delivery systems.

References

Application Notes and Protocols for Tallow Amine in Asphalt Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tallow (B1178427) amines are a class of fatty amine derivatives utilized in asphalt (B605645) modification to enhance the performance and durability of asphalt pavements.[1] These additives primarily function as anti-stripping agents and adhesion promoters, improving the bond between the asphalt binder and the aggregate surface.[1][2] This is particularly crucial in preventing moisture-induced damage, such as stripping, where the asphalt film detaches from the aggregate.[3] The mechanism of action involves the cationic amine head of the tallow amine molecule forming a strong bond with the typically negatively charged silicate (B1173343) surfaces of common aggregates, while the hydrophobic tail maintains compatibility with the asphalt binder.[2] This document provides detailed experimental setups and protocols for researchers to evaluate the efficacy of this compound as an asphalt modifier.

Experimental Protocols

The following protocols outline the key experiments for evaluating the performance of this compound-modified asphalt.

Preparation of this compound Modified Asphalt Binder

Objective: To prepare homogenous blends of asphalt binder with varying concentrations of this compound.

Materials:

  • Asphalt binder (e.g., PG 64-22)

  • This compound (e.g., R-tallow diamine, ethoxylated this compound)[1]

  • High-shear mixer

  • Heating mantle or oven

  • Stainless steel container

  • Thermometer

Procedure:

  • Heat the asphalt binder in an oven to a fluid state, typically between 135°C and 165°C.[4]

  • Transfer the heated asphalt binder to a stainless steel container placed on a heating mantle to maintain the desired temperature.

  • Slowly add the desired percentage of this compound to the hot asphalt binder while stirring with a glass rod to ensure initial dispersion. Common dosages range from 0.2% to 1.0% by weight of the binder.

  • Position the high-shear mixer in the container, ensuring the mixing head is submerged in the asphalt binder.

  • Mix the blend at a high speed (e.g., 3000-4000 rpm) for 30 to 60 minutes to ensure a homogeneous mixture.

  • After mixing, cover the container and allow the modified binder to cool to room temperature before further testing.

Rotational Viscosity Test (AASHTO T 316, ASTM D 4402)

Objective: To determine the effect of this compound on the viscosity of the asphalt binder at high temperatures, which relates to the workability and pumpability of the asphalt mix.[5]

Apparatus:

  • Rotational Viscometer (RV) with a thermosel system[5][6]

  • Spindles (e.g., No. 27)[7]

  • Sample chambers[7]

  • Oven

Procedure:

  • Preheat the RV thermosel, sample chamber, and spindle to the test temperature, typically 135°C.[5][7]

  • Heat the this compound-modified asphalt binder sample until it is fluid enough to pour.[5]

  • Pour the specified amount of the modified binder into the sample chamber.[7]

  • Insert the sample chamber into the thermosel.[7]

  • Attach the preheated spindle to the viscometer and lower it into the asphalt sample.[7]

  • Allow the sample to reach thermal equilibrium for at least 10-15 minutes.[4]

  • Set the spindle rotation speed to 20 RPM.[5][7]

  • Record the viscosity reading in Pascal-seconds (Pa·s) or centipoise (cP) after the reading has stabilized (typically after 3 minutes).[4][7]

Dynamic Shear Rheometer (DSR) Test (AASHTO T 315)

Objective: To characterize the viscoelastic properties of the this compound-modified asphalt binder at intermediate to high temperatures. This test provides insights into the binder's resistance to rutting and fatigue cracking.[8][9]

Apparatus:

  • Dynamic Shear Rheometer (DSR)[10][11]

  • Parallel plates (25 mm and 8 mm diameter)[11]

  • Oven

Procedure:

  • Prepare a sample of the modified asphalt binder by placing a small amount between the DSR's parallel plates.

  • For high-temperature testing (related to rutting), use the 25 mm plates with a 1 mm gap.[10][11]

  • For intermediate-temperature testing (related to fatigue), use the 8 mm plates with a 2 mm gap after rolling thin-film oven (RTFO) and pressurized aging vessel (PAV) aging.[10]

  • Bring the sample to the desired test temperature.[9]

  • Apply an oscillatory shear stress to the sample at a standard frequency of 10 rad/s (1.59 Hz).[11]

  • The DSR software will calculate the complex shear modulus (G*) and the phase angle (δ).

  • The rutting parameter (G/sin δ) and the fatigue parameter (Gsin δ) are determined from these measurements.[8]

Tensile Strength Ratio (TSR) Test (AASHTO T 283)

Objective: To evaluate the moisture susceptibility of asphalt mixtures containing this compound. The TSR is a measure of the retained tensile strength after moisture conditioning.[3][12]

Apparatus:

  • Marshall or Superpave Gyratory Compactor

  • Indirect Tensile (IDT) testing machine[12]

  • Vacuum saturation system[3]

  • Water baths[3]

  • Freezer[3]

Procedure:

  • Prepare at least six compacted asphalt mixture specimens to a target air void level of 6-8%.[3]

  • Divide the specimens into two subsets of three. One subset is the "dry" (unconditioned) group, and the other is the "wet" (conditioned) group.[3]

  • Conditioning of Wet Subset: a. Vacuum saturate the specimens with water to a saturation level of 70-80%.[3] b. Wrap the saturated specimens in plastic and place them in a freezer at -18°C for at least 16 hours.[13] c. After freezing, place the specimens in a 60°C water bath for 24 hours.[3] d. Finally, place the specimens in a 25°C water bath for at least 2 hours before testing.[14]

  • Testing: a. Determine the indirect tensile strength of both the dry and wet specimens by loading them at a constant rate of 50 mm/minute until failure.[3]

  • Calculation: a. Calculate the average indirect tensile strength for both the dry (ITS_dry) and wet (ITS_wet) subsets. b. Calculate the Tensile Strength Ratio (TSR) as follows: TSR (%) = (ITS_wet / ITS_dry) * 100.[14]

Hamburg Wheel-Tracking Test (HWTT) (AASHTO T 324)

Objective: To assess the rutting and moisture susceptibility of asphalt mixtures under simulated traffic loading in the presence of water.[15][16]

Apparatus:

  • Hamburg Wheel-Tracking Device[17]

  • Compacted asphalt specimens (slabs or gyratory compacted pucks)

  • Temperature-controlled water bath

Procedure:

  • Prepare compacted asphalt specimens to a specified air void content.

  • Place the specimens in the Hamburg Wheel-Tracking Device and submerge them in water at a specified temperature (e.g., 50°C).[17]

  • Allow the specimens to condition in the water bath for 30 minutes.

  • Apply a reciprocating steel wheel with a load of 705 N (158 lbs) across the specimens at a rate of approximately 52 passes per minute.

  • The device measures the rut depth as a function of the number of wheel passes.

  • The test is typically run for a specified number of passes (e.g., 20,000) or until a certain rut depth is reached.[15][17]

  • The stripping inflection point, which indicates the onset of moisture damage, is determined from the plot of rut depth versus the number of passes.[17]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Rotational Viscosity of this compound Modified Asphalt Binder at 135°C

This compound Concentration (% by weight of binder)Viscosity (Pa·s)
0.0 (Control)Value
0.2Value
0.4Value
0.6Value
0.8Value
1.0Value

Table 2: Dynamic Shear Rheometer (DSR) Properties of this compound Modified Asphalt Binder

This compound Concentration (%)Test Temperature (°C)G/sin δ (kPa) (Rutting Parameter)Gsin δ (kPa) (Fatigue Parameter)
0.0 (Control)ValueValueValue
0.5ValueValueValue
1.0ValueValueValue

Table 3: Moisture Susceptibility of Asphalt Mixtures with this compound (AASHTO T 283)

This compound Concentration (%)Average Dry ITS (kPa)Average Wet ITS (kPa)Tensile Strength Ratio (TSR) (%)
0.0 (Control)ValueValueValue
0.5ValueValueValue
1.0ValueValueValue

Table 4: Hamburg Wheel-Tracking Test Results for Asphalt Mixtures with this compound

This compound Concentration (%)Test Temperature (°C)Rut Depth at 20,000 passes (mm)Stripping Inflection Point (Number of Passes)
0.0 (Control)ValueValueValue
0.5ValueValueValue
1.0ValueValueValue

Visualization of Experimental Workflow and Mechanisms

Experimental_Workflow cluster_materials Materials cluster_modification Binder Modification cluster_binder_testing Binder Performance Testing cluster_mixture_testing Mixture Performance Testing Asphalt Asphalt Binder Blending High-Shear Blending Asphalt->Blending TallowAmine This compound TallowAmine->Blending Aggregate Aggregate Compaction Mixture Compaction Aggregate->Compaction RV Rotational Viscometer (RV) Blending->RV DSR Dynamic Shear Rheometer (DSR) Blending->DSR Blending->Compaction TSR Tensile Strength Ratio (TSR) Compaction->TSR HWTT Hamburg Wheel-Tracking Test (HWTT) Compaction->HWTT

Caption: Experimental workflow for evaluating this compound in asphalt modification.

Adhesion_Mechanism cluster_asphalt Asphalt Binder (Hydrophobic) cluster_interface Asphalt-Aggregate Interface cluster_aggregate Aggregate Surface (Hydrophilic, Negatively Charged) AsphaltMatrix Asphalt Matrix TallowAmine This compound AsphaltMatrix->TallowAmine Hydrophobic Tail Interaction AggregateSurface Aggregate TallowAmine->AggregateSurface Cationic Head Interaction (Adhesion)

References

Application Note and Protocol: Derivatization of Tallow Amine for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tallow (B1178427) amines, which are primarily composed of long-chain primary alkyl amines (typically C16 to C18), are widely used as corrosion inhibitors, emulsifiers, and intermediates in various industrial applications.[1] The analysis of these compounds is crucial for quality control and research purposes. Gas chromatography (GC) is a powerful technique for separating and quantifying the individual amine components in a tallow amine mixture. However, due to their high polarity, low volatility, and tendency to interact with active sites in the GC system, direct analysis of tallow amines is challenging, often resulting in poor peak shapes and inaccurate results.[2][3][4]

To overcome these challenges, a derivatization step is necessary to convert the polar amine functional groups into less polar, more volatile, and more thermally stable derivatives.[5][6][7][8] This application note provides a detailed protocol for the derivatization of tallow amines using trifluoroacetic anhydride (B1165640) (TFAA) for subsequent analysis by gas chromatography with flame-ionization detection (GC-FID) or mass spectrometry (GC-MS).[1][9] Acylation with TFAA is a robust and widely used method for the derivatization of primary and secondary amines, producing stable trifluoroacetylated derivatives.[9][10]

Experimental Workflow

The overall experimental workflow for the derivatization and GC analysis of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis sample This compound Sample dissolve Dissolve in Solvent (e.g., Dichloromethane (B109758), THF) sample->dissolve istd Add Internal Standard (e.g., 4-Decylaniline) dissolve->istd reagent Add Derivatizing Reagent (Trifluoroacetic Anhydride) istd->reagent react Incubate (e.g., Room Temperature, 15 min) reagent->react evaporate Evaporate Solvent and Excess Reagent react->evaporate reconstitute Reconstitute in Solvent (e.g., Hexane) evaporate->reconstitute inject Inject into GC reconstitute->inject separate Chromatographic Separation inject->separate detect Detection (FID or MS) separate->detect data Data Acquisition and Analysis detect->data

Caption: Experimental workflow for this compound derivatization and GC analysis.

Materials and Reagents

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • 4-Decylaniline (Internal Standard)

  • Dichloromethane (CH₂Cl₂)

  • Hexane (B92381)

  • Dry Argon or Nitrogen gas

  • Reaction vials (e.g., 3 mL capped vials)

  • Micropipettes

  • Heating block or water bath

  • Gas chromatograph equipped with FID or MS detector

Experimental Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol is adapted from established methods for the derivatization of long-chain primary amines.[1][9]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 3 mL capped reaction vial.

    • To the same vial, add 10 mg of the internal standard, 4-decylaniline.[9]

    • Add 1 mL of dichloromethane to the vial to dissolve the sample and internal standard, creating a homogeneous mixture.[9]

  • Derivatization Reaction:

    • Carefully add 0.5 mL of trifluoroacetic anhydride (TFAA) to the vial.[9] Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

    • Cap the vial tightly and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature for 15 minutes.

  • Post-Derivatization Workup:

    • After the reaction is complete, gently evaporate the solvent, excess TFAA, and the trifluoroacetic acid byproduct under a stream of dry argon or nitrogen gas.[9] A gentle warming (e.g., 40-50°C) can facilitate this process.

    • Once the residue is dry, reconstitute it in a suitable volume (e.g., 1 mL) of hexane or another appropriate solvent for GC analysis.

    • The sample is now ready for injection into the GC.

Gas Chromatography (GC) Conditions

The following are suggested starting conditions for the GC analysis of trifluoroacetylated tallow amines. Optimization may be required based on the specific instrument and column used.

ParameterGC-FID ConditionGC-MS Condition
Column DB-17ms (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent mid-polarity column.[1]DB-5ms or equivalent non-polar column.
Injector Temperature 290°C[1]280°C
Injection Mode Split (e.g., 20:1)Splitless or Split
Carrier Gas Helium at a constant pressure of 120 kPa.[1]Helium at a constant flow rate of 1 mL/min.
Oven Program Initial: 150°C (hold 1 min), ramp at 3°C/min to 280°C (hold 50 min).[1]Initial: 100°C (hold 2 min), ramp at 10°C/min to 300°C (hold 10 min).
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temperature 320°C (FID)[1]Transfer line: 280°C, Ion source: 230°C
MS Parameters -Scan range: 50-550 amu, Ionization mode: Electron Impact (EI) at 70 eV

Data Presentation

The derivatization and subsequent GC analysis allow for the separation and quantification of the different alkyl chain lengths present in the this compound sample.

Table 1: Representative Retention Data for Trifluoroacetylated Tallow Amines

Compound (as TFA derivative)Alkyl ChainRetention Time (min) on DB-17ms[1]
1-Aminotetradecane-TFAC1425.83
1-Aminopentadecane-TFAC1529.07
1-Aminohexadecane-TFAC1632.18
1-Aminoheptadecane-TFAC1735.15
1-Aminooctadecane-TFAC1838.00
1-Aminononadecane-TFAC1940.73
1-Amino-eicosane-TFAC2043.34

Note: Retention times are approximate and may vary depending on the specific GC system and conditions.

Alternative Derivatization Methods

While acylation with TFAA is highly effective, other derivatization techniques can also be employed for the analysis of amines by GC.

  • Silylation: This is a common method for derivatizing compounds with active hydrogens.[6][7] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (B98337) (TMS) derivatives of the tallow amines.[6][10] These reagents are highly effective and often produce stable derivatives suitable for GC-MS analysis.[5][11] The reaction is typically carried out by heating the amine with the silylating reagent in a suitable solvent.

Signaling Pathway/Logical Relationship Diagram

The derivatization reaction of a primary amine with TFAA follows a nucleophilic acyl substitution mechanism.

reaction cluster_reactants Reactants cluster_products Products amine This compound (R-NH₂) derivative Trifluoroacetylated Amine (R-NHCOCF₃) - Volatile & Thermally Stable amine->derivative Nucleophilic Acyl Substitution byproduct Trifluoroacetic Acid (CF₃COOH) amine->byproduct tfaa Trifluoroacetic Anhydride ((CF₃CO)₂O) tfaa->derivative tfaa->byproduct

References

Application Notes and Protocols: Tallow Amine as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of tallow (B1178427) amine as a catalyst in several classes of organic reactions. Tallow amine, a primary amine derived from animal fat, is a long-chain aliphatic amine that can function as a basic catalyst and a phase transfer catalyst. While specific data for this compound is limited in the literature, its reactivity can be inferred from analogous long-chain primary amines. The following protocols are generalized and may require optimization for specific substrates and reaction conditions.

Base Catalysis: Condensation Reactions (Knoevenagel and Aldol-Type)

This compound, as a primary amine, can act as a base catalyst in condensation reactions such as the Knoevenagel and Aldol-type reactions. The catalytic cycle typically proceeds through the formation of an enamine intermediate from the ketone or active methylene (B1212753) compound, which then acts as the nucleophile.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.

General Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aldehyde (1.0 eq), the active methylene compound (1.1 eq), and a suitable solvent (e.g., toluene (B28343), 2 mL/mmol of aldehyde).

  • Catalyst Addition: Add this compound (0.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with 1 M HCl to remove the amine catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Table 1: Representative Data for Primary Amine-Catalyzed Knoevenagel Condensation

EntryAldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
1BenzaldehydeMalononitrilePiperidineEthanol292
24-NitrobenzaldehydeEthyl Cyanoacetateβ-AlanineAcetic Acid488
3CyclohexanoneMalononitrilePyrrolidineMethanol685

Note: Data presented is for representative primary/secondary amine catalysts and may vary for this compound.

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Aldehyde Aldehyde ImineFormation Imine/ Enamine Formation Aldehyde->ImineFormation ActiveMethylene Active Methylene Compound ActiveMethylene->ImineFormation TallowAmine_cat This compound (Catalyst) TallowAmine_cat->ImineFormation Catalyzes NucleophilicAttack Nucleophilic Attack ImineFormation->NucleophilicAttack Dehydration Dehydration NucleophilicAttack->Dehydration Product α,β-Unsaturated Product Dehydration->Product Water Water Dehydration->Water

Caption: Knoevenagel condensation workflow catalyzed by this compound.

Phase Transfer Catalysis: Nucleophilic Substitution Reactions

Long-chain amines can function as phase transfer catalysts (PTCs), facilitating the reaction between reactants in two immiscible phases (e.g., an aqueous phase containing a nucleophile and an organic phase containing an electrophile). It is believed that the primary amine is converted in situ to a quaternary ammonium (B1175870) salt, which is the active catalytic species.

Williamson Ether Synthesis (as a representative reaction)

The Williamson ether synthesis is a common method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.

General Experimental Protocol: Phase Transfer-Catalyzed Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask with vigorous stirring, combine the alcohol (1.0 eq) and an aqueous solution of a strong base (e.g., 50% NaOH, 5.0 eq).

  • Catalyst and Reactant Addition: Add this compound (0.05 eq) as the phase transfer catalyst, followed by the alkyl halide (1.2 eq) dissolved in a suitable organic solvent (e.g., toluene or dichloromethane).

  • Reaction Conditions: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude ether by distillation or column chromatography.

Table 2: Representative Data for Phase Transfer-Catalyzed Nucleophilic Substitution

EntrySubstrateNucleophileCatalystSolventTemp (°C)Yield (%)
11-BromooctaneNaN3Aliquat 336Toluene10095
2Benzyl ChlorideKCNTBABDichloromethane2598
31-ChlorobutanePhenol/NaOHTEBAChlorobenzene7085

Note: Data is for common quaternary ammonium salt PTCs. This compound's efficiency may differ.

Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalytic Cycle Nu_aq Nucleophile (Nu⁻) Ion_exchange Ion Exchange [R'NH₂R]⁺Nu⁻ Nu_aq->Ion_exchange Base_aq Base (e.g., NaOH) E_org Electrophile (R-X) Product_org Product (R-Nu) E_org->Product_org SN2 Reaction Quat_formation In-situ Quat Formation [R'NH₂R]⁺X⁻ Product_org->Quat_formation Regenerates Catalyst Precursor TA_cat This compound (R'NH₂) TA_cat->Quat_formation with R-X Quat_formation->Ion_exchange Ion_exchange->E_org Transfers Nu⁻ to Organic Phase

Caption: Phase transfer catalysis cycle with in-situ catalyst formation.

Imine Formation

The reaction between a primary amine and an aldehyde or ketone to form an imine is a fundamental transformation in organic synthesis. While often catalyzed by an acid, the reaction can proceed with the amine as a key reactant, and its basicity can influence the reaction rate.

General Experimental Protocol: Imine Synthesis

  • Reaction Setup: Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or toluene) in a round-bottom flask.

  • Amine Addition: Add this compound (1.0-1.1 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. If the reaction is slow, a dehydrating agent (e.g., molecular sieves) can be added to drive the equilibrium towards the product. The reaction can be monitored by TLC or NMR spectroscopy.

  • Work-up and Purification: Once the reaction is complete, filter off any dehydrating agent. The solvent can be removed under reduced pressure. The resulting imine is often used in the next step without further purification. If necessary, purification can be achieved by distillation or chromatography, though imines can be sensitive to hydrolysis.

Table 3: Representative Data for Imine Formation

EntryCarbonyl CompoundPrimary AmineSolventTime (h)Yield (%)
1BenzaldehydeAnilineEthanol1>95
2CyclohexanoneBenzylamineToluene490
3Acetophenonen-ButylamineMethanol1282

Note: Yields are highly dependent on the substrates and reaction conditions, particularly the removal of water.

Imine_Formation cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Carbonyl Aldehyde or Ketone Hemiaminal Hemiaminal Carbonyl->Hemiaminal TallowAmine This compound TallowAmine->Hemiaminal Nucleophilic Addition Imine Imine (Schiff Base) Hemiaminal->Imine Dehydration Water_prod Water Hemiaminal->Water_prod

Caption: Reaction pathway for the formation of an imine from a carbonyl compound and this compound.

Application Notes and Protocols for Formulating Tallow Amine-Based Biocides in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and evaluation of tallow (B1178427) amine-based biocides for research purposes. Tallow amines, a class of cationic surfactants derived from animal fat, exhibit broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. This document outlines the formulation of these biocides, protocols for assessing their efficacy, and a summary of their biocidal properties.

Overview of Tallow Amine-Based Biocides

Tallow amines are primary aliphatic amines that can be modified, for instance by ethoxylation, to create non-ionic or cationic surfactants.[1][2] As cationic surfactants, they possess a positively charged head group that electrostatically interacts with the negatively charged components of microbial cell walls, such as phospholipids (B1166683) and teichoic acids.[3][4] This initial binding is followed by the insertion of their hydrophobic tails into the lipid bilayer, disrupting the membrane's integrity.[3] This disruption leads to the leakage of essential intracellular components and ultimately, cell death. This compound derivatives are utilized in various industrial applications, including as emulsifiers, corrosion inhibitors, and as adjuvants in pesticide formulations.[1][4][5][6][7]

Formulation of this compound-Based Biocides

The formulation of a this compound-based biocide for research applications requires careful consideration of the solvent system, potential co-formulants, and the desired final concentration. The following provides a general guideline for preparing a stock solution and subsequent dilutions.

Materials:

  • This compound derivative (e.g., Ethoxylated this compound)

  • Solvent (e.g., sterile deionized water, ethanol, or a co-solvent system)

  • Sterile glassware and consumables

  • pH meter

  • Magnetic stirrer and stir bar

Protocol for Preparing a 1% (w/v) Stock Solution:

  • Accurately weigh 1 gram of the this compound derivative.

  • In a sterile beaker, slowly add the weighed this compound to 99 mL of the chosen solvent while continuously stirring with a magnetic stirrer. The choice of solvent will depend on the solubility of the specific this compound derivative. Some ethoxylated tallow amines are water-soluble.[2]

  • Continue stirring until the this compound is completely dissolved. Gentle heating may be required for some derivatives, but care should be taken to avoid degradation.

  • Measure the pH of the solution and adjust if necessary, depending on the experimental requirements. The activity of some cationic surfactants can be influenced by pH.

  • Sterilize the stock solution by filtration through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at an appropriate temperature (e.g., 4°C), protected from light. Stability of the solution under these conditions should be verified for long-term storage.

Data Presentation: Biocidal Efficacy

The biocidal efficacy of this compound-based formulations can be quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Due to the limited availability of specific MIC values for this compound-based biocides against key microorganisms in the reviewed literature, the following tables provide an illustrative structure for presenting such data.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound Biocides against Bacteria

This compound DerivativeTarget MicroorganismMIC (µg/mL)Reference
Ethoxylated this compound (10 EO)Escherichia coli (ATCC 25922)[Data not available]-
Dihydrogenated this compoundEscherichia coli (ATCC 25922)[Data not available]-
Ethoxylated this compound (15 EO)Staphylococcus aureus (ATCC 29213)[Data not available]-
Dihydrogenated this compoundStaphylococcus aureus (ATCC 29213)[Data not available]-

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of this compound Biocides against Fungi

This compound DerivativeTarget MicroorganismMIC (µg/mL)Reference
Ethoxylated this compound (10 EO)Candida albicans (ATCC 90028)[Data not available]-
Dihydrogenated this compoundCandida albicans (ATCC 90028)[Data not available]-

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and yeast.

Materials:

  • This compound biocide stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Microbial culture in the logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or by measuring the optical density at 600 nm.

    • Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of the Biocide:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound biocide stock solution (at a concentration that is twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no biocide).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to wells 1 through 11.

    • The final volume in each test well will be 200 µL.

    • Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the biocide in which there is no visible growth.

    • The sterility control (well 12) should show no growth, and the growth control (well 11) should show turbidity.

Visualizations

Signaling Pathway and Mechanism of Action

The primary antimicrobial action of this compound-based biocides, as cationic surfactants, is the disruption of the microbial cell membrane. This leads to a cascade of events culminating in cell death. The following diagram illustrates this proposed mechanism.

TallowAmine_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption Electrostatic & Hydrophobic Interaction Protein Denaturation Protein Denaturation This compound->Protein Denaturation Intracellular Entry DNA Interaction DNA Interaction This compound->DNA Interaction Membrane Depolarization Membrane Depolarization Membrane Disruption->Membrane Depolarization Leakage Leakage Membrane Disruption->Leakage Ions, ATP, Metabolites Cell Death Cell Death Membrane Depolarization->Cell Death Leakage->Cell Death Enzyme Inhibition Enzyme Inhibition Protein Denaturation->Enzyme Inhibition Enzyme Inhibition->Cell Death DNA Interaction->Cell Death Biocide_Workflow cluster_formulation Formulation cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis A Weigh this compound Derivative B Dissolve in Appropriate Solvent A->B C pH Adjustment & Sterilization B->C D Stock Solution (e.g., 1% w/v) C->D F Serial Dilution of Biocide in 96-well Plate D->F E Prepare Microbial Inoculum (0.5 McFarland) G Inoculate Plate E->G F->G H Incubate G->H I Read MIC H->I J Record MIC Values I->J K Compare Efficacy of Different Formulations J->K

References

Application Notes and Protocols for the Synthesis of Organoclays using Tallow Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of organoclays derived from the modification of smectite clays (B1170129) with tallow (B1178427) amine. The protocols detailed below are intended to serve as a guide for the preparation and analysis of these materials for various applications, including as rheological modifiers, sorbents, and reinforcing agents in polymer nanocomposites.

Introduction

Organoclays are organically modified phyllosilicates, typically smectite clays such as montmorillonite (B579905), that have been treated with organic cations to alter their surface chemistry from hydrophilic to organophilic. This modification is achieved through an ion exchange reaction where the inorganic cations (e.g., Na+, Ca2+) present in the interlayer space of the clay are replaced by organic cations, such as quaternary ammonium (B1175870) salts. Tallow amines, which are derived from animal fat and consist of long-chain alkyl groups, are commonly used for this purpose. The resulting organoclays exhibit enhanced compatibility with organic polymers and solvents, making them valuable materials in a wide range of industrial applications.

The primary tallow amine derivative used in organoclay synthesis is dimethyl dihydrogenated tallow ammonium chloride (2M2HT). The long, hydrophobic tallow chains intercalate between the clay layers, expanding the interlayer spacing and creating a more organophilic environment. This facilitates the dispersion of the organoclay in non-polar systems and enables its use as a rheological control agent, a component in nanocomposites with enhanced mechanical and thermal properties, and as an adsorbent for organic pollutants.

Experimental Protocols

Synthesis of this compound Organoclay (Aqueous Slurry Method)

This protocol describes the synthesis of an organoclay by intercalating dimethyl dihydrogenated tallow ammonium chloride into montmorillonite clay using an aqueous slurry method.

Materials:

  • Sodium montmorillonite (Na-MMT) clay

  • Dimethyl dihydrogenated tallow ammonium chloride (e.g., Arquad® 2HT-75 from Akzo Nobel)

  • Deionized water

  • Heater with magnetic stirring capability

  • High-shear mixer

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

  • Drying oven

Procedure:

  • Clay Dispersion: Disperse the Na-MMT clay in deionized water at a concentration of 2-4% (w/v) using a high-shear mixer. Mix for at least 30 minutes to ensure complete hydration and delamination of the clay platelets. Heat the dispersion to 60-70°C with continuous stirring.

  • Surfactant Solution Preparation: Prepare a separate aqueous solution of dimethyl dihydrogenated tallow ammonium chloride at a concentration of approximately 4% (w/v). Heat this solution to 60°C to ensure the surfactant is fully dissolved.

  • Cation Exchange Reaction: Slowly add the heated surfactant solution to the hot clay dispersion over a period of 30 minutes while maintaining vigorous stirring. The amount of surfactant to be added is calculated based on the cation exchange capacity (CEC) of the montmorillonite. A common loading is around 95-105 milliequivalents of the ammonium salt per 100 grams of clay.

  • Reaction Completion: Continue stirring the mixture for an additional 30-60 minutes at 60-70°C to ensure the cation exchange reaction goes to completion.

  • Filtration and Washing: Separate the resulting organoclay from the aqueous solution by filtration. Wash the filter cake with hot deionized water several times to remove any excess surfactant and byproduct salts (e.g., NaCl).

  • Drying: Dry the washed organoclay in an oven at 60-80°C overnight or until a constant weight is achieved.

  • Grinding: The dried organoclay can be ground to a fine powder using a mortar and pestle or a mechanical grinder to obtain a uniform particle size.

Characterization Protocols

Objective: To determine the interlayer spacing (d-spacing) of the organoclay and confirm the intercalation of the this compound.

Procedure:

  • Sample Preparation: Prepare a powder sample of the dried organoclay. For oriented samples, disperse a small amount of the organoclay in a solvent (e.g., ethanol) and deposit it onto a glass slide, allowing the solvent to evaporate slowly.

  • Instrument Setup: Use a powder X-ray diffractometer with Cu Kα radiation.

  • Data Collection: Scan the sample over a 2θ range of 2° to 10° at a slow scan rate (e.g., 1-2°/min) to accurately determine the position of the (001) basal reflection peak.

  • Data Analysis: Calculate the d-spacing using Bragg's Law: nλ = 2d sin(θ), where n=1, λ is the wavelength of the X-ray radiation (typically 1.54 Å for Cu Kα), and θ is the angle of diffraction.

Objective: To evaluate the thermal stability of the organoclay and determine the amount of organic surfactant intercalated.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dried organoclay (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Use a thermogravimetric analyzer.

  • Data Collection: Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10-20°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting TGA curve (weight loss vs. temperature). The initial weight loss below 150°C is typically due to the loss of adsorbed and interlayer water. The weight loss in the range of 200-500°C corresponds to the decomposition of the organic surfactant. The weight remaining at the end of the analysis represents the inorganic clay content.

Data Presentation

Quantitative XRD Data

The interlayer spacing of the organoclay is a critical parameter that depends on the concentration of the intercalated this compound.

This compound Loading (meq/100g clay)(001) Peak Position (2θ)Basal Spacing (d₀₀₁) (Å)Reference
0 (Na-Montmorillonite)~7.0°~12.6[1]
95~2.9°~30.4[2]
100Not Specified~26.4[3]
105Not SpecifiedVaries[1]

Note: The exact d-spacing can vary depending on the specific clay and processing conditions.

Quantitative TGA Data

Thermogravimetric analysis provides insights into the thermal stability and organic content of the synthesized organoclays.

MaterialOnset Decomposition Temperature (°C)Major Weight Loss Region (°C)Organic Content (wt%)Reference
Dimethyl dihydrogenated tallow ammonium chloride modified Montmorillonite~200-220200 - 45025 - 40[4]
Unmodified Montmorillonite>500 (dehydroxylation)<150 (water loss)0[4]

Note: The onset decomposition temperature is often defined as the temperature at which 5% weight loss of the organic component occurs.

Application Notes

Rheological Control Agents

Organoclays synthesized with tallow amines are widely used as rheological additives to control the viscosity and flow properties of organic liquids.[5]

  • Mechanism: In a non-polar solvent, the organoclay platelets can form a "house-of-cards" or "gel" structure through edge-to-face and edge-to-edge interactions. This network immobilizes the solvent molecules, leading to an increase in viscosity and the development of a yield stress. The long this compound chains facilitate the dispersion and swelling of the clay platelets in the organic medium.

  • Applications: They are extensively used in oil-based drilling fluids to suspend cuttings and control fluid loss.[5] They are also utilized in paints, coatings, greases, and cosmetics to provide anti-settling, anti-sagging, and thickening properties.

Polymer Nanocomposites

The incorporation of this compound organoclays into polymer matrices can significantly enhance the mechanical, thermal, and barrier properties of the resulting nanocomposites.

  • Reinforcement Mechanism: The improved compatibility between the organoclay and the polymer matrix allows for the intercalation of polymer chains into the clay galleries, leading to an expanded interlayer spacing.[6] Under optimal processing conditions, the clay platelets can be fully exfoliated and dispersed individually throughout the polymer.[6] This high aspect ratio filler provides a large surface area for interaction with the polymer, leading to efficient stress transfer and improved mechanical properties such as tensile strength and modulus.[6] The dispersed clay layers also create a tortuous path for gas molecules, thereby improving the barrier properties of the polymer.

  • Applications: this compound organoclays are used to reinforce a variety of polymers, including polypropylene, polyamide, and epoxy resins. These nanocomposites find applications in the automotive industry for lightweight components, in packaging for improved barrier properties, and as flame-retardant materials.

Visualizations

Synthesis_Workflow cluster_materials Raw Materials cluster_process Synthesis Process cluster_product Final Product Na_MMT Sodium Montmorillonite (Na-MMT) Dispersion Clay Dispersion (High Shear, 60-70°C) Na_MMT->Dispersion Tallow_Amine This compound Salt (e.g., 2M2HT) Surfactant_Prep Surfactant Solution Preparation (60°C) Tallow_Amine->Surfactant_Prep Water Deionized Water Water->Dispersion Water->Surfactant_Prep Reaction Cation Exchange Reaction (Stirring) Dispersion->Reaction Surfactant_Prep->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying (60-80°C) Filtration->Drying Grinding Grinding Drying->Grinding Organoclay This compound Organoclay Powder Grinding->Organoclay

Caption: Experimental workflow for the synthesis of this compound organoclay.

Intercalation_Mechanism cluster_before Before Intercalation cluster_after After Intercalation Layer1_before Silicate Layer Na_ion Na+ d_before d-spacing (~12.6 Å) Layer2_before Silicate Layer Layer1_after Silicate Layer Tallow_Amine_Cation This compound Cation (Hydrophobic Chains) d_after d-spacing (~30.4 Å) Layer2_after Silicate Layer Na_ion_solution Na+ (in solution) Tallow_Amine_solution This compound Cation (from solution) cluster_after cluster_after Tallow_Amine_solution->cluster_after cluster_before cluster_before cluster_before->Na_ion_solution Ion Exchange

Caption: Intercalation of this compound cations into the clay galleries.

References

Application Notes and Protocols for the Dispersion of Tallow Amine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tallow (B1178427) amine, a cationic surfactant derived from animal fat, and its derivatives are utilized in a variety of industrial and research applications for their emulsifying, dispersing, and surface-modifying properties. Due to their hydrophobic nature, dispersing tallow amines effectively in aqueous solutions is critical for their application in formulations such as drug delivery systems, agrochemicals, and industrial cleaners. This document provides detailed methods and protocols for achieving stable aqueous dispersions of tallow amine, primarily through the use of its ethoxylated derivatives.

This compound itself has very limited solubility in water. The primary method for rendering it water-dispersible is through ethoxylation, a process that adds hydrophilic polyethylene (B3416737) glycol (PEG) chains to the amine group. The degree of ethoxylation is a key factor in determining the resulting surfactant's properties, including its Hydrophilic-Lipophilic Balance (HLB), which dictates its performance as an emulsifier or dispersing agent.[1][2] this compound ethoxylates are nonionic surfactants that can be used alone or in combination with other surfactants to achieve the desired formulation characteristics.[3]

Methods for Dispersion

The dispersion of this compound in aqueous solutions is most effectively achieved by using this compound ethoxylates. The selection of the appropriate ethoxylate and dispersion method will depend on the desired concentration, stability, and application of the final solution.

Direct Dispersion of this compound Ethoxylates

This method is suitable for this compound ethoxylates that are liquid or low-melting point solids at room temperature and have a sufficiently high HLB value (typically >10) to be water-soluble.[4]

Emulsification of this compound

For less water-soluble tallow amines or their low-ethoxylation derivatives, an emulsification approach is necessary. This involves the use of co-surfactants and mechanical energy to create a stable oil-in-water emulsion.

Acidification Method

This compound is a weak base and can be protonated in an acidic environment to form a more water-soluble salt. This method can be used to create a crude dispersion, which can then be further stabilized.

Quantitative Data Summary

The properties of this compound ethoxylates are highly dependent on the degree of ethoxylation. The following tables summarize key quantitative data for various this compound ethoxylates, which can aid in the selection of the appropriate surfactant for a given application.

Table 1: Properties of this compound Ethoxylates with Varying Degrees of Ethoxylation

Product NameMoles of Ethylene Oxide (EO)HLB ValueAppearance at 30°CpH (1% aqueous solution)Amine Value (mgKOH/g)
TAE - 559.1Yellowish brown liquid9.0 - 11.0110 - 120
TAE - 101012.5Yellowish brown liquid9.0 - 11.075 - 85
TAE - 151514.3Yellowish brown liquid9.0 - 11.056 - 68

Data sourced from Shree Vallabh Chemical.[5]

Table 2: Solubility of this compound Ethoxylates

Product NameMoles of Ethylene Oxide (EO)Solubility in Water (1%)Solubility in Mineral Oil (1%)Solubility in Xylene (1%)
This compound 2 Ethoxylate2TurbidClearClear
This compound 15 EO15ClearTurbidClear

Data sourced from Ataman Kimya.[3]

Experimental Protocols

Protocol 1: Direct Dispersion of this compound Ethoxylate (TAE-15)

This protocol describes the preparation of a 1% (w/v) aqueous solution of this compound Ethoxylate with 15 moles of EO.

Materials:

  • This compound Ethoxylate (15 moles EO)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Weighing scale

Procedure:

  • Weigh 1.0 g of this compound Ethoxylate (15 moles EO) and place it in a beaker.

  • Add 99.0 mL of deionized water to the beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the solution at room temperature until the this compound ethoxylate is completely dissolved. This may take several minutes. For more viscous or waxy ethoxylates, gentle heating to 50-60°C can facilitate dissolution.[6]

  • The resulting solution should be clear.

Protocol 2: Preparation of a this compound Emulsion

This protocol describes the preparation of a 5% (w/w) oil-in-water emulsion of a low-ethoxylated this compound (e.g., 2 moles EO) using a high-shear mixer.

Materials:

  • This compound Ethoxylate (2 moles EO)

  • Co-surfactant (e.g., a more hydrophilic non-ionic surfactant like Polysorbate 80)

  • Deionized water

  • High-shear mixer (e.g., homogenizer or sonicator)

  • Beakers

  • Weighing scale

  • Hot plate

Procedure:

  • Prepare the oil phase: In a beaker, weigh 5.0 g of this compound Ethoxylate (2 moles EO) and 1.0 g of the co-surfactant. Heat the mixture to 60-70°C on a hot plate and stir until a homogeneous solution is formed.

  • Prepare the aqueous phase: In a separate beaker, heat 94.0 g of deionized water to 60-70°C.

  • Form the emulsion: While stirring the aqueous phase with a standard overhead stirrer, slowly add the molten oil phase.

  • Homogenize the emulsion: Immediately transfer the coarse emulsion to a high-shear mixer. Homogenize at a high speed for 5-10 minutes, or until the desired droplet size is achieved.

  • Cool the emulsion: Allow the emulsion to cool to room temperature while stirring gently.

Protocol 3: Dispersion of this compound via Acidification

This protocol describes a method to disperse this compound by forming its salt.

Materials:

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Magnetic stirrer and stir bar

  • Beaker

  • pH meter

  • Weighing scale

Procedure:

  • Weigh 1.0 g of this compound and place it in a beaker.

  • Add 99.0 mL of deionized water to the beaker.

  • Place the beaker on a magnetic stirrer and begin stirring. The this compound will not dissolve at this stage.

  • Slowly add the 1M HCl solution dropwise to the suspension while monitoring the pH with a pH meter.

  • Continue adding acid until the this compound dissolves and the solution becomes clear or a stable dispersion is formed. The final pH will be in the acidic range.

  • Note the final pH and the volume of acid added.

Visualizations

experimental_workflow_direct_dispersion cluster_start Start cluster_process Process cluster_end End weigh Weigh this compound Ethoxylate add_water Add Deionized Water weigh->add_water stir Stir at Room Temperature add_water->stir solution Clear Aqueous Solution stir->solution experimental_workflow_emulsification cluster_phases Phase Preparation cluster_mixing Emulsification cluster_result Result oil_phase Prepare Oil Phase: This compound Ethoxylate + Co-surfactant heat_oil Heat & Stir Oil Phase oil_phase->heat_oil aqueous_phase Prepare Aqueous Phase: Deionized Water heat_water Heat Aqueous Phase aqueous_phase->heat_water combine Combine Phases heat_oil->combine heat_water->combine homogenize High-Shear Homogenization combine->homogenize cool Cool Emulsion homogenize->cool emulsion Stable Oil-in-Water Emulsion cool->emulsion

References

Tallow Amine in Wastewater Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tallow (B1178427) amine, a derivative of animal fat, is a cationic surfactant increasingly utilized in various wastewater treatment applications. Its unique chemical structure, featuring a long hydrophobic alkyl chain and a hydrophilic amine group, allows it to effectively interact with a wide range of pollutants. This document provides a comprehensive overview of the application of tallow amine and its derivatives in wastewater treatment, including detailed experimental protocols and quantitative data on its performance in coagulation-flocculation, adsorption, and flotation processes.

Key Applications and Mechanisms

This compound's primary role in wastewater treatment stems from its cationic nature, which allows it to neutralize the negative surface charges of suspended particles, leading to agglomeration and subsequent removal. Its derivatives, such as polyethoxylated tallow amines (POEA), exhibit modified properties that can enhance their effectiveness for specific applications.

The main applications of this compound in wastewater treatment include:

  • Coagulation and Flocculation: this compound acts as a primary coagulant or a flocculant aid to enhance the removal of suspended solids, turbidity, and organic matter.[1]

  • Adsorption: Modified surfaces, such as amine-modified clays (B1170129), can be used as adsorbents for the removal of heavy metals and organic pollutants.

  • Froth Flotation: this compound serves as a collector in froth flotation processes, particularly for the removal of oily substances and mineral particles.[2]

Data Presentation: Performance of this compound in Wastewater Treatment

The following tables summarize the quantitative data on the performance of this compound and related amine compounds in various wastewater treatment studies.

Table 1: Turbidity Removal using a Plant-Based Coagulant with Amine Groups

pHCoagulant Dose (mg/L)Turbidity Removal Efficiency (%)Reference
24087.73[3]
755.754[3]

Note: This study used a plant-based coagulant containing amine groups, which serves as a relevant proxy for the performance of this compound.

Table 2: Heavy Metal Adsorption by Amine-Modified Bentonite (B74815)

Heavy MetalAdsorbentAdsorption Capacity (mg/g)Reference
Lead (Pb)Imidazole-modified bentoniteHigher than other modified bentonites[4]
Copper (Cu)Imidazole-modified bentoniteHigher than other modified bentonites[4]
Cobalt (Co)Imidazole-modified bentoniteHigher than other modified bentonites[4]

Note: This study demonstrates the potential of amine-modified clays for heavy metal removal, a principle applicable to this compound-modified adsorbents.

Table 3: Phenol Adsorption on Surfactant-Modified Bentonite

AdsorbentPollutantAdsorption Capacity (mg/g)Reference
Dodecyldimethylamine oxide-modified bentonitePhenol5.72[5]
Dodecyldimethylamine oxide-modified bentoniteCatechol5.55[5]

Note: This data illustrates the effectiveness of amine-based surfactants in modifying adsorbents for the removal of organic pollutants.

Experimental Protocols

Coagulation-Flocculation: Jar Test Protocol

This protocol outlines the standard jar test procedure to determine the optimal dosage of this compound as a coagulant or flocculant for turbidity removal.

Materials:

  • Jar testing apparatus with multiple stirrers

  • Beakers (1000 mL)

  • Wastewater sample

  • This compound stock solution (e.g., 1% w/v)

  • pH meter

  • Turbidimeter

  • Pipettes

Procedure:

  • Sample Preparation: Fill six 1000 mL beakers with the wastewater sample.

  • pH Adjustment (if necessary): Measure the initial pH of the wastewater. If required, adjust the pH of each beaker to the desired range for optimal coagulation.

  • Coagulant Addition: While rapidly stirring the samples at a high speed (e.g., 100-120 rpm), add varying dosages of the this compound stock solution to five of the beakers. The sixth beaker will serve as a control with no coagulant.

  • Rapid Mix: Continue the rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote the formation of flocs.

  • Settling: Stop the stirrers and allow the flocs to settle for 30 minutes.

  • Analysis: Carefully collect supernatant samples from each beaker and measure the final turbidity and pH.

  • Optimization: The optimal this compound dosage is the one that achieves the highest turbidity removal with the clearest supernatant.

Diagram: Jar Test Experimental Workflow

Jar_Test_Workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis Wastewater Wastewater Sample Beakers Fill 6 Beakers Wastewater->Beakers pH_Adjust Adjust pH Beakers->pH_Adjust Add_Coagulant Add this compound pH_Adjust->Add_Coagulant Rapid_Mix Rapid Mix (1-3 min) Add_Coagulant->Rapid_Mix Slow_Mix Slow Mix (15-20 min) Rapid_Mix->Slow_Mix Settle Settle (30 min) Slow_Mix->Settle Measure_Turbidity Measure Turbidity Settle->Measure_Turbidity Determine_Optimal_Dose Determine Optimal Dose Measure_Turbidity->Determine_Optimal_Dose

A simplified workflow for the jar test experiment.
Adsorption Protocol: Heavy Metal Removal with this compound-Modified Bentonite

This protocol describes the preparation of a this compound-modified bentonite adsorbent and its use in removing heavy metals from wastewater.

Materials:

  • Bentonite clay

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Wastewater containing heavy metals (e.g., lead, copper)

  • Shaker

  • Centrifuge

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer

Procedure:

  • Adsorbent Preparation:

    • Disperse a known amount of bentonite in deionized water.

    • Prepare a this compound solution and acidify it with HCl to protonate the amine groups.

    • Slowly add the this compound solution to the bentonite suspension while stirring.

    • Stir the mixture for several hours to allow for cation exchange.

    • Wash the modified bentonite with deionized water until the wash water is free of chloride ions (tested with AgNO3).

    • Dry the this compound-modified bentonite in an oven.

  • Batch Adsorption Experiment:

    • Add a known mass of the prepared adsorbent to a series of flasks containing the heavy metal-contaminated wastewater at a specific pH.

    • Place the flasks on a shaker and agitate at a constant speed for a predetermined contact time.

    • After shaking, separate the adsorbent from the solution by centrifugation.

    • Analyze the supernatant for the remaining heavy metal concentration using AAS or ICP.

  • Data Analysis:

    • Calculate the removal efficiency and adsorption capacity.

    • Investigate the effect of parameters such as pH, adsorbent dosage, and contact time on the removal efficiency.

    • Fit the experimental data to adsorption isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.

Diagram: Adsorption Experimental Workflow

Adsorption_Workflow cluster_prep Adsorbent Preparation cluster_exp Adsorption Experiment cluster_analysis Analysis Bentonite_Dispersion Disperse Bentonite Mixing Mix and Stir Bentonite_Dispersion->Mixing Tallow_Amine_Solution Prepare this compound Solution Tallow_Amine_Solution->Mixing Washing_Drying Wash and Dry Mixing->Washing_Drying Batch_Setup Setup Batch Flasks Washing_Drying->Batch_Setup Shaking Agitate on Shaker Batch_Setup->Shaking Separation Centrifuge Shaking->Separation Metal_Analysis Analyze Supernatant (AAS/ICP) Separation->Metal_Analysis Data_Calculation Calculate Removal Efficiency Metal_Analysis->Data_Calculation

Workflow for heavy metal adsorption using modified bentonite.
Dissolved Air Flotation (DAF) Protocol for Oily Wastewater

This protocol details the use of this compound as a collector in a DAF system for the treatment of oily wastewater.

Materials:

  • Dissolved Air Flotation (DAF) unit

  • Oily wastewater sample

  • This compound collector solution

  • Coagulant (e.g., alum or ferric chloride) if required

  • pH adjustment chemicals (acid/base)

  • Analytical equipment for oil and grease, turbidity, and COD analysis

Procedure:

  • Wastewater Characterization: Analyze the raw oily wastewater for key parameters such as oil and grease content, turbidity, and Chemical Oxygen Demand (COD).

  • Coagulation (Optional): If the wastewater contains a high concentration of emulsified oil, a preliminary coagulation step may be necessary. Add a coagulant and rapidly mix.

  • Collector Addition and Conditioning: Add the this compound collector solution to the wastewater and mix gently for a specific conditioning time to allow the collector to attach to the oil droplets.

  • Dissolved Air Flotation:

    • Introduce the conditioned wastewater into the DAF contact zone.

    • Inject the pressurized air-saturated water, which releases microbubbles upon pressure release.

    • The this compound-coated oil droplets attach to the microbubbles and rise to the surface, forming a froth layer.

  • Froth and Effluent Collection:

    • Skim the froth layer from the surface of the DAF unit.

    • Collect the treated effluent from the bottom of the unit.

  • Analysis: Analyze the treated effluent for the same parameters as the raw wastewater to determine the removal efficiency.

Diagram: Dissolved Air Flotation Mechanism

DAF_Mechanism cluster_wastewater Wastewater cluster_treatment_agents Treatment Agents cluster_interaction Interaction Oil_Droplet Oil Droplet (Negative Charge) Coated_Droplet Amine-Coated Oil Droplet Oil_Droplet->Coated_Droplet Tallow_Amine This compound (Cationic Collector) Tallow_Amine->Oil_Droplet Adsorption Air_Bubble Air Bubble Froth Froth Layer (Floats to Surface) Air_Bubble->Froth Coated_Droplet->Air_Bubble Attachment

Mechanism of oil removal in DAF using this compound.

Conclusion

This compound and its derivatives are versatile and effective chemicals for a range of wastewater treatment applications. Their performance in coagulation-flocculation, adsorption, and flotation processes demonstrates their potential for removing a variety of pollutants, including suspended solids, heavy metals, and oily substances. The protocols provided in this document offer a foundation for researchers and professionals to explore and optimize the use of this compound in their specific wastewater treatment challenges. Further research is warranted to expand the quantitative database on the performance of this compound for a wider range of pollutants and to develop more advanced and efficient application methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Tallow Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the solubility of tallow (B1178427) amine in water. Tallow amine, a long-chain fatty amine, is inherently hydrophobic and thus insoluble in aqueous solutions. However, its utility in various research and development applications often necessitates its incorporation into aqueous systems. This guide details effective methods to achieve this, along with troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound insoluble in water?

A1: this compound consists of a long, nonpolar hydrocarbon tail (typically C16-C18) and a polar amine head group. The large hydrophobic portion of the molecule dominates its physical properties, preventing it from forming favorable interactions with polar water molecules.[1][2]

Q2: What are the primary methods to increase the water solubility of this compound?

A2: The two most effective methods are:

  • Salt Formation: Reacting this compound with an acid (e.g., acetic acid) to form a more soluble amine salt.[2][3]

  • Ethoxylation: Introducing polyethylene (B3416737) glycol (PEG) chains to the amine group to create polyoxyethylene this compound (POE-tallow amine), a non-ionic surfactant with enhanced water solubility.[4][5]

Q3: How does the degree of ethoxylation affect the solubility of this compound?

A3: Increasing the number of ethylene (B1197577) oxide (EO) units in the polyoxyethylene chains increases the hydrophilicity of the molecule. This is reflected in a higher Hydrophile-Lipophile Balance (HLB) value, which generally corresponds to greater water solubility.[6][7]

Q4: What is a "cloud point" and why is it relevant for ethoxylated tallow amines?

A4: The cloud point is the temperature at which a non-ionic surfactant, like ethoxylated this compound, becomes less soluble in water and the solution turns cloudy.[8][9] Above this temperature, the surfactant may phase-separate. It is a critical parameter for applications requiring the surfactant to remain dissolved at elevated temperatures. The cloud point is influenced by the degree of ethoxylation and the presence of other components in the solution.[10]

Q5: Can I use co-solvents to dissolve this compound?

A5: While this compound is soluble in organic solvents like alcohols, chloroform, and benzene, simply adding a co-solvent to water may not be sufficient to achieve complete and stable dissolution of the free amine due to its strong hydrophobicity.[11] However, co-solvents can be useful in conjunction with salt formation or for dissolving ethoxylated derivatives.

Troubleshooting Guides

This section provides solutions to common issues encountered during the solubilization of this compound.

Issue 1: this compound does not dissolve even after adding acetic acid.

Possible Cause Troubleshooting Step
Insufficient Acid Ensure a stoichiometric amount of acetic acid is added to neutralize the amine. A 1:1 molar ratio is a good starting point. The pH of the solution should be acidic.
Low Temperature Gently warm the mixture. The formation of this compound acetate (B1210297) may be slow at room temperature.[3]
High Concentration The concentration of the this compound acetate may have exceeded its solubility limit. Try diluting the solution with more water.
Incomplete Mixing Ensure vigorous and continuous stirring to facilitate the reaction between the this compound and acetic acid.

Issue 2: The prepared this compound acetate solution is cloudy or forms a precipitate over time.

Possible Cause Troubleshooting Step
Precipitation of the Salt The solubility of this compound acetate can be limited. If cloudiness appears upon cooling, gentle heating may redissolve the salt. Consider preparing a more dilute solution.
pH Shift Check the pH of the solution. An increase in pH can convert the soluble amine salt back to the insoluble free amine. Add a small amount of acetic acid to lower the pH if necessary.
Contaminants Impurities in the this compound or water can affect solubility. Use high-purity reagents and deionized water.

Issue 3: The ethoxylated this compound solution is not clear or separates into layers.

Possible Cause Troubleshooting Step
Low Degree of Ethoxylation This compound ethoxylates with a low number of ethylene oxide units have limited water solubility. Use a derivative with a higher degree of ethoxylation (and a higher HLB value).
Temperature Above Cloud Point If the solution becomes cloudy upon heating, you have exceeded the cloud point. Use the solution at a temperature below its cloud point or select an ethoxylate with a higher cloud point.[9]
Incorrect Concentration Very high concentrations of surfactants can lead to the formation of different phases (e.g., liquid crystals). Try diluting the solution.

Data Presentation

The following table summarizes the properties of various this compound ethoxylates, illustrating the effect of the degree of ethoxylation on the Hydrophile-Lipophile Balance (HLB) and cloud point. A higher HLB value generally indicates greater water solubility.

ProductAverage Moles of Ethylene Oxide (EO)HLB ValueAppearance @ 25°CCloud Point (°C)
T-Det® TAM 2210.1Paste-
T-Det® TAM 5512.0Dark Amber Liquid-
TAE - 559.1Yellowish brown liquid @ 30°C-
T-Det® TAM 101012.4Dark Amber Liquid-
TAE - 101012.5Yellowish brown liquid @ 30°C-
T-Det® TAM 151514.7Dark Amber Liquid-
TAE - 151514.3Yellowish brown liquid @ 30°C79 - 84 (1% in 10% NaCl)
T-Det® TAM 202015.3Dark Amber Liquid85

Data sourced from Harcros Chemicals and Shree Vallabh Chemical product data sheets.[6][7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Acetate Solution

This protocol describes the formation of a soluble this compound salt through neutralization with acetic acid.

Materials:

  • This compound

  • Glacial acetic acid

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beaker

  • Graduated cylinder

  • pH meter or pH indicator strips

Procedure:

  • Molar Calculation: Determine the molar quantity of this compound to be used. The molecular weight of this compound can vary, so refer to the supplier's information.

  • Dispersion: In a beaker, add the calculated amount of this compound to the desired volume of deionized water. The this compound will not dissolve at this stage.

  • Acidification: While stirring vigorously, slowly add a stoichiometric equivalent of glacial acetic acid to the this compound dispersion.

  • Heating and Dissolution: Gently heat the mixture to approximately 50-60°C while continuing to stir. The this compound should react with the acetic acid to form this compound acetate and dissolve.

  • pH Adjustment: After the solution becomes clear, allow it to cool to room temperature. Check the pH of the solution. It should be in the acidic range (typically pH 4-6). If the pH is too high, add a small amount of acetic acid dropwise until the desired pH is reached.

  • Storage: Store the solution in a well-sealed container. Note that some precipitation may occur upon cooling if the concentration is high.

Protocol 2: Ethoxylation of this compound (Conceptual Laboratory Scale)

This protocol provides a conceptual overview of the ethoxylation process to produce water-soluble polyoxyethylene tallow amines. Caution: This reaction involves ethylene oxide, a toxic and flammable gas, and should only be performed by trained personnel in a specialized high-pressure reactor with appropriate safety measures.

Materials:

  • This compound

  • Ethylene oxide

  • Catalyst (e.g., potassium hydroxide)

  • High-pressure reactor equipped with a stirrer, heating system, and gas inlet

  • Nitrogen gas for inerting

Procedure:

  • Reactor Preparation: Charge the high-pressure reactor with the desired amount of this compound and the catalyst.

  • Inerting: Purge the reactor with nitrogen gas to remove any air and moisture.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 120-180°C) under a nitrogen atmosphere.

  • Ethylene Oxide Addition: Slowly introduce a measured amount of ethylene oxide into the reactor while maintaining the desired temperature and pressure. The reaction is exothermic and requires careful monitoring and control.

  • Reaction Monitoring: Monitor the reaction progress by measuring the consumption of ethylene oxide (pressure drop).

  • Digestion: Once the desired amount of ethylene oxide has been added, maintain the reaction temperature for a period to ensure complete reaction.

  • Purging and Cooling: After the reaction is complete, cool the reactor and purge with nitrogen to remove any unreacted ethylene oxide.

  • Product Characterization: The resulting polyoxyethylene this compound can be characterized by various analytical techniques, such as NMR spectroscopy and determination of its HLB value and cloud point.

Mandatory Visualizations

experimental_workflow_dissolving_tallow_amine cluster_salt_formation Method 1: Salt Formation cluster_ethoxylation Method 2: Ethoxylation start1 This compound (Insoluble) process1 Add to Water start1->process1 process2 Add Acetic Acid process1->process2 process3 Heat and Stir process2->process3 end1 This compound Acetate Solution (Soluble) process3->end1 start2 This compound (Insoluble) process4 React with Ethylene Oxide start2->process4 end2 POE-Tallow Amine (Water-Soluble Surfactant) process4->end2 troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitate forms in aqueous solution cause1 Concentration > Solubility Limit start->cause1 cause2 pH is too high start->cause2 cause3 Temperature is too low start->cause3 solution1 Dilute the solution cause1->solution1 solution2 Add acid to lower pH cause2->solution2 solution3 Gently warm the solution cause3->solution3

References

Technical Support Center: Troubleshooting Tallow Amine Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for identifying and resolving common issues related to tallow (B1178427) amine degradation during laboratory experiments. By understanding the potential degradation pathways and the factors that influence stability, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is tallow amine and why is its stability a concern in my experiments?

A1: this compound is a primary amine derived from tallow, which is rendered animal fat. It consists of a mixture of long alkyl chains (primarily C16-C18). Its surfactant properties make it useful in various formulations as an emulsifier, corrosion inhibitor, and dispersing agent.[1][2] Stability is a critical concern because degradation can alter its chemical and physical properties, leading to a loss of efficacy, the formation of impurities that may interfere with your experiment, and inconsistent results. Degradation can be triggered by exposure to heat, light, oxygen, and incompatible chemicals.

Q2: My this compound solution has changed color (e.g., yellowing or browning). What could be the cause?

A2: A color change in your this compound solution is often a primary indicator of degradation, typically due to oxidation. Exposure to air (oxygen), elevated temperatures, or light can initiate oxidative processes. The presence of metal ions can also catalyze this degradation. This discoloration is due to the formation of oxidized byproducts and nitrogen-containing chromophores.[3] To prevent this, store this compound under an inert atmosphere (like nitrogen or argon), in a cool, dark place, and use amber glass or opaque containers.

Q3: I'm observing precipitation or turbidity in my this compound formulation. What's happening?

A3: Precipitation or turbidity can arise from several factors. One common cause is a change in pH. This compound's solubility is pH-dependent; it is more soluble in acidic conditions where the amine is protonated. If the pH of your solution shifts towards neutral or alkaline, the free amine may become less soluble and precipitate. Another cause could be the formation of insoluble degradation products or reaction with incompatible components in your formulation, such as certain anionic surfactants.[4] Ensure the pH of your solution is stable and check for any potential incompatibilities with other reagents.

Q4: The performance of my this compound-containing product (e.g., an emulsion) has decreased over time. Is this related to degradation?

A4: Yes, a decline in performance is a strong indicator of degradation. This compound's function as a surfactant or emulsifier relies on its specific molecular structure. Oxidative or thermal degradation can alter the long alkyl chains or the amine head group, reducing its surface activity. This can lead to emulsion breaking, poor dispersion, or a loss of anti-corrosion properties. Monitoring performance alongside analytical characterization can help correlate degradation with functional changes.

Q5: What are the primary drivers of this compound degradation in a laboratory setting?

A5: The main drivers of degradation are exposure to:

  • Oxygen: Leads to oxidative degradation, forming a complex mixture of byproducts including aldehydes, ketones, and smaller carboxylic acids from the cleavage of the alkyl chain, as well as N-oxides.[5][6][7][8][9]

  • Heat: Accelerates all degradation processes, especially oxidation. At very high temperatures, thermal degradation can lead to chain cleavage and the formation of volatile compounds.[10][11]

  • Light: Photodegradation can occur, particularly in the presence of photosensitizers, leading to the formation of free radicals that initiate degradation cascades.

  • Acids/Bases: While pH affects solubility, extreme pH conditions, especially when combined with high temperatures, can catalyze hydrolysis of any impurities or degradation byproducts. Ethoxylated tallow amines are generally stable across a wide pH range.[12]

  • Metal Ions: Transition metal ions (e.g., iron, copper) can act as catalysts for oxidative degradation.[9] Using a chelating agent can sometimes mitigate this.[3]

Troubleshooting Common Experimental Issues

Observed Issue Potential Cause Recommended Action
Unexpected Peaks in HPLC/GC Analysis Formation of degradation products.Perform a forced degradation study (see protocol below) to identify potential degradant peaks. Use mass spectrometry (LC-MS or GC-MS) to identify the structures of the unknown peaks.
pH Shift in Solution Formation of acidic byproducts (e.g., carboxylic acids) from oxidation.Buffer the solution if compatible with the experimental design. Store the this compound solution under an inert atmosphere to prevent oxidation.
Foaming in Amine Solution Contamination with surface-active agents or formation of degradation products that alter surface tension.[13][14]Filter the solution to remove particulates. If using in a dynamic system, ensure headspace is minimized and avoid excessive agitation. Analyze for contaminants.
Loss of Assay Potency Degradation of the active this compound molecule.Re-analyze the concentration of the this compound using a stability-indicating method (see HPLC protocol). Prepare fresh solutions more frequently and store them under recommended conditions.
Color Change from Clear to Yellow/Brown Oxidative degradation.Store stock solutions in amber vials, under nitrogen, and refrigerated. Add an antioxidant if it does not interfere with the experiment.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is used to intentionally degrade this compound to understand its stability profile and to generate potential degradation products for analytical method development.[15][16][17]

1. Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or isopropanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B option 1 or 2) for a defined period.

3. Analysis:

  • After the stress period, neutralize the acid and base samples.

  • Analyze all samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV/MS or GC-MS to observe the extent of degradation and the formation of new peaks.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the remaining active substance.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+ for detecting the protonated amine).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare samples and standards in the mobile phase or a compatible solvent.

  • Inject the samples onto the HPLC system.

  • The primary this compound peak should be well-resolved from any peaks that appear in the degraded samples.

  • Quantify the this compound peak area against a calibration curve to determine its concentration and the percentage of degradation.

Visualizing Degradation and Troubleshooting

Below are diagrams to help visualize the potential degradation pathways and a logical workflow for troubleshooting issues.

TallowAmine This compound (R-CH2-NH2) AmineRadical Amine Radical (R-CH2-NH•) TallowAmine->AmineRadical H• abstraction Oxygen Oxygen (O2) + Initiator (Heat, Light, Metal Ions) Oxygen->TallowAmine PeroxyRadical Peroxy Radical (R-CH2-NH-OO•) AmineRadical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide (R-CH2-NH-OOH) PeroxyRadical->Hydroperoxide + H• N_Oxide N-Oxide / Hydroxylamine Derivatives Hydroperoxide->N_Oxide Decomposition ChainScission Alkyl Chain Scission Hydroperoxide->ChainScission Decomposition AldehydesKetones Aldehydes, Ketones, Carboxylic Acids ChainScission->AldehydesKetones

Caption: A simplified proposed pathway for the oxidative degradation of this compound.

Start Experimental Issue Observed (e.g., Color Change, Precipitation, Poor Performance) CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckFormulation Check Formulation (pH, Incompatible Reagents) Start->CheckFormulation Analytical Perform Analytical Chemistry (HPLC, GC-MS) CheckStorage->Analytical CheckFormulation->Analytical Compare Compare to Control / Standard Analytical->Compare DegradationConfirmed Degradation Confirmed? Compare->DegradationConfirmed OptimizeStorage Optimize Storage (Inert gas, Refrigerate, Protect from light) DegradationConfirmed->OptimizeStorage Yes Reformulate Reformulate (Adjust pH, Change Excipients, Add Stabilizer) DegradationConfirmed->Reformulate Yes NoDegradation Issue is Not Degradation (Consider other factors like contamination) DegradationConfirmed->NoDegradation No

Caption: A workflow for troubleshooting this compound degradation in experiments.

References

Technical Support Center: Optimization of Tallow Amine Concentration for Flotation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of tallow (B1178427) amine as a collector in flotation experiments.

Frequently Asked Questions (FAQs)

Q1: What is tallow amine and what is its role in flotation? A1: this compound is a primary amine derived from tallow, a rendered form of beef or mutton fat.[1] In mineral flotation, it functions as a cationic collector.[2] Its molecules have a positively charged head group (amine) and a long, non-polar hydrocarbon tail. This structure allows it to selectively adsorb onto the surface of negatively charged minerals (like silica (B1680970) or silicates), rendering them hydrophobic (water-repellent).[1][3] These hydrophobic particles can then attach to air bubbles and be carried to the surface of the flotation cell, separating them from hydrophilic (water-attracting) minerals.[4]

Q2: What is a typical starting concentration range for this compound in a lab-scale experiment? A2: The optimal concentration can vary significantly based on the ore mineralogy, particle size, pH, and water chemistry. However, typical dosages in laboratory or pilot-scale tests for non-metallic minerals often range from 0.05 to 1.00 lbs per ton of ore, which translates to approximately 25 to 500 grams per tonne (g/t).[2][5] It is crucial to perform optimization tests to determine the minimum effective dosage for a specific application.[6]

Q3: How does pH affect the performance of this compound collectors? A3: pH is a critical parameter in flotation with amine collectors. This compound is a weak base, and its amine group (R-NH2) becomes protonated (R-NH3+) in acidic to near-neutral solutions. This positive charge is essential for its electrostatic adsorption onto negatively charged mineral surfaces like quartz.[7] At a pH of around 2, for instance, certain amine collectors can be doubly positively charged, enhancing adsorption on minerals like albite but not on quartz, enabling selective flotation.[3] As the pH becomes more alkaline, the amine starts to deprotonate, losing its positive charge and reducing its effectiveness as a cationic collector.

Q4: My this compound reagent is waxy and difficult to dissolve. How can I prepare a stable solution for my experiments? A4: this compound and its acetate (B1210297) salt have low solubility in water, which can make them difficult to handle and dose accurately.[8] To overcome this, a stable emulsion can be prepared. A common method involves melting the solid this compound in a major quantity of water and then adding an acid (like acetic or hydrochloric acid) to partially neutralize the amine.[8] Neutralizing only about 30-34% of the amine can produce a stable, creamy emulsion that is much easier to handle and dose at room temperature than a true solution, which is limited to around 2% concentration.[8]

Troubleshooting Guide

Issue 1: Low Recovery of Target Mineral

  • Potential Cause: Insufficient collector concentration.

    • Solution: Gradually increase the this compound dosage in stages. Conduct a dosage optimization study to find the concentration that yields the highest recovery without compromising grade.[6]

  • Potential Cause: Sub-optimal pH.

    • Solution: The collector's effectiveness is highly pH-dependent. Verify that the pulp pH is in the optimal range for protonation of the amine group, typically acidic to neutral for silicate (B1173343) flotation.[3] Adjust the pH using appropriate modifiers and monitor its effect on recovery.

  • Potential Cause: Incorrect particle size.

    • Solution: Overly coarse particles (>0.1mm) may be too heavy to be lifted by bubbles, while very fine particles (<0.006mm) can lead to poor collector-particle attachment and high reagent consumption.[9] Optimize the grinding process to achieve the proper particle size distribution for flotation.[10]

  • Potential Cause: Presence of slimes.

    • Solution: Excessive fine particles (slimes) can adsorb a large amount of the collector, reducing its availability for the target mineral.[9] Consider desliming the ore before flotation using techniques like hydrocyclones.[6]

Issue 2: Poor Selectivity (Unwanted Minerals are Floating)

  • Potential Cause: Excessive collector concentration.

    • Solution: An overdose of this compound can lead to non-selective adsorption onto gangue (waste) minerals, causing them to float along with the target mineral.[6] Reduce the collector dosage. It may be beneficial to replace a portion of the amine collector with a dedicated frother to gain independent control over collection and frothing properties.[11]

  • Potential Cause: Inappropriate pH.

    • Solution: Adjusting the pH can alter the surface charge of both the target and gangue minerals, enhancing selectivity.[6] Experiment with different pH values to find a window where the collector preferentially adsorbs to the target mineral.

  • Potential Cause: Lack of a suitable depressant.

    • Solution: Use depressants to prevent the flotation of specific gangue minerals. For example, starch can be used as a depressant for iron oxides in the reverse flotation of silica.[12]

Issue 3: Poor Froth Stability (Froth Collapses or is Over-Frothing)

  • Potential Cause: this compound concentration is not optimal for frothing.

    • Solution: Amine collectors can also act as frothers, but they may not create the ideal froth structure.[11] If the froth collapses, the amine dosage might be too low. If over-frothing occurs, the dosage may be too high.[6]

  • Potential Cause: Need for a dedicated frothing agent.

    • Solution: Relying on a single reagent for both collecting and frothing reduces process control.[11] Add a dedicated frother (e.g., MIBC, pine oil) to the system. This allows for independent optimization of the froth phase. Adjust the frother dosage to achieve a stable froth with the desired bubble size and persistence.[10]

  • Potential Cause: Water quality issues.

    • Solution: The presence of dissolved salts and ions in the process water can significantly affect froth stability and reagent performance.[10][13] Analyze the water chemistry and consider using treated or deionized water for baseline experiments to isolate variables.

Data Presentation: Example of Reagent Optimization

The following table summarizes data from a study on the flotation of sheet silicates, illustrating the effect of varying reagent concentrations on grade and recovery.[5]

Experiment Sodium Silicate (g/t) Fatty Acid (g/t) This compound Acetate (g/t) Conditioning pH Final Grade (%) Final Recovery (%) Notes
Test 13504001509.798.084.0Three recleaning stages.
Test 2450<450230-96.570.0An additional scavenging stage with 70 g/t amine was used.

Experimental Protocols

Protocol: Bench-Scale Flotation Test for this compound Optimization

This protocol outlines a general procedure for conducting a laboratory-scale flotation experiment to determine the optimal concentration of a this compound collector.

  • Ore Preparation:

    • Crush and grind the ore sample to a predetermined particle size distribution (e.g., 80% passing 75 µm).[14]

    • Prepare a pulp by mixing a set mass of the ground ore (e.g., 500 g) with a known volume of water in a flotation cell to achieve the desired pulp density.

  • Reagent Preparation:

    • Prepare a stock solution or emulsion of this compound. For a 1% emulsion, melt 10g of this compound in ~950mL of warm deionized water. While stirring, slowly add concentrated acetic acid to neutralize approximately 30-35% of the amine (e.g., if the molecular weight is ~265 g/mol , this would be ~2.2g of acetic acid). Continue stirring as the mixture cools to form a stable emulsion.[8]

    • Prepare solutions for any other reagents, such as pH modifiers (e.g., HCl, NaOH), depressants, or frothers (e.g., MIBC).

  • Pulp Conditioning:

    • Place the pulp in a laboratory flotation machine (e.g., 500 mL capacity).[12]

    • Begin agitation (e.g., 900 rpm).[12]

    • Add the pH modifier and allow the pulp to condition for a set time (e.g., 3-5 minutes) until the pH stabilizes.

    • If using a depressant, add it and condition for another predetermined period (e.g., 5 minutes).

    • Add the prepared this compound collector at the desired dosage (g/t). Condition the pulp for a sufficient time (e.g., 5-10 minutes) to allow for collector adsorption.

    • Add the frother (if used) and condition for a shorter period (e.g., 1-2 minutes).

  • Flotation:

    • Open the air inlet valve to a set flow rate (e.g., 0.5 L/min).[12]

    • Collect the froth (concentrate) by scraping it from the lip of the cell for a defined period (e.g., 5-10 minutes).

    • After the flotation period, stop the air and agitation.

  • Analysis:

    • Filter, dry, and weigh both the collected concentrate and the remaining tailings.

    • Analyze the concentrate and tailings for the content of the desired mineral and gangue minerals.

    • Calculate the mineral recovery and concentrate grade for that specific this compound concentration.

    • Repeat steps 3-5 for different collector concentrations to determine the optimal dosage.

Visualizations

TroubleshootingWorkflow Start Poor Flotation Performance LowRecovery Low Recovery Start->LowRecovery PoorSelectivity Poor Selectivity Start->PoorSelectivity FrothIssues Poor Froth Stability Start->FrothIssues Cause_LowConc Cause: Insufficient Collector Conc. LowRecovery->Cause_LowConc Cause_BadpH Cause: Sub-optimal pH LowRecovery->Cause_BadpH Cause_Slimes Cause: Presence of Slimes LowRecovery->Cause_Slimes PoorSelectivity->Cause_BadpH Cause_HighConc Cause: Excessive Collector Conc. PoorSelectivity->Cause_HighConc Cause_NoDepressant Cause: No/Wrong Depressant PoorSelectivity->Cause_NoDepressant FrothIssues->Cause_LowConc FrothIssues->Cause_HighConc Cause_NoFrother Cause: Need for Dedicated Frother FrothIssues->Cause_NoFrother Sol_IncConc Solution: Increase Dosage Cause_LowConc->Sol_IncConc Sol_AdjpH Solution: Adjust pH Cause_BadpH->Sol_AdjpH Sol_Deslime Solution: Deslime Ore Cause_Slimes->Sol_Deslime Sol_DecConc Solution: Decrease Dosage Cause_HighConc->Sol_DecConc Sol_AddDepressant Solution: Add Depressant Cause_NoDepressant->Sol_AddDepressant Sol_AddFrother Solution: Add Frother Cause_NoFrother->Sol_AddFrother

Caption: Troubleshooting flowchart for common this compound flotation issues.

ExperimentalWorkflow cluster_prep Preparation cluster_flotation Flotation Process cluster_analysis Analysis OrePrep 1. Ore Grinding & Pulp Preparation ReagentPrep 2. This compound Emulsion Prep Conditioning 3. Pulp Conditioning (pH, Collector) ReagentPrep->Conditioning Flotation 4. Aeration & Froth Collection Conditioning->Flotation Processing 5. Drying & Weighing (Concentrate, Tails) Flotation->Processing Analysis 6. Assay & Calculation (Grade, Recovery) Processing->Analysis

Caption: Standard experimental workflow for a bench-scale flotation test.

Caption: Mechanism of cationic this compound adsorption onto a mineral surface.

References

Technical Support Center: Purification of Crude Tallow Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the laboratory-scale purification of crude tallow (B1178427) amine. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude tallow amine using common laboratory techniques.

Vacuum Distillation

Q: My vacuum distillation is proceeding very slowly or not at all. What could be the issue?

A: Several factors can lead to a slow or stalled vacuum distillation. Here are some common causes and solutions:

  • Inadequate Vacuum: The vacuum pump may not be reaching the required low pressure to sufficiently lower the boiling point of the this compound.

    • Troubleshooting Steps:

      • Ensure all joints in the distillation apparatus are properly sealed and greased.[1]

      • Check the vacuum pump for proper function and oil level.

      • Inspect the vacuum tubing for any cracks or loose connections.[1]

  • Insufficient Heating: The heating mantle may not be providing enough energy to bring the this compound to its boiling point at the reduced pressure.

    • Troubleshooting Steps:

      • Gradually increase the temperature of the heating mantle.

      • Ensure good thermal contact between the heating mantle and the distillation flask.

  • Bumping of the Liquid: Violent boiling, or "bumping," can prevent a smooth distillation.

    • Troubleshooting Steps:

      • Use a magnetic stirrer and a stir bar in the distillation flask to ensure even heating. Boiling stones are not effective under vacuum.[1][2]

      • A Claisen adapter can help prevent bumping liquid from contaminating the distillate.[3]

Q: The color of my distilled this compound is still yellow. How can I improve the color?

A: A yellow color in the distillate can indicate thermal degradation or the carryover of impurities.

  • Troubleshooting Steps:

    • Reduce Thermal Stress: Lower the distillation temperature by achieving a deeper vacuum (lower pressure). This compound is sensitive to high temperatures.[4]

    • Fractional Distillation: Use a fractionating column between the distillation flask and the condenser to better separate the this compound from colored impurities with slightly different boiling points.

    • Pre-treatment: Consider a pre-treatment step, such as washing the crude this compound with a dilute alkaline solution to remove acidic impurities that may degrade upon heating.

Recrystallization

Q: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the temperature of the solution.[5]

  • Troubleshooting Steps:

    • Increase the Amount of Solvent: Add more of the hot solvent to the mixture to ensure the this compound remains dissolved until the solution has cooled further.[5]

    • Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[6]

    • Change the Solvent System: If the problem persists, the chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. For long-chain amines, a mixture of a polar and a non-polar solvent can be effective.[7]

Q: The yield of my recrystallized this compound is very low. How can I improve it?

A: A low yield suggests that a significant amount of the product remains dissolved in the mother liquor.[5]

  • Troubleshooting Steps:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[8][9]

    • Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.[7]

    • Solvent Choice: The this compound may be too soluble in the chosen solvent even at low temperatures. Select a solvent in which the amine is less soluble when cold.

    • Recover a Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool the solution again to obtain a second crop of crystals.[9]

Column Chromatography

Q: My this compound is streaking on the silica (B1680970) gel column and the separation is poor. What is the cause?

A: Amines are basic compounds and can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to tailing or streaking of the chromatographic band.[10]

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Mobile Phase: Incorporate a small amount of a volatile base, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide, into the eluent. This will neutralize the acidic sites on the silica and improve the peak shape.[11]

    • Use an Amine-Functionalized Silica Column: These columns have a stationary phase that is less acidic and more compatible with the purification of basic compounds like amines.[11]

    • Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a suitable alternative to silica gel for the purification of amines.[10]

Q: My this compound is not eluting from the column, even with a highly polar mobile phase. What should I do?

A: This indicates a very strong interaction between the this compound and the stationary phase, or potential decomposition on the column.

  • Troubleshooting Steps:

    • Increase the Polarity of the Mobile Phase Further: For very polar compounds, a mobile phase like methanol (B129727) in dichloromethane (B109758) may be necessary. In some cases, a small percentage of a stronger solvent like acetic acid can be added to the mobile phase to help elute the amine by protonating it.

    • Check for Compound Stability: Test the stability of your this compound on a small amount of silica gel (e.g., by spotting on a TLC plate and letting it sit for a while before eluting) to ensure it is not decomposing.

    • Dry Loading: If the this compound is not very soluble in the initial mobile phase, it can be pre-adsorbed onto a small amount of silica gel. This dry powder is then added to the top of the column.[12]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound is typically produced from tallow, which is animal fat. Therefore, common impurities may include:

  • Unreacted fatty acids

  • Glycerol

  • Fatty acid amides[13]

  • Over-alkylation products (secondary and tertiary amines)

  • Color and odor-causing compounds

  • Residual catalysts from the manufacturing process

Q2: Which purification method is best for achieving the highest purity of this compound?

A2: The choice of purification method depends on the scale of the purification and the nature of the impurities.

  • Vacuum distillation is excellent for removing non-volatile impurities and can provide high purity on a larger scale.

  • Recrystallization is a very effective method for removing small amounts of impurities from a solid compound and can yield very pure crystals.

  • Column chromatography offers the highest resolution and is best for separating the this compound from impurities with similar physical properties, though it is often used for smaller scale purifications.

Q3: How can I analyze the purity of my purified this compound?

A3: Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS): HPLC can be used to separate the this compound from non-volatile impurities.[13]

  • Titration: The total amine value can be determined by titration, which gives an indication of the overall amine content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

Q4: What safety precautions should I take when purifying this compound?

A4: this compound is a corrosive and potentially harmful substance. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood, especially when using organic solvents or heating. Vacuum distillation carries a risk of implosion, so it is crucial to inspect all glassware for cracks or defects before use and to use a safety shield.[1][2]

Quantitative Data Summary

The following table summarizes the expected purity and yield for the different laboratory-scale purification methods for crude this compound. The values are approximate and can vary depending on the quality of the crude material and the optimization of the experimental conditions.

Purification MethodTypical Final Purity (%)Typical Yield (%)Notes
Vacuum Distillation > 98%80 - 95%Effective for removing non-volatile impurities. Yield can be affected by thermal degradation if the temperature is too high.
Recrystallization > 99%70 - 90%Highly effective for removing small amounts of impurities. Yield is dependent on the choice of solvent and the difference in solubility at high and low temperatures.[14]
Column Chromatography > 99%50 - 80%Provides the best separation from structurally similar impurities. Yield can be lower due to irreversible adsorption on the column and the collection of mixed fractions.

Experimental Protocols

Vacuum Distillation of Crude this compound

Methodology: This protocol describes the purification of crude this compound by vacuum distillation to remove non-volatile impurities.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum adapter.[1]

    • Ensure all glassware is free of cracks.[1]

    • Lightly grease all ground glass joints to ensure a good seal.[1]

    • Place a magnetic stir bar in the distillation flask.[1]

    • Connect the vacuum adapter to a vacuum trap and then to a vacuum pump.[1]

  • Procedure:

    • Charge the crude this compound into the distillation flask (do not fill more than two-thirds full).

    • Begin stirring the this compound.

    • Turn on the vacuum pump to reduce the pressure inside the apparatus.

    • Once a stable vacuum is achieved (typically 1-10 mbar), begin to heat the distillation flask using a heating mantle.

    • Collect the distilled this compound in the receiving flask. The boiling point will be significantly lower than the atmospheric boiling point.

    • Monitor the temperature and pressure throughout the distillation.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.[2]

    • Slowly reintroduce air into the system to break the vacuum.[2]

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified this compound.

Recrystallization of Crude this compound

Methodology: This protocol outlines the purification of solid crude this compound by recrystallization from a suitable solvent system.

  • Solvent Selection:

    • The ideal solvent is one in which the this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[8][15]

    • For this compound, a solvent pair such as ethanol/water or acetone/hexane may be effective.[7]

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the primary solvent (the one in which the amine is more soluble) in small portions while heating the mixture on a hot plate until the this compound is completely dissolved. Use the minimum amount of hot solvent.[8][9]

    • If a second solvent (anti-solvent) is used, add it dropwise to the hot solution until the solution becomes slightly cloudy. Then add a few more drops of the first solvent to redissolve the precipitate.[16]

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7][16]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.[9]

    • Allow the crystals to air dry or dry them in a vacuum oven.

Column Chromatography of Crude this compound

Methodology: This protocol describes the purification of crude this compound using flash column chromatography with silica gel.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Plug the bottom of the column with a small piece of glass wool or cotton.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase.

    • Pour the slurry into the column and allow the silica to pack, tapping the column gently to ensure even packing.[17]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column.[18]

    • Alternatively, for "dry loading," dissolve the crude amine in a solvent, add a small amount of silica gel, evaporate the solvent, and then add the resulting powder to the top of the column.[12][18]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase. A common mobile phase for amines on silica is a gradient of ethyl acetate (B1210297) in hexanes, often with a small percentage of triethylamine (e.g., 1%) added.[11]

    • Gradually increase the polarity of the mobile phase to elute the this compound.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the compounds using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow_distillation start Start: Crude this compound setup Assemble Vacuum Distillation Apparatus start->setup charge Charge Crude Amine into Flask setup->charge vacuum Apply Vacuum charge->vacuum heat Heat the Flask vacuum->heat distill Collect Distillate heat->distill cool Cool the Apparatus distill->cool break_vacuum Break Vacuum cool->break_vacuum collect Collect Purified This compound break_vacuum->collect end End: Purified Product collect->end

Caption: Workflow for Vacuum Distillation of Crude this compound.

experimental_workflow_recrystallization start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_rt Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry the Crystals wash->dry end End: Purified Product dry->end

Caption: Workflow for Recrystallization of Crude this compound.

experimental_workflow_chromatography start Start: Crude this compound pack Pack Chromatography Column start->pack load Load Sample onto Column pack->load elute Elute with Mobile Phase load->elute collect_fractions Collect Fractions elute->collect_fractions monitor Monitor with TLC collect_fractions->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Workflow for Column Chromatography of Crude this compound.

References

Technical Support Center: Stabilization of Tallow Amine Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tallow (B1178427) amine solutions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage of these materials.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the storage and handling of tallow amine solutions.

Issue 1: My this compound solution has turned yellow or brown during storage.

  • Question: Why is my colorless or pale yellow this compound solution discoloring over time?

    • Answer: Discoloration, typically to a yellow or brown hue, is a common indicator of product degradation. The primary cause is oxidation, which is accelerated by exposure to oxygen, heat, and light.[1] The amine functional group is susceptible to oxidation, which can lead to the formation of colored byproducts. Purity of the initial material is also a factor; trace impurities can catalyze degradation reactions.

  • Question: How can I prevent or minimize discoloration?

    • Answer: To maintain the color stability of this compound solutions, proper storage and the use of antioxidants are crucial.

      • Storage Conditions: Store solutions in a cool, dark, and dry place. Use amber glass bottles or opaque containers to block UV light.[2][3] It is also recommended to blanket the container headspace with an inert gas like nitrogen or argon to displace oxygen.[4]

      • Antioxidants: The addition of antioxidants is a highly effective method. Hindered phenols, such as Butylated Hydroxytoluene (BHT) or tert-Butylhydroquinone (B1681946) (TBHQ), are commonly used to inhibit the free-radical oxidation pathways that lead to color formation.[5]

Issue 2: A precipitate has formed in my stored this compound solution.

  • Question: What is causing the formation of solids or cloudiness in my solution?

    • Answer: Precipitation in this compound solutions can arise from several factors:

      • Temperature Fluctuations: Tallow amines, especially hydrogenated versions, have melting points above typical room temperature (e.g., 35-55°C).[2][4] If the storage temperature drops significantly, the amine itself can solidify or crystallize out of the solvent.

      • Contamination: Exposure to atmospheric carbon dioxide can lead to the formation of amine bicarbonate or carbamate (B1207046) salts, which may have lower solubility in the chosen solvent. Moisture contamination can also alter solubility.

      • Degradation Products: In advanced stages of degradation, polymerization or the formation of insoluble degradation products can result in precipitation.

  • Question: How can I prevent and resolve precipitation issues?

    • Answer:

      • Prevention: Maintain a consistent storage temperature, avoiding freeze-thaw cycles.[6] Ensure containers are tightly sealed to prevent ingress of moisture and CO2.[7][8] Filtering the solution through a compatible membrane filter (e.g., PTFE) before long-term storage can remove any initial particulate matter.

      • Resolution: If precipitation is due to cold temperatures, gentle warming of the solution to 30-40°C with brief stirring or sonication can redissolve the material.[6] Always ensure the solution is completely clear before use. If the precipitate does not redissolve upon warming, it is likely a contaminant or degradation product, and the solution should be discarded or repurified.

Issue 3: I am observing a loss of performance or activity in my experiments.

  • Question: Why might my this compound solution be less effective than expected?

    • Answer: A decline in performance is often linked to chemical degradation. Oxidation not only causes discoloration but can also modify the chemical structure of the amine, reducing its effective concentration and altering its surfactant or chemical properties. Furthermore, primary amines can be inactivated through reactions with contaminants or other reactive species in the solution.[9]

  • Question: How can I ensure the consistent performance of my stored solutions?

    • Answer:

      • Implement Stability Testing: Regularly test the quality of stored solutions. Simple methods include visual inspection for color change and precipitation. For more rigorous quality control, analytical techniques can be employed to quantify the active amine content.

      • Use Stabilizers: Proactively add an appropriate antioxidant, like BHT or TBHQ, at a low concentration (e.g., 0.05-0.2% w/w) during the preparation of the stock solution to prevent oxidative degradation.

      • Aliquot Solutions: For critical applications, store the this compound solution in single-use aliquots to minimize repeated exposure of the bulk solution to air and potential contaminants.[6]

Data Presentation: Antioxidant Performance

While specific quantitative data for tallow amines is proprietary and varies by manufacturer, the following table illustrates the expected relative performance of common antioxidants in preserving the color of fatty amine solutions during accelerated aging studies. The data is conceptual and based on the known efficacy of these stabilizers.

Stabilizer SystemConcentration (% w/w)Test ConditionAPHA Color (Initial)APHA Color (After 4 weeks)Efficacy
Control (No Antioxidant) 050°C, Dark, Air Headspace40>300Low
BHT 0.150°C, Dark, Air Headspace40100 - 150Medium
TBHQ 0.150°C, Dark, Air Headspace4070 - 120High
BHT + Inert Gas 0.150°C, Dark, N₂ Headspace40< 60Very High

APHA color is a standard scale for color measurement in near-transparent liquids.

Experimental Protocols

Protocol 1: Accelerated Aging Study for Stabilizer Comparison

This protocol outlines a method for evaluating the effectiveness of different antioxidants in preventing the discoloration of this compound solutions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol (B130326), glycol) to your desired concentration.

    • Divide the stock solution into separate, labeled amber glass vials.

    • To each vial (except the control), add a precise concentration of the antioxidant to be tested (e.g., 0.1% w/w of BHT, TBHQ, or other candidates). Ensure complete dissolution.

    • Prepare at least three replicates for each condition (Control, Antioxidant A, Antioxidant B, etc.).

  • Initial Analysis (T=0):

    • Immediately after preparation, take a sample from each vial.

    • Measure the initial color using the APHA color scale (ASTM D1209) with a spectrophotometer or colorimeter.

    • (Optional) Perform a titration to determine the initial amine value/content (ASTM D2074).

    • (Optional) Retain a T=0 sample for future analytical comparison (e.g., HPLC, GC-MS).

  • Accelerated Aging:

    • Place the tightly sealed vials into a laboratory oven set to a constant elevated temperature, typically between 40°C and 60°C.[10] A common condition is 50°C.

    • Ensure the vials are protected from light.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 2, 3, and 4 weeks), remove the vials for each condition from the oven.

    • Allow the vials to cool completely to room temperature.

    • Visually inspect for any precipitation or heterogeneity.

    • Measure the APHA color of each sample.

  • Data Analysis:

    • Plot the APHA color versus time for each antioxidant condition and the control.

    • Compare the rates of discoloration to determine the relative effectiveness of each stabilizer.

Protocol 2: Potentiometric Titration for Amine Value

This method determines the concentration of active amine, which can be used to assess degradation over time.

  • Apparatus: Potentiometric titrator with a pH electrode, magnetic stirrer, beaker.

  • Reagents: Isopropanol, standardized 0.1 N Hydrochloric Acid (HCl) in isopropanol.

  • Procedure:

    • Accurately weigh an appropriate amount of the this compound solution into a 150 mL beaker.

    • Add approximately 100 mL of isopropanol and stir to dissolve completely.

    • Immerse the pH electrode in the solution.

    • Titrate the solution with the standardized 0.1 N HCl titrant. Record the volume of titrant added and the corresponding pH readings.

    • The endpoint is the point of maximum inflection in the titration curve.

  • Calculation: Calculate the amine value based on the volume of HCl used, its normality, and the sample weight. A decrease in amine value over time indicates degradation.

Visualizations: Degradation Pathways and Workflows

Oxidative Degradation Pathway of Fatty Amines

The primary degradation route for tallow amines in storage is oxidation. The process is initiated by factors like heat, light, or metal ions, leading to the formation of free radicals. These radicals propagate a chain reaction, ultimately forming chromophores (colored compounds) and other degradation products.

TallowAmine This compound (R-CH₂-NH₂) Radical Amine Radical (R-CH₂-NH•) TallowAmine->Radical H• abstraction Initiation Initiation (Heat, Light, O₂) Initiation->TallowAmine PeroxyRadical Peroxy Radical (R-CH(OO•)-NH₂) Radical->PeroxyRadical + O₂ Hydroperoxide Hydroperoxide (R-CH(OOH)-NH₂) PeroxyRadical->Hydroperoxide + R-CH₂-NH₂ - R-CH₂-NH• Antioxidant Antioxidant (e.g., BHT) PeroxyRadical->Antioxidant Radical Scavenging (Chain Termination) DegradationProducts Further Reactions Hydroperoxide->DegradationProducts ColoredProducts Colored Products (Chromophores, e.g., Imines, Nitroso compounds) DegradationProducts->ColoredProducts OtherProducts Other Degradation Products (Aldehydes, Carboxylic Acids) DegradationProducts->OtherProducts

Caption: Oxidative degradation pathway of tallow amines and the intervention point for antioxidants.

Experimental Workflow for Stability Testing

This workflow diagram illustrates the logical steps for conducting a comprehensive stability study on this compound solutions.

cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis (T=0) cluster_aging 3. Accelerated Aging cluster_timepoint 4. Time-Point Evaluation cluster_final 5. Final Assessment PrepStock Prepare this compound Stock Solution AddStab Aliquot and Add Stabilizers (BHT, TBHQ, etc.) PrepStock->AddStab PrepControl Prepare Control (No Stabilizer) PrepStock->PrepControl InitialAnalysis Measure Initial Properties: - APHA Color - Amine Value - Visual Appearance AddStab->InitialAnalysis PrepControl->InitialAnalysis Aging Store all samples at Elevated Temperature (e.g., 50°C) in the dark InitialAnalysis->Aging TimePoint At each time point (1, 2, 4 weeks): - Cool to RT - Perform Analysis Aging->TimePoint Repeat DataAnalysis Plot Data (e.g., APHA vs. Time) Compare Stabilizer Performance TimePoint->DataAnalysis Conclusion Select Optimal Storage Condition / Stabilizer DataAnalysis->Conclusion

Caption: Workflow for evaluating the long-term stability of this compound solutions.

References

common interferences in the analysis of tallow amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of tallow (B1178427) amine and its derivatives, such as polyethoxylated tallow amines (POEA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of tallow amines?

A1: The analysis of tallow amines, particularly POEAs, presents several challenges due to their inherent complexity. Tallow amine is not a single compound but a complex mixture of homologs with varying lengths of aliphatic chains (typically C16 and C18, which can be saturated or unsaturated) and a variable number of ethoxylate units.[1][2] This complexity can lead to difficulties in chromatographic separation and mass spectrometric detection. Furthermore, when analyzing tallow amines in complex matrices such as environmental samples (soil, water) or biological fluids (plasma), significant matrix effects, primarily ion suppression, are often observed.[3][4]

Q2: What are "matrix effects" and how do they interfere with this compound analysis?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[4][5] In the context of LC-MS analysis of tallow amines, this can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4] For instance, in the analysis of POEA in citrus samples, matrix suppression effects have been noted.[3]

Q3: Why is it difficult to achieve good separation of this compound homologs?

A3: The co-elution of numerous ethoxylated POEA homologs poses a significant chromatographic challenge.[1] This is because the homologs have very similar physicochemical properties. This co-elution can lead to competitive ionization suppression during the electrospray ionization (ESI) process and cause isobaric interferences, where different compounds have the same mass-to-charge ratio.[1] The choice of the analytical column's stationary phase is more critical than other parameters for achieving a successful separation.[6][7]

Q4: Are there specific issues with tandem mass spectrometry (MS/MS) for this compound analysis?

A4: Yes, tandem mass spectrometry experiments with POEA homologs often yield no product ions that are suitable for quantitative analysis due to poor sensitivity and fragmentation.[2][6][7] This lack of characteristic and intense product ions can make it difficult to develop robust and sensitive multiple reaction monitoring (MRM) methods for quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of tallow amines and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape and resolution - Inappropriate column chemistry for the separation of polar and non-polar moieties of this compound homologs.- Co-elution of numerous homologs.- Optimize Chromatography: Employ a Hydrophilic Interaction Chromatography (HILIC) column, which has been shown to effectively separate POEA homologs based on their hydrophilic ethoxylate chains.[1][3]- Gradient Elution: Utilize a gradient elution program with a suitable mobile phase, such as acetonitrile (B52724) and water with an ammonium (B1175870) formate (B1220265) additive, to improve separation.[3]
Low signal intensity or high signal variability (Ion Suppression) - Matrix Effects: Co-eluting matrix components are suppressing the ionization of the this compound analytes.[3][4]- Competitive Ionization: High concentrations of co-eluting homologs are competing for ionization.[1]- Improve Sample Preparation: Implement a robust sample cleanup procedure like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to remove interfering matrix components.[3]- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that matches the samples to compensate for matrix effects.[1][3]- Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.
Inaccurate quantification - Matrix Effects: Ion suppression or enhancement is leading to erroneous quantitative results.[4]- Lack of suitable internal standard. - Use of Matrix-Matched Standards: This is a crucial step to ensure quantitative accuracy and precision.[1][3]- Internal Standard: If a stable isotope-labeled internal standard for the specific this compound homolog is not available, select a structurally similar compound that experiences similar matrix effects. For example, amlodipine (B1666008) has been used as an internal standard in the analysis of POEA in human plasma.[8]
Difficulty in identifying and confirming all homologs - The complex nature of this compound mixtures, with a wide distribution of aliphatic chains and ethoxylate units.[1][2]- High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can aid in the identification of different homologs.- Reference Standards: When available, use commercial reference standards for different POEA mixtures (e.g., POE-5, POE-15) to characterize the elution patterns and mass spectra of different homolog classes.[3]

Experimental Protocols

Key Experiment: QuEChERS-based Sample Preparation for this compound Analysis in Citrus

This protocol is adapted from a method for the analysis of POEA homologs in citrus.[3]

1. Sample Homogenization:

  • Weigh 10 g of a homogenized citrus sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1.5 mL aliquot of the supernatant.

  • Add 50 mg of primary secondary amine (PSA) and 5 mg of graphitized carbon black (GCB) sorbents. The amounts of these sorbents may need to be optimized based on the specific matrix.[1]

  • Vortex for 1 minute.

  • Centrifuge at 10000 rpm for 5 minutes.

4. Final Preparation:

  • Filter the supernatant through a 0.22 µm filter before injection into the LC-MS system.

Key Experiment: LC-MS/MS Analysis of Tallow Amines

This is a generalized protocol based on methods for POEA analysis.[3][8]

1. Liquid Chromatography (LC) System:

  • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for good separation of homologs.[3] Alternatively, a C18 column can be used, though it may provide less resolution for individual ethoxylated homologs.[8]

  • Mobile Phase A: Water with 10 mM ammonium formate.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.30 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Column Temperature: 25°C.[3]

  • Gradient: A gradient program should be optimized to achieve the best separation.

2. Mass Spectrometry (MS) System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Detection: A triple quadrupole mass spectrometer is commonly used.[3]

  • Data Acquisition: While full scan can be used for identification, Multiple Reaction Monitoring (MRM) is typically used for quantification. However, due to poor fragmentation of POEA, monitoring the protonated precursor ions ([M+H]+) in single ion monitoring (SIM) mode may be necessary. For higher ethoxylate chains, doubly charged ions ([M+H+NH4]2+) may also be observed.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop sample Homogenized Sample extraction Acetonitrile Extraction sample->extraction cleanup d-SPE Cleanup (PSA/GCB) extraction->cleanup filtration Filtration cleanup->filtration lc_separation HILIC LC Separation filtration->lc_separation ms_detection ESI-MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis check_results Evaluate Peak Shape & Intensity data_analysis->check_results optimize Optimize Sample Prep & LC Method check_results->optimize If issues persist cluster_sample_prep cluster_sample_prep optimize->cluster_sample_prep

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_matrix Matrix Effects cluster_ms Mass Spectrometry Issues start Problem Identified (e.g., Poor Peak Shape, Low Intensity) check_column Is the column appropriate? (HILIC recommended) start->check_column improve_cleanup Enhance sample cleanup? (e.g., adjust sorbents) start->improve_cleanup check_ionization Is ESI source clean and optimized? start->check_ionization check_gradient Is the gradient optimized? check_column->check_gradient solution Solution Implemented check_gradient->solution use_matrix_matched Using matrix-matched standards? improve_cleanup->use_matrix_matched use_matrix_matched->solution check_detection Are appropriate ions being monitored? ([M+H]+, [M+H+NH4]2+) check_ionization->check_detection check_detection->solution

Caption: Troubleshooting logic for this compound analysis.

References

how to remove impurities from commercial tallow amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing impurities from commercial tallow (B1178427) amine.

Frequently Asked Questions (FAQs)

Q1: What is commercial tallow amine?

A1: Commercial this compound is a primary fatty amine derived from tallow, which is rendered animal fat.[1] It is not a single chemical compound but rather a mixture of long-chain aliphatic amines. The primary components are typically amines with 16 and 18 carbon chains (C16 and C18), which can be saturated or unsaturated.[2]

Q2: What are the common impurities in commercial-grade this compound?

A2: Impurities in commercial this compound can be categorized as follows:

  • Homologous Amines: Variation in the length of the alkyl chain (e.g., C14, C16, C18) is inherent to the natural fat source.[2]

  • Process-Related Impurities: These can include unreacted starting materials like fatty acids or their corresponding nitriles, which are intermediates in the common "Nitrile Process" for amine synthesis.[1] The crude product from synthesis can also be a mixture of primary, secondary, and tertiary amines.[3]

  • Color and Odor Bodies: The presence of colored compounds and a characteristic "fishy" or ammonia-like odor are considered impurities, especially for high-purity applications.[4]

  • Water: Moisture can be present in the commercial product.[5]

Q3: Why is it important to purify this compound for research and development?

A3: For applications in research and drug development, the purity of reagents is critical. The presence of impurities can lead to inconsistent experimental results, unpredictable reaction kinetics, and the formation of unwanted byproducts. For instance, using a mixture of amine homologs can complicate characterization of the final product.

Q4: What are the primary methods for purifying this compound in a laboratory setting?

A4: The main laboratory-scale purification methods are:

  • Solvent Washing/Extraction: An effective first step to remove acidic or basic impurities.[6]

  • Recrystallization: A powerful technique for purifying solid amines, provided a suitable solvent is found.

  • Fractional Vacuum Distillation: The most effective method for separating amine homologs with different boiling points and removing colored, non-volatile impurities.[7][8]

Q5: How can I assess the purity of my this compound before and after purification?

A5: Several analytical techniques can be used:

  • Titration: To determine the total amine value.[5]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and quantify the different fatty amine homologs.

  • Mass Spectrometry (MS) coupled with GC or HPLC: For identification of the components in the amine mixture.

  • Colorimetric Analysis (e.g., Gardner Color): To quantify the color of the amine.[5]

Purification Experimental Protocols

Protocol 1: Solvent Washing for Removal of Acidic and Basic Impurities

This protocol is designed to remove unreacted fatty acids and other water-soluble impurities.

Methodology:

  • Dissolution: Dissolve the commercial this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 10-20% (w/v).[6]

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% hydrochloric acid solution. This will protonate the primary, secondary, and tertiary amines, moving them to the aqueous layer and leaving non-basic impurities in the organic layer. Repeat the wash twice.

  • Neutralization and Extraction: Combine the aqueous layers and slowly add a 10% sodium hydroxide (B78521) solution until the solution is basic (pH > 10), which will deprotonate the amines, causing them to separate from the aqueous layer. Extract the amines back into an organic solvent (e.g., diethyl ether). Repeat the extraction three times.[6]

  • Water Wash: Wash the combined organic layers with deionized water to remove any remaining salts.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent using a rotary evaporator to yield the washed this compound.

Protocol 2: Recrystallization

This protocol is suitable if the this compound is a solid at room temperature and a suitable solvent can be identified.

Methodology:

  • Solvent Screening: Test the solubility of the this compound in various solvents (e.g., acetone, ethanol, methanol, hexane) at room temperature and upon heating. An ideal solvent will dissolve the amine when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the this compound to achieve complete dissolution.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Fractional Vacuum Distillation (Conceptual Overview)

Fractional distillation under vacuum is the most effective method for separating this compound homologs and removing colored impurities.[8] This requires specialized laboratory equipment.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a fractionating column (e.g., Vigreux), a distillation head, condenser, and receiving flasks. Ensure all glassware is rated for vacuum applications.

  • Charge the Flask: Add the commercial this compound to the distillation flask along with boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually reduce the pressure in the system. The reduced pressure will lower the boiling points of the amines, preventing thermal degradation.[8]

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the different amine fractions as they distill at different temperatures. Typically, lower molecular weight amines will distill first.

  • Discontinue Distillation: Stop the distillation before all the material has evaporated to leave behind high-boiling and colored impurities in the distillation flask.

Data Presentation

The following tables summarize typical specifications for commercial this compound and the expected purity after applying different purification methods.

Table 1: Typical Specifications of Commercial this compound

ParameterSpecification
Appearance Yellow to brown viscous liquid/solid[4]
Primary Amine Content 70-80% (Technical Grade)[4]
Purity (Total Amines) 98% min (High Purity Grade)[9]
Color (Gardner) >1[5]
Odor Amine-like, fishy[4]
Moisture < 0.5%[5]

Table 2: Expected Purity of this compound After Purification

Purification MethodPrimary Amine ContentColor (Gardner)OdorKey Impurities Removed
Solvent Washing >95%Slightly ImprovedReducedUnreacted fatty acids, water-soluble salts
Recrystallization >98%Significantly Improved (<1)MinimalColored impurities, process-related byproducts
Fractional Vacuum Distillation >99%Colorless (<1)OdorlessHomologous amines, colored impurities, non-volatile residues

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Discoloration (Yellow/Brown) Oxidation of the amine; presence of colored impurities from the manufacturing process.[10]- Purify using fractional vacuum distillation.[8]- Store under an inert atmosphere (e.g., nitrogen or argon) and protect from light.[10]
Persistent "Fishy" Odor Residual low molecular weight amines or other volatile impurities.- Perform fractional vacuum distillation to remove volatile components.- A thorough solvent wash can also reduce odor.
Low Purity/Presence of Multiple Peaks in GC/HPLC Inherent mixture of amine homologs in the commercial product.- Use fractional vacuum distillation for the most effective separation of homologs.
Incomplete Dissolution During Solvent Washing Incorrect solvent choice or insufficient solvent volume.- Ensure the this compound is fully soluble in the chosen organic solvent.- Increase the solvent volume.
Poor Crystal Formation During Recrystallization Unsuitable solvent; cooling too rapidly.- Screen for a better recrystallization solvent.- Allow the solution to cool slowly to promote larger crystal growth.
Emulsion Formation During Extraction Agitation is too vigorous; solvent choice.- Gently invert the separatory funnel instead of shaking vigorously.- Adding a saturated brine solution can help to break up emulsions.

Visualizations

Experimental Workflow for this compound Purification

PurificationWorkflow start Commercial This compound solvent_wash Solvent Washing (Protocol 1) start->solvent_wash Initial Cleanup analysis Purity Analysis (GC/HPLC, Titration) solvent_wash->analysis Check Purity recrystallization Recrystallization (Protocol 2) end_product Purified This compound recrystallization->end_product distillation Fractional Vacuum Distillation (Protocol 3) distillation->end_product analysis->recrystallization If Solid & Needs Higher Purity analysis->distillation For Highest Purity/ Separation of Homologs analysis->end_product If Purity is Sufficient

Caption: General experimental workflow for the purification of commercial this compound.

Troubleshooting Logic for this compound Purification

Troubleshooting start Problem with Purified this compound discoloration Discoloration? start->discoloration odor Persistent Odor? discoloration->odor No sol_distill Action: Fractional Vacuum Distillation discoloration->sol_distill Yes low_purity Low Purity by GC/HPLC? odor->low_purity No odor->sol_distill Yes sol_fractionate Action: Fractional Vacuum Distillation to separate homologs low_purity->sol_fractionate Yes sol_inert Action: Store under Inert Atmosphere sol_distill->sol_inert sol_wash Action: Perform Solvent Wash

Caption: Decision tree for troubleshooting common issues in this compound purification.

References

Technical Support Center: Optimizing Tallow Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of tallow (B1178427) amines. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the two main stages of tallow amine synthesis: the conversion of tallow fatty acids to fatty nitriles (Nitrilation) and the subsequent hydrogenation of these nitriles to primary tallow amines.

Diagram: Troubleshooting Decision Tree for this compound Synthesis

Troubleshooting_Tallow_Amine_Synthesis start Start: Problem with This compound Synthesis check_stage Which stage shows poor results? start->check_stage nitrilation Nitrilation (Fatty Acid -> Nitrile) check_stage->nitrilation Nitrilation hydrogenation Hydrogenation (Nitrile -> Amine) check_stage->hydrogenation Hydrogenation low_nitrile_yield Low Nitrile Yield nitrilation->low_nitrile_yield high_amide High Amide Content nitrilation->high_amide side_reactions Evidence of side reactions (e.g., polymerization)? nitrilation->side_reactions low_amine_yield Low Primary Amine Yield hydrogenation->low_amine_yield high_sec_tert_amines High Secondary/ Tertiary Amine Content hydrogenation->high_sec_tert_amines incomplete_hydrogenation Incomplete Hydrogenation of Unsaturation hydrogenation->incomplete_hydrogenation check_temp_nit Is reaction temperature optimal (280-360°C liquid; 300-600°C gas)? low_nitrile_yield->check_temp_nit Yes adjust_temp_nit Adjust temperature to recommended range. check_temp_nit->adjust_temp_nit No check_catalyst_nit Is catalyst active and appropriate (e.g., ZnO, Al2O3)? check_temp_nit->check_catalyst_nit Yes replace_catalyst_nit Replace or regenerate catalyst. check_catalyst_nit->replace_catalyst_nit No check_ammonia Is there excess ammonia (B1221849) and efficient water removal? check_catalyst_nit->check_ammonia Yes increase_ammonia Increase ammonia flow and ensure efficient water removal. check_ammonia->increase_ammonia No increase_temp_time Increase reaction temperature or residence time to promote amide dehydration. high_amide->increase_temp_time optimize_temp_residence Optimize for lower temperature or shorter residence time. side_reactions->optimize_temp_residence Yes check_catalyst_hyd Is catalyst active (e.g., Raney Ni, Co)? low_amine_yield->check_catalyst_hyd Yes replace_catalyst_hyd Replace or regenerate catalyst. check_catalyst_hyd->replace_catalyst_hyd No check_conditions_hyd Are temperature and pressure optimal (e.g., 100-140°C, 20-40 bar)? check_catalyst_hyd->check_conditions_hyd Yes adjust_conditions_hyd Adjust temperature and pressure to recommended ranges. check_conditions_hyd->adjust_conditions_hyd No check_ammonia_hyd Is sufficient ammonia present during hydrogenation? high_sec_tert_amines->check_ammonia_hyd add_ammonia_hyd Introduce/increase ammonia (0.5-1.5 mol per mol of nitrile) during hydrogenation. check_ammonia_hyd->add_ammonia_hyd No two_step_hydrogenation Consider a two-step hydrogenation: 1. Nitrile reduction with ammonia. 2. Double bond hydrogenation with reduced ammonia. incomplete_hydrogenation->two_step_hydrogenation

Caption: Troubleshooting decision tree for this compound synthesis.

Frequently Asked Questions (FAQs)

1. What is the "Nitrile Process" for this compound synthesis?

The "Nitrile Process" is the most common industrial method for producing fatty amines from fatty acids. It involves two main steps:

  • Nitrilation: Tallow fatty acids are reacted with ammonia at high temperatures in the presence of a metal oxide catalyst to form fatty nitriles.[1]

  • Hydrogenation: The resulting fatty nitriles are then hydrogenated, typically using a nickel or cobalt catalyst, to produce primary fatty amines.[1]

2. How can I improve the yield of fatty nitriles in the first stage?

To improve the yield of fatty nitriles, consider the following:

  • Reaction Temperature: Ensure the reaction temperature is within the optimal range. For liquid-phase reactions, this is typically 280-360°C, while gas-phase reactions may require 300-600°C.[1]

  • Catalyst Activity: Use an active and appropriate catalyst. Metal oxides such as zinc oxide (ZnO), alumina (B75360) (Al2O3), and vanadium pentoxide (V2O5) are commonly used.[1][2] Catalyst acidity has been shown to correlate with nitrile yield.[2]

  • Excess Ammonia and Water Removal: The reaction of fatty acids with ammonia to form nitriles is an equilibrium reaction. To drive the reaction towards the product side, an excess of ammonia is used, and the water produced during the reaction must be continuously removed.[1]

3. My final product contains a high concentration of secondary and tertiary amines. How can I increase the selectivity for primary amines?

The formation of secondary and tertiary amines is a common side reaction during the hydrogenation of nitriles. To enhance the selectivity for primary amines, the presence of ammonia during the hydrogenation step is crucial.[3] It is recommended to use 0.5 to 1.5 moles of ammonia per mole of fatty acid nitrile.[3] The ammonia suppresses the reaction of the newly formed primary amine with the intermediate imine, which leads to the formation of secondary amines.

4. What are the typical catalysts used for the hydrogenation of fatty nitriles?

Commonly used catalysts for the hydrogenation of fatty nitriles to fatty amines include Raney nickel and cobalt catalysts.[3] Other catalysts that have been investigated for their high selectivity towards primary amines include those based on manganese and palladium.

5. I am observing incomplete hydrogenation of the fatty acid chains (high iodine value) in my final product. What should I do?

If you are starting with unsaturated fatty nitriles and aiming for a saturated this compound, a two-step hydrogenation process can be employed. In the first step, the nitrile groups are hydrogenated to primary amino groups in the presence of ammonia. After this, the ammonia concentration is reduced, and the second hydrogenation step is carried out at a lower pressure to saturate the double bonds in the fatty acid chains.[3]

6. What are common side products in the conversion of fatty acids to nitriles, and how can they be minimized?

Besides the desired fatty nitrile, fatty amides can be a significant by-product if the reaction is incomplete.[1] To minimize amide formation, ensure sufficient reaction temperature and time to facilitate the dehydration of the intermediate amide to the nitrile.[4] In batch reactors, side reactions such as isomerization and polymerization can occur, especially with unsaturated fatty acids.[1] Continuous flow reactors with shorter residence times can help minimize these undesired by-products.[1]

Data Presentation

Table 1: Typical Reaction Conditions for Fatty Acid to Fatty Nitrile Conversion

ParameterLiquid-Phase ReactionGas-Phase Reaction
Temperature 280 - 360 °C[1]300 - 600 °C[1]
Catalyst Metal oxides (e.g., Alumina, Zinc Oxide)[1]Metal oxides (e.g., V2O5, Fe2O3, ZnO)[2]
Ammonia to Fatty Acid Molar Ratio Excess (e.g., 2-4 times stoichiometric)[1]Varies depending on catalyst and temperature
Pressure Sufficient to maintain liquid phaseTypically atmospheric or slightly above
Key Consideration Continuous removal of water to drive equilibrium[1]Short residence time to prevent side reactions[1]

Table 2: Influence of Catalyst on Fatty Nitrile Yield in Vapor-Phase Synthesis at 400°C

CatalystFatty Nitrile Yield (wt % relative to feed mass)
V2O5~84%[2]
Fe2O3High[2]
ZnOHigh[2]
Al2O3Low[2]
CuOLow[2]
No Catalyst~21%[2]

Table 3: Typical Reaction Conditions for Fatty Nitrile Hydrogenation to Primary Fatty Amines

ParameterConditionPurpose
Temperature 100 - 140 °C[3]To ensure a reasonable reaction rate without promoting side reactions.
Pressure 20 - 40 bar[3]To ensure sufficient hydrogen availability for the reaction.
Catalyst Raney Nickel or Cobalt[3]To catalyze the hydrogenation of the nitrile group.
Ammonia to Nitrile Molar Ratio 0.5 - 1.5[3]To suppress the formation of secondary and tertiary amines.

Experimental Protocols

Protocol 1: Synthesis of Tallow Nitrile from Tallow Fatty Acids (Liquid-Phase)
  • Reactor Setup: Charge a high-pressure reactor with tallow fatty acids and a suitable metal oxide catalyst (e.g., 1-2% by weight of zinc oxide).

  • Inerting: Purge the reactor with an inert gas, such as nitrogen, to remove any air.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 300°C) with stirring.

  • Ammonia Introduction: Introduce a continuous flow of gaseous ammonia into the reactor below the liquid surface. The molar ratio of ammonia to fatty acid should be in excess.

  • Reaction and Water Removal: Maintain the reaction temperature and pressure while continuously removing the water formed during the reaction through a condenser and separator.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for the conversion of fatty acids and the formation of fatty nitriles and intermediate amides using techniques like gas chromatography (GC) or titration.

  • Completion and Catalyst Removal: Once the desired conversion is achieved, stop the ammonia flow and cool down the reactor. The catalyst can be removed by filtration.

  • Purification: The crude fatty nitrile can be purified by vacuum distillation.

Protocol 2: Hydrogenation of Tallow Nitrile to Primary this compound
  • Reactor Setup: Charge a high-pressure hydrogenation reactor with the purified tallow nitrile and a hydrogenation catalyst (e.g., Raney nickel, 2-5% by weight).

  • Ammonia Addition: Add liquid ammonia to the reactor to achieve the desired molar ratio (e.g., 1 mole of ammonia per mole of nitrile).

  • Inerting and Hydrogen Purge: Seal the reactor and purge several times with nitrogen, followed by purges with hydrogen to remove all air.

  • Heating and Pressurization: Heat the reactor to the target temperature (e.g., 120°C) and pressurize with hydrogen to the desired pressure (e.g., 30 bar).

  • Hydrogenation: Maintain the temperature and pressure with vigorous stirring. The consumption of hydrogen can be monitored to track the reaction progress.

  • Monitoring: Take samples at intervals to analyze for the disappearance of the nitrile and the formation of the primary amine, as well as any secondary or tertiary amine by-products, using GC.

  • Completion and Cooling: Once the reaction is complete (no further hydrogen uptake), stop the heating and cool the reactor to room temperature.

  • Venting and Catalyst Removal: Carefully vent the excess hydrogen and ammonia. The catalyst can be removed by filtration.

  • Purification: The crude this compound can be purified by vacuum distillation to remove any remaining impurities.

Mandatory Visualizations

Diagram: this compound Synthesis Pathway via the Nitrile Process

Tallow_Amine_Synthesis fatty_acid Tallow Fatty Acid (R-COOH) nitrile Fatty Nitrile (R-C≡N) fatty_acid->nitrile + NH3 - 2H2O (Catalyst, Heat) amine Primary this compound (R-CH2NH2) nitrile->amine + 2H2 (Catalyst, Heat, Pressure)

Caption: The two-step synthesis of this compound from tallow fatty acid.

Diagram: Experimental Workflow for this compound Synthesis Optimization

Experimental_Workflow start Start: Define Optimization Goal (Yield, Purity) nitrilation_step Step 1: Nitrilation (Fatty Acid to Nitrile) start->nitrilation_step analysis1 Analysis 1: GC, Titration (Nitrile Yield & Purity) nitrilation_step->analysis1 hydrogenation_step Step 2: Hydrogenation (Nitrile to Amine) analysis2 Analysis 2: GC, Iodine Value (Amine Yield & Purity) hydrogenation_step->analysis2 analysis1->hydrogenation_step Proceed if optimal optimization_loop1 Optimize Nitrilation: - Catalyst - Temperature - NH3/H2O Ratio analysis1->optimization_loop1 optimization_loop2 Optimize Hydrogenation: - Catalyst - Temperature - Pressure - NH3 Concentration analysis2->optimization_loop2 end End: Optimized Protocol for This compound Synthesis analysis2->end Final Protocol optimization_loop1->nitrilation_step Iterate optimization_loop2->hydrogenation_step Iterate

Caption: Workflow for optimizing this compound synthesis.

References

Technical Support Center: Resolving Emulsion Problems with Tallow Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using tallow (B1178427) amine and its derivatives as emulsifiers in experimental formulations.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common emulsion instability problems.

Issue 1: Immediate Phase Separation After Preparation

Symptom: The oil and water phases fail to form a uniform emulsion and separate into distinct layers immediately or shortly after homogenization.

Possible Causes and Solutions:

  • Incorrect Emulsifier Concentration: An insufficient amount of tallow amine may not adequately reduce the interfacial tension between the oil and water phases.[1]

    • Solution: Incrementally increase the concentration of this compound. The optimal concentration depends on the specific oil, water content, and desired droplet size.

  • Improper HLB Value: The Hydrophile-Lipophile Balance (HLB) of the this compound or emulsifier blend may not be suitable for the specific oil phase. For oil-in-water (O/W) emulsions, a higher HLB is generally required (8-18).[1][2]

    • Solution: Select a this compound ethoxylate with a different degree of ethoxylation to achieve the required HLB for your oil phase. Blending different this compound ethoxylates can also fine-tune the HLB.

  • Inefficient Homogenization: The energy input during mixing may be insufficient to break down the dispersed phase into small, stable droplets.

    • Solution: Increase the homogenization speed, duration, or use a higher-energy method like high-pressure homogenization or ultrasonication.[1]

Issue 2: Creaming or Sedimentation Over Time

Symptom: The emulsion initially appears stable but, over time, a layer of concentrated dispersed phase (creaming for O/W, sedimentation for W/O) forms at the top or bottom. This is often reversible by shaking.[1][3]

Possible Causes and Solutions:

  • Large Droplet Size: Larger droplets are more susceptible to gravitational forces, leading to creaming or sedimentation.

    • Solution: Optimize the homogenization process to achieve a smaller and more uniform droplet size.

  • Low Viscosity of the Continuous Phase: A low-viscosity external phase allows for easier movement of the dispersed droplets.

    • Solution: Increase the viscosity of the continuous phase by adding a suitable thickening agent (e.g., xanthan gum, carbomer).[1]

  • Density Mismatch: A significant difference in density between the oil and water phases accelerates separation.

    • Solution: While difficult to modify the densities of the primary phases, the addition of weighting agents to the oil phase (for O/W) or density-reducing agents to the aqueous phase (for W/O) can be considered in some applications.

Issue 3: Coalescence and Breaking

Symptom: The emulsion irreversibly separates into distinct oil and water layers. The dispersed droplets merge to form larger ones, leading to a complete breakdown of the emulsion.[1][4]

Possible Causes and Solutions:

  • Insufficient Emulsifier Film Strength: The this compound concentration may be too low to form a stable interfacial film around the droplets.

    • Solution: Increase the this compound concentration to ensure complete coverage of the droplet surface.

  • pH Imbalance: The pH of the aqueous phase can significantly affect the charge and stability of the this compound at the interface, especially for ethoxylated tallow amines which can exhibit cationic behavior in acidic to neutral conditions.[5] An inappropriate pH can lead to a loss of emulsifying capacity.[1]

    • Solution: Adjust the pH of the aqueous phase to the optimal range for the specific this compound being used. This often requires experimental optimization. For many this compound ethoxylates, a slightly acidic to neutral pH is optimal for O/W emulsions.

  • Temperature Effects: High temperatures can increase droplet collision frequency and energy, potentially overcoming the stabilizing barrier of the emulsifier. Some this compound ethoxylates may also have a phase inversion temperature (PIT), above which the emulsion will break.

    • Solution: Maintain a controlled temperature during storage and use. If a PIT is suspected, characterize it and ensure the formulation is stored well below this temperature.

  • Incompatible Ingredients: The presence of high concentrations of electrolytes or other surface-active components can disrupt the stability of the emulsion.

    • Solution: Evaluate the compatibility of all formulation components. If high salt concentrations are necessary, consider using a non-ionic this compound ethoxylate with a higher degree of ethoxylation for better salt tolerance.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for this compound in an emulsion?

A1: A typical starting concentration for this compound ethoxylates ranges from 1% to 5% of the oil phase volume. However, the optimal concentration is highly dependent on the specific formulation and should be determined experimentally.

Q2: How does the degree of ethoxylation of this compound affect emulsion stability?

A2: The degree of ethoxylation (the number of ethylene (B1197577) oxide units) directly influences the Hydrophile-Lipophile Balance (HLB) of the surfactant. A higher degree of ethoxylation leads to a higher HLB, making the this compound more hydrophilic and generally more suitable for creating stable oil-in-water (O/W) emulsions. Conversely, a lower degree of ethoxylation results in a lower HLB, favoring the formation of water-in-oil (W/O) emulsions.

Q3: My this compound emulsion is stable at room temperature but separates when refrigerated. Why?

A3: This could be due to the crystallization of components in the oil phase or a decrease in the solubility of the this compound at lower temperatures, which can weaken the interfacial film. Consider using a this compound with a different fatty acid composition or blending it with another emulsifier to improve low-temperature stability.

Q4: Can I use this compound in combination with other surfactants?

A4: Yes, this compound ethoxylates are often compatible with other non-ionic and cationic surfactants.[5] Combining emulsifiers can create a more robust and stable interfacial film. However, it is crucial to avoid mixing them with anionic surfactants, as this can lead to the formation of insoluble complexes and emulsion breakdown.[1]

Q5: What is the effect of pH on the stability of a this compound emulsion?

A5: The pH of the aqueous phase can significantly impact the stability of emulsions stabilized by this compound ethoxylates. At acidic to neutral pH, the amine group can become protonated, imparting a positive charge and enhancing its function as a cationic emulsifier for O/W emulsions. At alkaline pH, they behave more like non-ionic surfactants.[5] Extreme pH values can lead to the degradation of the emulsifier or destabilization of the interfacial film. The optimal pH for stability should be determined for each specific formulation.

Data Presentation

The following tables summarize key parameters influencing this compound emulsion stability.

Table 1: Influence of this compound Ethoxylate (TAE) Concentration on Emulsion Stability

TAE Concentration (% w/w)Mean Droplet Size (µm)Stability after 24hObservations
0.515.2PoorSignificant coalescence and phase separation.
1.08.5ModerateSome creaming observed.
2.03.1GoodStable with minimal creaming.
5.01.8ExcellentHomogeneous and stable emulsion.

Note: Data is illustrative and will vary based on the specific this compound, oil phase, and processing conditions.

Table 2: Effect of Aqueous Phase pH on O/W Emulsion Stability Stabilized by this compound Ethoxylate

pHZeta Potential (mV)Stability after 7 daysObservations
3.0+45.2GoodStable emulsion with slight creaming.
5.0+35.8ExcellentHighly stable, no separation.
7.0+20.1ModerateGradual coalescence observed.
9.0-5.3PoorRapid phase separation.

Note: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound

Objective: To prepare a stable O/W emulsion using a this compound ethoxylate as the primary emulsifier.

Materials:

  • Oil Phase (e.g., mineral oil, vegetable oil)

  • Aqueous Phase (deionized water)

  • This compound Ethoxylate (specific grade with known HLB)

  • High-shear homogenizer

Methodology:

  • Preparation of Phases:

    • Prepare the oil phase by weighing the desired amount of oil.

    • Prepare the aqueous phase by weighing the deionized water.

  • Emulsifier Addition:

    • Disperse the this compound ethoxylate into the oil phase and heat to 60-70°C while stirring until fully dissolved and homogeneous.

    • Heat the aqueous phase to the same temperature (60-70°C).

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while mixing with the high-shear homogenizer at a moderate speed.

    • Once all the aqueous phase is added, increase the homogenization speed to the desired level (e.g., 5,000-10,000 rpm) and continue for 5-10 minutes to ensure a fine and uniform droplet size.

  • Cooling:

    • Allow the emulsion to cool to room temperature under gentle agitation to prevent shock-induced separation.

  • Storage:

    • Transfer the final emulsion to a sealed container and store at a controlled temperature for stability analysis.

Protocol 2: Characterization of Emulsion Stability

Objective: To assess the physical stability of the prepared this compound emulsion over time.

Methodology:

  • Macroscopic Observation:

    • Visually inspect the emulsion at regular intervals (e.g., 1h, 24h, 7 days, 30 days).

    • Look for signs of instability such as creaming, sedimentation, flocculation (clumping of droplets), or phase separation.

  • Droplet Size Analysis:

    • Use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to measure the mean droplet size and size distribution of the emulsion at different time points. An increase in droplet size over time is an indicator of coalescence.

  • Microscopic Observation:

    • Place a drop of the emulsion on a microscope slide and observe the droplet morphology. This can provide a qualitative assessment of droplet size and evidence of flocculation or coalescence.

  • Zeta Potential Measurement:

    • For O/W emulsions, measure the zeta potential to assess the electrostatic stability. A higher absolute zeta potential (typically > ±30 mV) indicates greater stability.

  • Accelerated Stability Testing:

    • Centrifuge the emulsion at a specific speed and time (e.g., 3000 rpm for 30 minutes) to accelerate phase separation. The volume of the separated layer can be used as an indicator of instability.

    • Subject the emulsion to freeze-thaw cycles to assess its stability under temperature stress.

Visualizations

Emulsion_Troubleshooting_Workflow start Emulsion Instability Observed issue_type Identify Type of Instability start->issue_type phase_sep Immediate Phase Separation issue_type->phase_sep Immediate creaming Creaming / Sedimentation issue_type->creaming Reversible Separation coalescence Coalescence / Breaking issue_type->coalescence Irreversible Separation check_hlb Incorrect HLB? phase_sep->check_hlb check_viscosity Low Viscosity? creaming->check_viscosity check_ph Incorrect pH? coalescence->check_ph check_conc Insufficient Emulsifier? check_hlb->check_conc No adjust_hlb Adjust HLB with different This compound ethoxylate check_hlb->adjust_hlb Yes check_homog Inefficient Homogenization? check_conc->check_homog No inc_conc Increase this compound Concentration check_conc->inc_conc Yes inc_homog Increase Homogenization Energy/Time check_homog->inc_homog Yes stable_emulsion Stable Emulsion check_homog->stable_emulsion No adjust_hlb->stable_emulsion inc_conc->stable_emulsion inc_homog->stable_emulsion check_droplet_size Large Droplet Size? check_viscosity->check_droplet_size No add_thickener Add Thickening Agent check_viscosity->add_thickener Yes optimize_homog Optimize Homogenization check_droplet_size->optimize_homog Yes check_droplet_size->stable_emulsion No add_thickener->stable_emulsion optimize_homog->stable_emulsion check_temp Temperature Effects? check_ph->check_temp No adjust_ph Adjust pH of Aqueous Phase check_ph->adjust_ph Yes check_compat Ingredient Incompatibility? check_temp->check_compat No control_temp Control Storage Temperature check_temp->control_temp Yes eval_compat Evaluate Ingredient Compatibility check_compat->eval_compat Yes check_compat->stable_emulsion No adjust_ph->stable_emulsion control_temp->stable_emulsion eval_compat->stable_emulsion

Caption: Troubleshooting workflow for common this compound emulsion instability issues.

Experimental_Workflow prep_phases 1. Prepare Oil and Aqueous Phases add_emulsifier 2. Add this compound to Oil Phase (Heat & Mix) prep_phases->add_emulsifier emulsify 4. Homogenize add_emulsifier->emulsify heat_aqueous 3. Heat Aqueous Phase heat_aqueous->emulsify cool 5. Cool Emulsion emulsify->cool characterize 6. Characterize Stability (Droplet Size, Visual, etc.) cool->characterize

Caption: General experimental workflow for preparing a this compound emulsion.

References

Technical Support Center: Tallow Amine Coatings on Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding adhesion issues encountered when applying tallow (B1178427) amine coatings to metal surfaces. It is intended for researchers, scientists, and professionals in materials science and chemical engineering.

Troubleshooting Guide

This guide addresses common problems encountered during the application and testing of tallow amine coatings, providing systematic steps to identify and resolve them.

Question: My this compound coating is showing poor adhesion or delaminating from the metal substrate. What are the potential causes and how can I troubleshoot this?

Answer:

Coating delamination is a critical issue that can stem from several factors throughout the experimental process. The primary cause of poor adhesion is often inadequate surface preparation.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Steps:

  • Verify Surface Preparation: This is the most common source of adhesion failure.[1]

    • Cleanliness: Ensure all organic contaminants like oils, greases, and fingerprints have been thoroughly removed using appropriate solvents (e.g., acetone, ethanol) or alkaline washes.[2] Any residual contaminants can act as a weak boundary layer, preventing proper bonding.

    • Oxide Layer: For metals like aluminum, a native oxide layer forms rapidly. This layer must be removed or uniformly treated (e.g., with an acid etch) immediately before coating application to ensure a consistent and reactive surface.

    • Surface Roughness: A profiled surface created by methods like abrasive blasting or chemical etching can enhance mechanical interlocking between the coating and the substrate.[2]

  • Examine Coating Formulation and Application:

    • Solvent Purity: Use high-purity solvents. Impurities can interfere with the self-assembly and adhesion of the this compound molecules.

    • Concentration: The concentration of the this compound solution can affect the quality of the resulting film. Very low concentrations may lead to incomplete monolayer formation, while excessively high concentrations can result in disorganized multilayers with poor adhesion.

    • pH of the Solution: The pH can influence the charge of both the amine head group and the metal oxide surface, affecting the electrostatic interactions crucial for adsorption.[3] For amine-terminated molecules, a slightly basic pH can ensure the amine group is deprotonated and available for bonding.[2]

  • Control Environmental Conditions:

    • Humidity: High humidity can lead to moisture condensation on the metal surface, which will interfere with the adsorption of the this compound molecules and can become trapped at the interface, leading to blistering or delamination.[1]

    • Temperature: Application and curing temperatures should be controlled. Inconsistent temperatures can affect solvent evaporation rates and the final film formation.[2]

  • Review Post-Application Procedures:

    • Curing Time and Temperature: Ensure the coating is cured according to the established protocol. Insufficient curing can result in a weak film with poor adhesion.[2]

    • Handling: Avoid touching the coated surfaces with bare hands, as this can transfer oils and salts that compromise adhesion.[2]

Below is a logical workflow to diagnose the adhesion failure:

Troubleshooting_Adhesion_Failure Start Adhesion Failure Observed Surface_Prep Review Surface Preparation Protocol Start->Surface_Prep Contamination Check for Contaminants (Oils, Dust, Moisture) Surface_Prep->Contamination If protocol is sound Result_Clean Improve Cleaning/ Etching Protocol Surface_Prep->Result_Clean If protocol is inadequate Application_Params Verify Application Parameters (Conc., pH) Contamination->Application_Params If surface is clean Result_Env Control Environment (Humidity, Temp) Contamination->Result_Env If contaminants are present Curing_Process Examine Curing Process (Time, Temp) Application_Params->Curing_Process If parameters are correct Result_App Optimize Application Parameters Application_Params->Result_App If parameters are incorrect Result_Cure Adjust Curing Protocol Curing_Process->Result_Cure If curing is incomplete

Troubleshooting workflow for this compound coating adhesion failure.

Frequently Asked Questions (FAQs)

1. Fundamentals of this compound Adhesion

  • Q: What is the primary mechanism of adhesion for this compound coatings on metal surfaces?

    • A: this compound molecules, being fatty amines, possess a long hydrophobic alkyl chain and a polar amine head group.[4] Adhesion to a metal surface is primarily achieved through the adsorption of the polar amine head group onto the metal oxide layer.[4][5] This interaction can be a combination of physisorption (electrostatic forces, hydrogen bonding) and chemisorption (coordinate bonding between the nitrogen lone pair electrons and vacant d-orbitals of the metal atoms).[6] The long alkyl chains then orient away from the surface, forming a dense, hydrophobic barrier.[4]

  • Q: How does the type of metal (e.g., steel vs. aluminum) affect adhesion?

    • A: The nature of the metal's surface oxide layer is a critical factor. Steel surfaces are typically composed of iron oxides (like Fe₂O₃), while aluminum is covered by aluminum oxide (Al₂O₃). The density of hydroxyl (-OH) groups and the surface charge (point of zero charge) of these oxides differ, which influences the strength and nature of the interaction with the amine head group.[3] For instance, the interaction between an amine group and an aluminum surface can involve acid-base interactions between the amine and Al³⁺ sites.[7]

2. Experimental Parameters

  • Q: What is the recommended concentration for a this compound solution for coating?

    • A: The optimal concentration depends on the solvent and application method. For forming a self-assembled monolayer, concentrations in the range of 1-10 mM in a suitable solvent like ethanol (B145695) are typically used.[2] It is advisable to determine the optimal concentration experimentally by creating a dilution series and evaluating the resulting coating quality and adhesion.

  • Q: How critical is pH during the coating process?

    • A: The pH of the coating solution is very important as it affects both the this compound and the metal surface. The amine group's protonation state is pH-dependent. In acidic solutions, the amine group will be protonated (-NH₃⁺), which can favor electrostatic attraction to a negatively charged surface but may inhibit direct coordinate bonding. For many amine-based inhibitors, performance is enhanced at a specific pH range.[8]

  • Q: What are suitable curing conditions (time and temperature) for this compound coatings?

    • A: For self-assembled monolayers, the "curing" is more of an organization process. Allowing the substrate to remain in the solution for 18-24 hours at room temperature is often sufficient for a well-ordered monolayer to form.[2] If the this compound is part of a larger polymeric system (e.g., an epoxy), then the curing conditions will be dictated by the resin manufacturer's specifications.[2]

3. Performance and Testing

  • Q: What are typical adhesion strength values for amine-based coatings on metals?

    • A: Specific quantitative data for this compound coatings is not widely published in readily available literature. However, data from similar amine-cured epoxy systems on aluminum can provide a reference. Pull-off adhesion tests for such systems can yield values in the range of 7-12 MPa under dry conditions.[9][10] Scratch tests on various coatings can show critical loads (where delamination begins) from as low as 1.36 N to over 30 N, depending on the coating system and substrate.[11][12]

  • Q: How can I quantitatively measure the adhesion of my coating?

    • A: Two common quantitative methods are the pull-off test (ASTM D4541) and the scratch test (ASTM C1624).[6][13]

      • Pull-off Test: A dolly is glued to the coated surface, and a specialized tool pulls it perpendicularly, measuring the force required to detach the coating.[6]

      • Scratch Test: A stylus with a defined geometry is drawn across the surface with a progressively increasing load. The "critical load" at which the coating begins to fail (e.g., crack or delaminate) is a measure of adhesion.[11][13]

Quantitative Data on Adhesion of Amine-Based Coatings

While specific data for this compound coatings are scarce in the literature, the following tables provide representative adhesion values for similar amine-based and epoxy-amine systems on metal substrates, which can serve as a benchmark for experimental work.

Table 1: Pull-Off Adhesion Strength of Amine-Based Coatings

Coating SystemSubstrateTest ConditionAdhesion Strength (MPa)Failure Mode
Epoxy-AmineAluminum Alloy (AA-2024)Dry~7.0Cohesive
Epoxy-AmineAluminum Alloy (AA-2024)Wet (2 weeks immersion)~7.0Cohesive
Epoxy-Amine (different formulation)Aluminum Alloy (AA-2024)Wet (2 weeks immersion)Adhesive
Epoxy with Silane PrimerAluminum Alloy (AA 1050)Dry> 8.0-
Epoxy with Silane PrimerAluminum Alloy (AA 1050)Wet (Salt Spray)~5.0-7.0-

Data adapted from studies on epoxy-amine systems.[7][9] Adhesion values are highly dependent on the specific formulation and surface preparation.

Table 2: Critical Load from Scratch Testing for Various Coatings

Coating SystemSubstrateMax Load (N)Critical Load (Lc1) (N)Failure Onset
Anodized AluminumAluminum40~37Sudden change in friction
AlCrNSteel51.36First cracking
DLCSteel45~10-15 (visual)Delamination

Data adapted from general scratch testing literature.[12][14] Critical load is highly dependent on test parameters like stylus radius and loading rate.

Experimental Protocols

Protocol 1: Application of a this compound Self-Assembled Monolayer (SAM) on a Metal Substrate

This protocol provides a general procedure for forming a this compound SAM on a metal coupon (e.g., steel or aluminum) for research purposes.

1. Materials and Equipment:

  • This compound (high purity)

  • Absolute ethanol (200 proof)

  • Ammonium Hydroxide or Triethylamine (for pH adjustment)

  • Metal substrates (e.g., polished steel or aluminum coupons)

  • Sonicator

  • Nitrogen gas source

  • Clean glass or polypropylene (B1209903) containers with sealable caps

  • Tweezers

2. Experimental Workflow:

Experimental_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Analysis Solvent_Clean 1. Solvent Cleaning (Ethanol, Acetone) Sonicate 2. Sonication (in solvent) Solvent_Clean->Sonicate Rinse_Dry 3. DI Water Rinse & N2 Dry Sonicate->Rinse_Dry Etch 4. Surface Etching (e.g., mild acid/base) Rinse_Dry->Etch Final_Rinse_Dry 5. Final Rinse & Dry Etch->Final_Rinse_Dry Immerse 8. Immerse Substrate in Solution Final_Rinse_Dry->Immerse Prepare_Solution 6. Prepare 1-5 mM Tallow Amine in Ethanol Adjust_pH 7. Adjust pH to ~11-12 (optional, for deprotonation) Prepare_Solution->Adjust_pH Adjust_pH->Immerse Incubate 9. Incubate for 18-24h (sealed, N2 atmosphere) Immerse->Incubate Rinse_Solvent 10. Rinse with Ethanol Incubate->Rinse_Solvent Dry_N2 11. Dry with N2 Rinse_Solvent->Dry_N2 Characterize 12. Characterize (Contact Angle, XPS, Adhesion Test) Dry_N2->Characterize

References

Technical Support Center: Preventing Oxidation of Tallow Amine During Heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of tallow (B1178427) amine during heating.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the heating of tallow amine.

Issue Potential Cause Recommended Solution
This compound discolors (turns yellow or brown) upon heating, even under a nitrogen blanket. 1. Insufficient Purging: The headspace was blanketed, but dissolved oxygen remains in the this compound. Blanketing alone may not be sufficient to remove dissolved oxygen.[1][2] 2. Low-Purity Inert Gas: The nitrogen or argon gas being used contains oxygen impurities. 3. Leaks in the System: The experimental setup (e.g., flask, condenser, tubing) has leaks, allowing atmospheric oxygen to enter. 4. Antioxidant Degradation: The chosen antioxidant is not stable at the operating temperature. For instance, BHT begins to degrade at temperatures around 100°C (212°F).[3]1. Implement Nitrogen Sparging: Bubble nitrogen gas directly through the molten this compound for a period before and during heating to remove dissolved oxygen.[1] 2. Use High-Purity Gas: Employ high-purity (≥99.99%) nitrogen or argon for all inerting processes. 3. Check for Leaks: Ensure all joints and connections in your apparatus are securely sealed. Use high-quality septa and well-greased ground glass joints. 4. Select a Thermally Stable Antioxidant: Choose an antioxidant appropriate for your target temperature. Propyl gallate (PG) and tert-Butylhydroquinone (TBHQ) offer higher thermal stability compared to BHA and BHT.[3][4]
Peroxide value (PV) increases despite the use of an antioxidant. 1. Incorrect Antioxidant Concentration: The concentration of the antioxidant may be too low to be effective. 2. Antioxidant Antagonism: In rare cases, a combination of antioxidants may have an antagonistic effect. 3. Pro-oxidant Contamination: The presence of metal ions (e.g., iron, copper) from the this compound source or equipment can catalyze oxidation.[5]1. Optimize Antioxidant Concentration: Perform a dose-response experiment to determine the optimal concentration of your chosen antioxidant. A typical starting point is 0.01-0.2% by weight. 2. Use a Synergistic Blend: Consider using a synergistic blend of antioxidants. A combination of a primary antioxidant (like a hindered phenol) and a metal chelator (like citric acid) can be more effective.[6] 3. Use Metal Chelators: Add a chelating agent like citric acid or EDTA to sequester metal ions. Ensure all glassware and equipment are thoroughly cleaned.
The chosen antioxidant is not dissolving in the this compound. 1. Poor Solubility: Some antioxidants may have limited solubility in the fatty amine matrix, especially at lower temperatures.1. Gentle Heating and Agitation: Gently heat the this compound while stirring to facilitate the dissolution of the antioxidant before proceeding to higher temperatures. 2. Select a More Soluble Antioxidant: Choose an antioxidant known for good solubility in fats and oils, such as BHA or BHT (within their temperature limitations).[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during heating?

A1: The primary cause of degradation is oxidation. When heated in the presence of oxygen, both the alkyl chains of the tallow and the amine functional group can undergo oxidative reactions. This leads to the formation of peroxides, hydroperoxides, and subsequently, secondary oxidation products like aldehydes and ketones, which can cause discoloration and changes in the physical properties of the amine.[7][8]

Q2: What are the main strategies to prevent the oxidation of this compound?

A2: There are two main strategies that can be used independently or in combination:

  • Use of an Inert Atmosphere: This involves removing oxygen from the system and replacing it with an inert gas like nitrogen or argon. This can be achieved through blanketing, purging, or sparging.[1][2]

  • Use of Antioxidants: Antioxidants are chemical compounds that inhibit oxidation by scavenging free radicals or chelating pro-oxidant metals. Common choices include hindered phenols (BHA, BHT, TBHQ), propyl gallate, and synergistic blends.[3][4]

Q3: What is the difference between nitrogen blanketing, purging, and sparging?

A3:

  • Blanketing (or Padding): A continuous, low-pressure stream of nitrogen is maintained in the headspace above the this compound to prevent oxygen from coming into contact with the surface. This is best for storage or reactions where the liquid is not agitated.[9]

  • Purging: The headspace of the vessel is flushed with a high flow of nitrogen for a period to displace the air before the experiment begins. This is often done before blanketing.[10]

  • Sparging: Nitrogen gas is bubbled directly through the liquid this compound. This is the most effective method for removing dissolved oxygen from the bulk liquid.[1]

Q4: Which antioxidant should I choose for my experiment?

A4: The choice of antioxidant depends on the heating temperature and the specific requirements of your experiment.

  • For lower temperatures (below 100°C), BHT and BHA are effective and highly soluble in fatty matrices.[4]

  • For higher temperatures (above 100°C), TBHQ and Propyl Gallate (PG) are more suitable due to their higher thermal stability.[3]

  • For enhanced protection, consider a synergistic blend , such as a phenolic antioxidant combined with a metal chelator like citric acid.

Q5: How can I measure the extent of oxidation in my this compound sample?

A5: The most common method is determining the Peroxide Value (PV) , which measures the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.[11][12] A lower PV indicates less oxidation. Another key indicator is color stability , which can be quantified using a colorimeter to measure Lab* values or by UV-Vis spectrophotometry.[8] An increase in yellow (b) and a decrease in lightness (L) often signify oxidative degradation.

Data Presentation

Table 1: Comparison of Common Antioxidants for this compound Stabilization

AntioxidantChemical NameTypical Concentration (% w/w)Max. Operating TemperatureKey AdvantagesLimitations
BHT Butylated Hydroxytoluene0.01 - 0.1~100°C (212°F)[3]Excellent solubility in fats, cost-effective.Volatilizes and degrades at high temperatures.[4]
BHA Butylated Hydroxyanisole0.01 - 0.1~120°C (248°F)[3]Good solubility, effective in animal fats.Less stable than TBHQ and PG at high temperatures.[3]
TBHQ tert-Butylhydroquinone0.01 - 0.02~160°C (320°F)[3]Very effective in unsaturated oils and animal fats, good carry-through properties in frying.[13]Can cause discoloration in the presence of iron.
Propyl Gallate (PG) Propyl 3,4,5-trihydroxybenzoate0.01 - 0.02~180°C (356°F)[3]High thermal stability, synergistic with BHA and BHT.Can be prone to discoloration, less effective at very high temperatures.[4]

Table 2: Effectiveness of Inert Gas Techniques for Oxidation Prevention

TechniqueDescriptionOxygen Removal EfficiencyBest For
Blanketing Maintaining a positive pressure of N₂ in the headspace.[9]Moderate (prevents further O₂ ingress)Long-term storage, reactions with minimal agitation.
Purging Flushing the headspace with N₂ to displace air.[10]Good (for headspace)Pre-treatment before blanketing or sparging.
Sparging Bubbling N₂ directly through the liquid.[1]High (removes dissolved O₂)Reactions requiring rigorous oxygen removal, especially during heating.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV) - Titration Method

This protocol is adapted from standard methods for determining the peroxide value in fats and oils.[11][12][14]

Materials:

  • This compound sample

  • Glass-stoppered conical flask (250 mL)

  • Glacial acetic acid

  • Chloroform

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.01 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

  • 1% Starch solution (indicator)

  • Distilled water

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into the 250 mL conical flask.

  • Add 30 mL of a solvent mixture (3 parts glacial acetic acid to 2 parts chloroform) to the flask. Swirl to dissolve the sample completely.

  • Add 0.5 mL of the saturated KI solution.

  • Stopper the flask and swirl for exactly one minute.

  • Immediately add 30 mL of distilled water and shake vigorously.

  • Begin titrating with the 0.01 M sodium thiosulfate solution, shaking continuously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of the 1% starch solution. The solution will turn a deep blue/purple color.

  • Continue the titration dropwise, with vigorous shaking, until the blue color just disappears. Record the volume of titrant used (a).

  • Perform a blank titration using all reagents except the this compound sample. Record the volume of titrant used (b).

Calculation: Peroxide Value (meq/kg) = ( (a - b) * M * 1000 ) / w

Where:

  • a = volume of Na₂S₂O₃ solution used for the sample (mL)

  • b = volume of Na₂S₂O₃ solution used for the blank (mL)

  • M = Molarity of the Na₂S₂O₃ solution

  • w = weight of the this compound sample (g)

Protocol 2: Preventing Oxidation During Heating Using Nitrogen Sparging

This protocol describes how to set up a simple laboratory apparatus to heat this compound under a protective nitrogen atmosphere.

Materials:

  • Round-bottom flask

  • Heating mantle and magnetic stirrer with a stir bar

  • Condenser (if volatile substances are present)

  • Rubber septum

  • Source of high-purity nitrogen gas with a regulator

  • Needles and tubing to create a gas inlet and outlet

Procedure:

  • Add the this compound, a magnetic stir bar, and any desired antioxidant to the round-bottom flask.

  • Seal the flask with a rubber septum.

  • Insert a long needle (inlet) through the septum, ensuring its tip is below the surface of the this compound. Connect this needle to the nitrogen source via tubing.

  • Insert a second, shorter needle (outlet) through the septum, with its tip remaining in the headspace. This will serve as a vent.[10]

  • Begin stirring the this compound gently.

  • Start a slow but steady flow of nitrogen gas. You should see bubbles forming in the liquid. This is the sparging process.

  • Allow the nitrogen to sparge through the liquid for 15-30 minutes at room temperature to remove dissolved oxygen.

  • After the initial sparge, raise the inlet needle so that its tip is in the headspace above the liquid. This transitions the setup from sparging to blanketing.

  • Maintain a gentle, positive flow of nitrogen through the headspace for the duration of the heating process. The gentle outflow from the outlet needle prevents air from re-entering.

  • Begin heating the this compound to the desired temperature.

Visualizations

Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Degradation Tallow_Amine This compound (R-CH2-NH2) Alkyl_Radical Alkyl Radical (R-CH•-NH2) Tallow_Amine->Alkyl_Radical Initiator Heat, Light, Metal Ions Initiator->Tallow_Amine H• abstraction Peroxy_Radical Peroxy Radical (R-CH(OO•)-NH2) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (R-CH(OOH)-NH2) Peroxy_Radical->Hydroperoxide + R-CH2-NH2 Hydroperoxide->Alkyl_Radical forms another radical Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Decomposition Another_Tallow_Amine This compound Discoloration Discoloration & Polymerization Secondary_Products->Discoloration

Caption: Simplified reaction pathway for the auto-oxidation of this compound.

Antioxidant_Mechanism Peroxy_Radical Peroxy Radical (ROO•) Stable_Hydroperoxide Stable Hydroperoxide (ROOH) Peroxy_Radical->Stable_Hydroperoxide H• donation Antioxidant Antioxidant (A-H) (e.g., BHT, TBHQ) Antioxidant->Stable_Hydroperoxide Stable_Radical Stable Antioxidant Radical (A•) Antioxidant->Stable_Radical Termination Termination (Non-reactive products) Stable_Radical->Termination

Caption: Mechanism of action for a primary (free radical scavenging) antioxidant.

Experimental_Workflow cluster_prep Preparation cluster_inert Inerting Process cluster_reaction Heating & Reaction cluster_analysis Analysis A 1. Add this compound, Stir Bar & Antioxidant to Flask B 2. Seal Flask with Septum A->B C 3. Insert N2 Inlet & Outlet Needles B->C D 4. Sparge with N2 for 15-30 min C->D E 5. Raise Inlet Needle to Headspace (Switch to Blanketing) D->E F 6. Begin Heating to Target Temp E->F G 7. Maintain Positive N2 Flow F->G H 8. Monitor Reaction G->H I 9. Cool Down Under N2 H->I J 10. Take Sample for PV & Color Analysis I->J

Caption: Experimental workflow for heating this compound under an inert atmosphere.

References

Technical Support Center: Improving the Yield of Tallow Amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tallow (B1178427) amine derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and reproducibility of their derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What are tallow amines and why is derivatization necessary for their analysis?

A1: Tallow amines are long-chain aliphatic amines derived from animal fat. They typically consist of a mixture of C16 to C18 saturated and unsaturated alkyl chains. Derivatization is often necessary for their analysis, particularly by gas chromatography (GC) and high-performance liquid chromatography (HPLC), for several reasons:

  • Increased Volatility: Tallow amines have low volatility due to their long alkyl chains, making them unsuitable for direct GC analysis. Derivatization converts them into more volatile compounds.[1]

  • Improved Thermal Stability: The derivatization process can increase the thermal stability of the amines, preventing their degradation at the high temperatures used in GC injectors.[1]

  • Enhanced Detection: For HPLC analysis with UV-Vis or fluorescence detection, tallow amines lack a strong chromophore or fluorophore. Derivatization introduces a tag that allows for sensitive detection.[2][3]

  • Improved Chromatographic Performance: Derivatization can reduce the polarity of the amines, leading to better peak shapes and improved separation on chromatographic columns.[1]

Q2: Which are the most common derivatization reagents for tallow amines?

A2: Several reagents can be used for the derivatization of primary and secondary amines, and the choice depends on the analytical technique and the specific tallow amine being analyzed. Commonly used reagents include:

  • Trifluoroacetic Anhydride (B1165640) (TFAA): This is a highly reactive reagent used for acylation, particularly for GC analysis, as it forms stable and volatile derivatives.[4][5][6]

  • Dansyl Chloride (DNS-Cl): This reagent is widely used for HPLC analysis with fluorescence or UV detection. It reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives.[7][8][9]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent for HPLC with fluorescence detection. It reacts with primary and secondary amines to form stable derivatives.[2][10][11]

  • o-Phthalaldehyde (OPA): OPA is a fast and sensitive reagent for primary amines, often used for HPLC with fluorescence detection. It reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[12][13]

Q3: My derivatization reaction is showing a very low or no yield. What are the most common causes?

A3: Low derivatization yields can be attributed to several factors. A systematic approach to troubleshooting is recommended. The most common causes include:

  • Reagent Quality and Storage: Derivatization reagents can be sensitive to moisture and light. Ensure you are using fresh reagents and that they have been stored correctly.[12]

  • Reaction Conditions: Suboptimal reaction conditions such as incorrect pH, temperature, or reaction time can significantly impact the yield.[12]

  • Sample Preparation: The presence of interfering substances in the sample matrix can inhibit the derivatization reaction. Proper sample cleanup is crucial.[12]

  • Solvent Choice: The solvent should be able to dissolve both the this compound and the derivatizing reagent without interfering with the reaction.[12]

  • Derivative Stability: Some derivatives may be unstable and degrade over time. It is important to analyze the samples as soon as possible after derivatization or store them under appropriate conditions (e.g., low temperature, protected from light).[12]

Troubleshooting Guide for Low Derivatization Yield

This guide provides a step-by-step approach to identifying and resolving common issues encountered during the derivatization of tallow amines.

Problem Potential Cause Recommended Solution
Low or No Product Formation Reagent DegradationUse fresh derivatization reagent. Ensure proper storage conditions (e.g., desiccated, protected from light).
Incorrect pHOptimize the pH of the reaction mixture. Many amine derivatizations require basic conditions. For example, a pH of ~9.5 is optimal for dansylation.[9]
Suboptimal TemperatureAdjust the reaction temperature. Some reactions proceed well at room temperature, while others may require heating to improve the reaction rate and yield.[12]
Insufficient Reaction TimeIncrease the reaction time to ensure the derivatization goes to completion. Monitor the reaction progress over time to determine the optimal duration.
Inappropriate SolventUse a high-purity, dry solvent that is compatible with both the analyte and the reagent. Acetonitrile (B52724) is a commonly used solvent for many derivatization reactions.[12]
Presence of WaterEnsure all glassware is dry and use anhydrous solvents, as water can hydrolyze some derivatization reagents (e.g., TFAA, FMOC-Cl).
Poor Reproducibility Inconsistent Reaction ConditionsPrecisely control all reaction parameters, including temperature, time, and reagent concentrations. The use of an automated derivatization system can improve reproducibility.[13]
Sample Matrix EffectsImplement a robust sample cleanup procedure to remove interfering compounds.
Derivative InstabilityAnalyze samples immediately after derivatization or investigate the stability of the derivatives under different storage conditions (temperature, light exposure).[12]
Presence of Multiple Peaks for a Single Analyte Incomplete DerivatizationOptimize reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion.
Side ReactionsAdjust reaction conditions to minimize side product formation. For example, excess derivatizing reagent can sometimes lead to byproducts.
Isomeric ProductsThis may be inherent to the reaction. Ensure the chromatographic method can separate the different derivative forms.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key reaction parameters for common derivatization reagents used for amines. While specific quantitative yield data for tallow amines is limited in the literature, these parameters provide a starting point for optimization.

Derivatization Reagent Target Amines Typical Reaction Conditions Analytical Technique Reference
Trifluoroacetic Anhydride (TFAA) Primary & SecondaryReaction with neat TFAA or in a solvent like THF. May require heating.GC-FID, GC-MS[4][5]
Dansyl Chloride (DNS-Cl) Primary & SecondarypH 9.5-10.5, reaction at room temperature or slightly elevated (e.g., 60°C) for 30-60 min.HPLC-FLD, HPLC-UV[7][9]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary & SecondarypH ~9, reaction at room temperature for ~20 min.HPLC-FLD[11]
o-Phthalaldehyde (OPA) PrimarypH 10.2, rapid reaction at room temperature (~1 min). Requires a thiol co-reagent.HPLC-FLD[13]

Experimental Protocols

Protocol 1: Derivatization of this compound with Trifluoroacetic Anhydride (TFAA) for GC Analysis

This protocol is adapted from the analysis of hydrogenated this compound (Armeen® HTD).[4]

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Tetrahydrofuran (THF), anhydrous

  • Reaction vials (5 mL) with PTFE-lined caps

  • Ultrasonic bath

  • GC-FID or GC-MS system

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a 5 mL reaction vial.

  • Add 1 mL of anhydrous THF to dissolve the sample.

  • Add 100 µL of TFAA to the vial.

  • Cap the vial tightly and place it in an ultrasonic bath for 15 minutes at room temperature.

  • After the reaction, the sample is ready for injection into the GC system.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Injector Temperature: 290°C

    • Oven Program: 150°C (hold 1 min), ramp at 3°C/min to 280°C (hold 30 min)

    • Detector: FID at 320°C

    • Carrier Gas: Helium

Protocol 2: General Procedure for Derivatization of Long-Chain Amines with Dansyl Chloride for HPLC Analysis

This is a general protocol that may require optimization for specific tallow amines.

Materials:

  • This compound sample

  • Dansyl Chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Acetone

  • Reaction vials

  • Water bath or heating block

  • HPLC system with fluorescence or UV detector

Procedure:

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetone).

  • In a reaction vial, mix 100 µL of the this compound solution with 100 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl Chloride solution.

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • After incubation, cool the reaction mixture to room temperature.

  • The sample may need to be filtered (0.45 µm) before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile and water

    • Detector: Fluorescence (Excitation: ~340 nm, Emission: ~510 nm) or UV (~254 nm)

Visualizations

Troubleshooting_Low_Derivatization_Yield cluster_reagent Reagent Issues cluster_conditions Condition Optimization cluster_sample Sample Issues cluster_stability Stability Issues start Low Derivatization Yield Observed reagent 1. Check Reagent Quality start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions Reagent OK reagent_sol1 Use fresh reagent Ensure proper storage reagent->reagent_sol1 Issue Found sample 3. Evaluate Sample Matrix conditions->sample Conditions OK conditions_sol1 Adjust pH Optimize temperature Increase reaction time Change solvent conditions->conditions_sol1 Issue Found stability 4. Assess Derivative Stability sample->stability Sample OK sample_sol1 Implement sample cleanup (e.g., SPE, LLE) sample->sample_sol1 Issue Found end Yield Optimized stability->end Derivative Stable stability_sol1 Analyze immediately Store at low temperature Protect from light stability->stability_sol1 Issue Found

Caption: Troubleshooting workflow for low derivatization yield.

Tallow_Amine_Derivatization_Pathway tallow_amine This compound (R-NH2) (e.g., Octadecylamine) derivative N-Trifluoroacetyl this compound (R-NH-COCF3) tallow_amine->derivative + TFAA tfaa Trifluoroacetic Anhydride (TFAA) tfaa->derivative product Trifluoroacetic Acid (CF3COOH)

Caption: Reaction of this compound with TFAA.

Parameter_Relationships yield Derivatization Yield temp Temperature temp->yield Increases rate (up to optimum) time Time time->yield Increases completeness ph pH ph->yield Affects amine reactivity reagent_conc Reagent Concentration reagent_conc->yield Drives equilibrium solvent Solvent Polarity solvent->yield Affects solubility & reactivity

Caption: Key parameters affecting derivatization yield.

References

Validation & Comparative

A Comparative Guide to Tallow Amine and Other Cationic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tallow (B1178427) amine-based cationic surfactants against other common alternatives, such as quaternary ammonium (B1175870) compounds. The information presented is supported by experimental data from scientific literature to assist in the selection of appropriate surfactants for research and formulation development.

Introduction to Cationic Surfactants

Cationic surfactants are amphiphilic molecules that possess a positively charged hydrophilic head group. This positive charge is crucial to their functionality, enabling them to adsorb onto negatively charged surfaces like cell membranes, hair, and fibers. This characteristic imparts properties such as antimicrobial activity, conditioning, and emulsification.

Tallow Amine , derived from animal fat, is a primary fatty amine. It consists of a mixture of long alkyl chains (typically C16-C18). In its protonated form (e.g., as this compound acetate (B1210297) in an acidic medium), it functions as a cationic surfactant. It is widely recognized for its excellent emulsifying, corrosion-inhibiting, and dispersing properties.

Common alternatives include Quaternary Ammonium Compounds ("Quats") , which feature a permanently charged quaternary nitrogen atom. Prominent examples are Cetyltrimethylammonium Bromide (CTAB) and Benzalkonium Chloride (BAC) . These are known for their potent antimicrobial and antiseptic properties.

Performance Comparison: this compound vs. Alternatives

The performance of a surfactant is defined by several key parameters, including its ability to reduce surface tension, form micelles, create stable emulsions, and, in many applications, its biological activity.

Physicochemical Properties

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers self-assemble into micelles, a key indicator of surfactant efficiency. Surface tension at the CMC (γcmc) measures the effectiveness of the surfactant in reducing the surface tension of a liquid.

SurfactantChemical ClassTypical CMC (M)Surface Tension at CMC (γcmc, mN/m)Source(s)
PEG-10 Tallow Propane Diamine Modified this compound1.41 x 10⁻³Not Specified[1][2][3][4][5][6]
This compound 10 EO Ethoxylated this compoundNot Specified~38.0 (at 1 g/L)[7]
CTAB Quaternary Ammonium Salt~1.0 x 10⁻³~36.0[8]
Benzalkonium Chloride (BAC) Quaternary Ammonium SaltNot Specified~35.0[9]

Note: Data is compiled from various sources and experimental conditions may differ. The this compound derivatives listed provide an indication of the performance of this class of surfactant.

Emulsification Performance

This compound and its derivatives, such as this compound acetate, are highly effective emulsifiers used to stabilize oil-in-water or water-in-oil mixtures.[1][10][11][12] Quaternary ammonium compounds like CTAB also exhibit emulsifying properties, effectively lowering interfacial tension between phases.[8] While direct comparative data on a standardized Emulsification Index (E24) is limited in the reviewed literature, the widespread industrial use of this compound salts as primary emulsifiers underscores their high performance in this area.[10][11]

Biological Activity: Antimicrobial Efficacy

Cationic surfactants are valued for their antimicrobial properties, which arise from their ability to disrupt the negatively charged cell membranes of microorganisms.

SurfactantClassTarget OrganismMinimum Inhibitory Concentration (MIC)Source(s)
This compound Derivatives Primary Amine SaltGeneral BacteriaPotent activity reported for long-chain amines[13][14]
Benzalkonium Chloride (BAC) Quaternary Ammonium SaltS. aureus4 - 16 µg/mL[12]
Benzalkonium Chloride (BAC) Quaternary Ammonium SaltE. coliMIC reported at 0.047 (w% x v%)[15]
CTAB Quaternary Ammonium SaltGram-positive bacteriaHigh inhibitory effects reported
Biological Activity: Cytotoxicity

The membrane-disrupting activity of cationic surfactants also leads to cytotoxicity in mammalian cells, a critical consideration in drug development and personal care formulations.

SurfactantClassCell LineIC50 / Cytotoxicity DataSource(s)
Polyoxyethylene this compound Modified this compoundHuman Epithelial CellsCytotoxic between 3.125 µM and 100 µM[16]
CTAB Quaternary Ammonium SaltHeLa CellsCytotoxicity is primarily due to the surfactant
General Cationic Surfactants CationicVariousInduce apoptosis, often at concentrations below CMC[1]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tension

This method identifies the CMC by observing the change in surface tension as a function of surfactant concentration.

Methodology:

  • Solution Preparation: Prepare a series of aqueous solutions of the surfactant with concentrations spanning the expected CMC range. Use deionized water as the solvent.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • CMC Determination: The plot will typically show two linear regions. Below the CMC, surface tension decreases linearly with log C. Above the CMC, the surface tension remains relatively constant as excess surfactant forms micelles. The CMC is the concentration at the intersection of the two extrapolated linear portions of the plot.[10][11][12]

Determination of Minimum Inhibitory Concentration (MIC)

The microbroth dilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the surfactant in a suitable solvent and sterilize by filtration.

  • Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus) in an appropriate broth medium until it reaches a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the surfactant stock solution in the broth medium.

  • Inoculation: Add a standardized volume of the prepared inoculum to each well. Include positive (broth + inoculum, no surfactant) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the surfactant in which no visible turbidity (bacterial growth) is observed.[13]

Visualizing Mechanisms and Workflows

Cytotoxicity Pathway of Cationic Surfactants

The primary mechanism of cytotoxicity for cationic surfactants involves the disruption of the cell membrane, leading to a cascade of events culminating in cell death.

G cluster_0 Cellular Interaction cluster_1 Cellular Response Surfactant Cationic Surfactant (e.g., this compound, CTAB) Membrane Cell Membrane (Negatively Charged) Surfactant->Membrane Electrostatic Adsorption Disruption Membrane Disruption & Permeabilization Membrane->Disruption Hydrophobic Tail Insertion Leakage Leakage of Intracellular Components Disruption->Leakage Apoptosis Apoptosis Induction Disruption->Apoptosis Death Cell Death Leakage->Death Apoptosis->Death

Caption: Mechanism of cationic surfactant-induced cytotoxicity.

Experimental Workflow for Emulsification Index (E24)

The E24 index is a common method to quantify the emulsifying power of a surfactant.

G start Start prep Prepare Surfactant Solution (Aqueous Phase) start->prep mix Mix Equal Volumes of Surfactant Solution & Oil Phase prep->mix vortex Vortex/Homogenize for 2 minutes mix->vortex stand Let Stand at Room Temp for 24 hours vortex->stand measure Measure Height of Emulsion Layer (He) & Total Height (Ht) stand->measure calc Calculate E24 Index: (He / Ht) * 100 measure->calc end End calc->end

Caption: Workflow for determining the Emulsification Index (E24).

Conclusion

This compound-based cationic surfactants and quaternary ammonium compounds like CTAB and BAC each offer a distinct set of properties.

  • This compound and its salts excel as emulsifiers and dispersing agents, making them highly suitable for formulation work where stable emulsions are critical.[10][11]

  • Quaternary Ammonium Compounds (CTAB, BAC) are distinguished by their potent, broad-spectrum antimicrobial activity, positioning them as preferred agents for disinfectants, antiseptics, and preservatives.[12]

The choice between these surfactants depends heavily on the primary requirement of the application. For applications demanding high emulsification power, this compound is a strong candidate. For those requiring robust antimicrobial efficacy, quaternary ammonium compounds are often the superior choice. Cytotoxicity is a significant factor for all cationic surfactants and must be carefully evaluated for any application involving biological systems.

References

comparative study of tallow amine and oleylamine as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tallow (B1178427) Amine and Oleylamine (B85491) as Corrosion Inhibitors

Introduction

Tallow amine and oleylamine are two prominent fatty amines utilized as corrosion inhibitors across various industries, including oil and gas, refining, and metalworking.[1][2] Both compounds function by adsorbing onto metal surfaces to form a protective, hydrophobic film that acts as a barrier against corrosive agents.[1][2][3] This guide provides a comparative analysis of their performance, supported by available experimental data, and outlines the standard methodologies for their evaluation.

Mechanism of Action

The primary mechanism of corrosion inhibition for both this compound and oleylamine involves the formation of a thin film on the metal surface. The nitrogen atom in the amine group possesses a lone pair of electrons, which facilitates adsorption onto the metal.[3] The long hydrocarbon chains of these fatty amines orient themselves away from the metal surface, creating a dense, water-repellent layer that prevents corrosive species from reaching the metal.[1][3]

This compound: Derived from tallow fatty acids, this compound is a mixture of primary amines with varying alkyl chain lengths.[1] Its molecular structure allows for strong adsorption and the formation of a robust protective barrier.[1] It can also be chemically modified to enhance its properties for specific applications.[1]

Oleylamine: An unsaturated fatty amine, oleylamine's double bond in its hydrocarbon chain can further enhance its adsorption characteristics on certain metal surfaces.[3] It is effective in various corrosive environments, including sour saline electrolytes.[3]

Quantitative Performance Data

The following tables summarize the performance of this compound and oleylamine as corrosion inhibitors based on data from various studies. Direct comparative studies under identical conditions are limited; therefore, the data is presented for each inhibitor individually.

Table 1: Performance of Oleylamine as a Corrosion Inhibitor for Mild Steel in a Sour Saline Electrolyte [3][4]

Concentration (ppm)Corrosion Current Density (Icorr) (A/cm²)Inhibition Efficiency (IE%) - PDPCharge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (IE%) - EIS
01.35E-04-180-
52.00E-0585.19120085.00
101.50E-0588.89160088.75
258.00E-0694.07350094.86
1002.00E-0799.85430095.81

Data obtained from potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) measurements on AISI 1018 carbon steel in a sour saline electrolyte at 40°C.[3][4]

Table 2: General Performance of this compound Derivatives

While specific quantitative data from comparative studies for this compound is not as readily available in the provided search results, it is widely recognized for its effective corrosion inhibition properties.[1][5] Ethoxylated tallow fatty amines, for example, have demonstrated high lubricity and good corrosion protection for cast iron, although their performance on other metals like aluminum and magnesium may vary.

Experimental Protocols

The evaluation of corrosion inhibitors typically involves several key experimental techniques.

Weight Loss Method

This gravimetric method is a fundamental technique for determining corrosion rates and inhibitor efficiency.[6][7][8][9]

Protocol:

  • Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.[9]

  • Immersion: The coupons are suspended in the corrosive medium, both with and without the inhibitor, for a specified duration and at a controlled temperature.[7][9]

  • Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using inhibited acid), dried, and re-weighed.[9]

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).[9][10]

    • Corrosion Rate (CR): CR = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] × 100

      • Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[9][10]

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the corrosion process and the inhibitor's effect on both anodic and cathodic reactions.[11][12][13]

Protocol:

  • Cell Setup: A three-electrode electrochemical cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[11][13]

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.[11]

  • Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate.[11][12]

  • Data Analysis: The resulting current is plotted against the applied potential (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).[14]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

    • Where Icorr₀ is the corrosion current density without the inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.[9][10]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film formed by the inhibitor.[15][16][17][18]

Protocol:

  • Cell Setup: The same three-electrode cell as in PDP is used.[18]

  • Measurement: A small amplitude AC potential signal is applied to the working electrode at the OCP over a range of frequencies.[15][18]

  • Data Analysis: The impedance data is often represented as a Nyquist plot. The data is then fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct).[9][16] An increase in Rct indicates a decrease in the corrosion rate.[18]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

    • Where Rct₀ is the charge transfer resistance without the inhibitor and Rctᵢ is the charge transfer resistance with the inhibitor.[9]

Visualizations

G cluster_prep Specimen Preparation cluster_exposure Corrosion Exposure cluster_analysis Analysis P1 Clean & Degrease Metal Coupon P2 Weigh Initial Mass (W_initial) P1->P2 E1 Immerse in Corrosive Solution (with and without inhibitor) P2->E1 E2 Maintain Constant Temperature & Duration E1->E2 A1 Remove & Clean Coupon E2->A1 A2 Weigh Final Mass (W_final) A1->A2 A3 Calculate Weight Loss (W_loss = W_initial - W_final) A2->A3 A4 Calculate Inhibition Efficiency A3->A4

Caption: Workflow for the Weight Loss Method of corrosion inhibitor evaluation.

G cluster_inhibitors Corrosion Inhibitors cluster_properties Performance Metrics cluster_evaluation Evaluation I1 This compound EVAL Comparative Analysis I1->EVAL I2 Oleylamine I2->EVAL M1 Inhibition Efficiency (%) M2 Corrosion Rate M3 Film Persistence M4 Cost-Effectiveness EVAL->M1 EVAL->M2 EVAL->M3 EVAL->M4

Caption: Logical relationship for the comparative study of this compound and Oleylamine.

References

A Comparative Performance Evaluation of Tallow Amine from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of tallow (B1178427) amine from different suppliers based on key quality parameters. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting tallow amine for their specific applications. This compound, a derivative of animal fat, is a crucial intermediate in the synthesis of a wide range of chemicals, including surfactants, corrosion inhibitors, and flotation agents.[1][2] The performance of these end products is highly dependent on the quality and purity of the initial this compound.

Quantitative Performance Data

The following table summarizes the key performance specifications for primary this compound from two leading suppliers, Nouryon and Kao Chemicals. These parameters are critical in determining the suitability of the this compound for various applications.

Performance ParameterNouryon (Armeen® TD)Kao Chemicals (FARMIN T)Kao Chemicals (FARMIN TD)Test Method
Total Amine Value (mg KOH/g) 210 - 225204 - 215212 - 220ASTM D2073
Iodine Value (g I₂/100 g) 40 - 6038.0 max38 - 54ASTM D2075
Color (Gardner) ≤ 2≤ 3.0≤ 1.0ASTM D1544
Primary Amine Content (%) ≥ 98Not SpecifiedNot Specified-
Moisture Content (%) ≤ 0.5≤ 1.0≤ 0.20ASTM E203

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are outlined below. Adherence to these standardized protocols is crucial for obtaining accurate and reproducible results.

Determination of Total Amine Value

The total amine value, representing the total basicity of the sample, is determined according to ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method .

Principle: The this compound sample is dissolved in a suitable solvent and titrated with a standardized solution of hydrochloric acid. The endpoint is determined potentiometrically. The total amine value is expressed as the milligrams of potassium hydroxide (B78521) (KOH) equivalent to the basicity in one gram of the sample.

Brief Protocol:

  • A known weight of the this compound sample is dissolved in isopropyl alcohol.

  • The solution is titrated with a standardized solution of hydrochloric acid in isopropyl alcohol.

  • The endpoint is detected by a significant change in the potential using a pH meter with a glass and reference electrode system.

  • A blank determination is performed, and the total amine value is calculated.

Determination of Iodine Value

The iodine value is a measure of the degree of unsaturation in the fatty alkyl chains of the this compound and is determined by the Wijs procedure as described in ASTM D2075 - Standard Test Method for Iodine Value of Fatty Amines, Amidoamines, and Diamines .

Principle: A known weight of the sample is reacted with an excess of iodine monochloride (Wijs solution) in a carbon tetrachloride or chloroform (B151607) and glacial acetic acid mixture. The unreacted iodine monochloride is then determined by titration with a standard sodium thiosulfate (B1220275) solution.

Brief Protocol:

  • An accurately weighed sample is dissolved in glacial acetic acid.

  • A precise volume of Wijs solution is added, and the mixture is allowed to react in the dark for a specified time.

  • Potassium iodide solution and water are added to the mixture.

  • The liberated iodine is titrated with a standardized sodium thiosulfate solution using a starch indicator.

  • A blank titration is conducted under the same conditions.

  • The iodine value is calculated and expressed as grams of iodine absorbed per 100 grams of the sample.

Color Measurement (Gardner Scale)

The color of the this compound is determined using the Gardner color scale as specified in ASTM D1544 - Standard Test Method for Color of Transparent Liquids (Gardner Color Scale) .

Principle: The color of the liquid this compound sample is compared to a series of numbered glass standards. The Gardner color scale ranges from 1 (light yellow) to 18 (deep reddish-brown).

Brief Protocol:

  • The this compound sample is melted if it is solid at room temperature and placed in a clear glass tube of a specified diameter.

  • The color of the sample is visually compared with the Gardner color standards by placing them side-by-side and viewing them against a white background with a standard light source.

  • The Gardner color number of the standard that most closely matches the sample is reported as the color of the sample.

Determination of Moisture Content

The moisture content in this compound is accurately determined using the Karl Fischer titration method, for which guidance can be found in ASTM E203 - Standard Test Method for Water Using Volumetric Karl Fischer Titration .

Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer that reacts with hydrogen ions.

Brief Protocol:

  • A specialized Karl Fischer titrator is used.

  • A known volume or weight of the this compound sample is injected into the titration cell containing the Karl Fischer reagent.

  • The reagent is titrated with a standard solution of water in methanol (B129727) until the endpoint is reached, which is detected electrometrically.

  • The amount of water in the sample is calculated based on the titrant consumption.

Workflow for this compound Evaluation

The selection of a suitable this compound supplier involves a systematic evaluation process. The following diagram illustrates a logical workflow from initial supplier screening to final application testing.

Tallow_Amine_Evaluation_Workflow cluster_sourcing Sourcing & Screening cluster_lab_eval Laboratory Evaluation cluster_app_testing Application Testing s1 Identify Potential Suppliers s2 Request Technical Data Sheets (TDS) & Certificates of Analysis (CoA) s1->s2 s3 Initial Screening (Compare Key Specs) s2->s3 l1 Procure Samples from Shortlisted Suppliers s3->l1 Shortlist Suppliers l2 Perform Quality Control Tests (Amine Value, Iodine Value, Color, Moisture) l1->l2 l3 Compare Experimental Data with TDS l2->l3 a1 Formulate End Product with this compound from each Supplier l3->a1 Select Promising Candidates a2 Evaluate Performance in Application (e.g., Emulsification, Corrosion Inhibition) a1->a2 a3 Final Supplier Selection a2->a3

Caption: Workflow for the evaluation and selection of a this compound supplier.

This guide provides a foundational framework for the performance evaluation of this compound from different suppliers. For critical applications, it is always recommended to conduct in-house testing to validate the suitability of the chosen product.

References

Navigating Interference: A Comparative Guide to Tallow Amine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immunoassays are a cornerstone of modern biological research and drug development, prized for their sensitivity and specificity. However, the accuracy of these assays can be compromised by interfering substances that lead to erroneous results. One such class of compounds, tallow (B1178427) amines and their ethoxylated derivatives (polyethoxylated tallow amines or POEAs), are widely used as surfactants and adjuvants in various formulations, including herbicides and veterinary medicines. Their presence in environmental and biological samples poses a potential challenge to immunoassay integrity.

This guide provides a comparative overview of the potential cross-reactivity of tallow amines in common immunoassay formats. Due to a lack of specific quantitative studies on tallow amine cross-reactivity in the public domain, this guide presents a framework for assessing such interference, including detailed experimental protocols and illustrative data.

Understanding the Mechanism of Interference

Tallow amines are a mixture of long-chain alkyl amines derived from animal fat. Their amphipathic nature, possessing both hydrophobic alkyl chains and a hydrophilic amine group, allows them to interact with various components of an immunoassay, potentially leading to several modes of interference:

  • Non-specific Binding: Tallow amines can adsorb to the surfaces of microplate wells, blocking or promoting the binding of antibodies and antigens, leading to either falsely low or high signals.

  • Protein Interaction: They can interact with assay antibodies or protein-analyte conjugates, altering their conformation and binding affinity.

  • Matrix Effects: In complex samples, tallow amines can contribute to the overall matrix effect, influencing the assay's performance in a non-linear fashion.

The potential for interference is particularly relevant in the analysis of samples that may contain residues of formulations containing tallow amines, such as in environmental monitoring or toxicology studies.

Comparative Analysis of Potential Cross-Reactivity

While specific experimental data on this compound cross-reactivity is scarce, we can hypothesize potential interference in different immunoassay formats. The following tables present illustrative data on how this compound could affect two common immunoassay types: a competitive ELISA for a small molecule analyte (e.g., a herbicide) and a sandwich ELISA for a protein analyte.

Table 1: Hypothetical Cross-Reactivity of this compound in a Competitive ELISA

InterferentConcentration (ng/mL)Signal (OD450)% InhibitionApparent Concentration (ng/mL)Cross-Reactivity (%)
Analyte X 100.4555%10100%
11.2517%1100%
0.11.453%0.1100%
This compound 10001.1027%1.80.18%
1001.407%0.20.20%
101.500%<0.1-
Alternative Surfactant (e.g., Tween-20) 10001.481%<0.1-

This table illustrates a scenario where high concentrations of this compound show low but measurable cross-reactivity in a competitive ELISA for "Analyte X". This could lead to a false-positive or overestimated result.

Table 2: Hypothetical Interference of this compound in a Sandwich ELISA

Analyte Concentration (ng/mL)This compound Concentration (µg/mL)Signal (OD450)Signal Suppression (%)
1002.500%
10102.2510%
101001.7530%
100.800%
1100.765%
11000.6025%

This table illustrates how increasing concentrations of this compound could suppress the signal in a sandwich ELISA, potentially leading to an underestimation of the analyte concentration.

Experimental Protocols for Assessing this compound Interference

To empirically determine the cross-reactivity and interference of tallow amines in a specific immunoassay, the following experimental protocols can be adapted.

Protocol 1: Cross-Reactivity Assessment in Competitive ELISA

Objective: To determine the percentage cross-reactivity of this compound in a competitive ELISA for a target analyte.

Materials:

  • Coated and blocked microplate with capture antibody.

  • Standard solutions of the target analyte.

  • Solutions of this compound at various concentrations in assay buffer.

  • Enzyme-conjugated analyte (tracer).

  • Substrate solution.

  • Stop solution.

  • Plate reader.

Procedure:

  • Prepare a standard curve for the target analyte according to the assay protocol.

  • In separate wells, add a fixed volume of different concentrations of this compound solution instead of the analyte standard.

  • Add the enzyme-conjugated analyte (tracer) to all wells (standards and this compound samples).

  • Incubate as per the assay protocol to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate for color development.

  • Stop the reaction and measure the absorbance.

  • Calculate the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Analyte / IC50 of this compound) * 100

G cluster_0 Competitive ELISA Workflow A Coat Plate with Capture Antibody B Block Plate A->B C Add Analyte Standard or this compound B->C D Add Enzyme-Conjugated Analyte (Tracer) C->D E Incubate (Competition) D->E F Wash E->F G Add Substrate F->G H Measure Signal G->H

Caption: Workflow for assessing cross-reactivity in a competitive ELISA.

Protocol 2: Interference Assessment in Sandwich ELISA

Objective: To evaluate the effect of this compound on the signal of a sandwich ELISA.

Materials:

  • Microplate coated with capture antibody.

  • Standard solutions of the target analyte.

  • Solutions of this compound at various concentrations.

  • Detection antibody (biotinylated or enzyme-conjugated).

  • Streptavidin-enzyme conjugate (if using biotinylated detection antibody).

  • Substrate solution.

  • Stop solution.

  • Plate reader.

Procedure:

  • Prepare a standard curve for the target analyte.

  • Prepare samples containing a known concentration of the target analyte spiked with different concentrations of this compound.

  • Add the standards and spiked samples to the coated wells and incubate.

  • Wash the plate.

  • Add the detection antibody and incubate.

  • Wash the plate.

  • Add the streptavidin-enzyme conjugate (if applicable) and incubate.

  • Wash the plate.

  • Add the substrate solution and incubate.

  • Stop the reaction and measure the absorbance.

  • Compare the signal of the spiked samples to the corresponding standard to determine the percentage of signal suppression or enhancement.

G cluster_1 Sandwich ELISA Interference Assessment A Analyte Standard C Add to Coated Plate A->C B Analyte + this compound B->C D Incubate C->D E Wash D->E F Add Detection Ab E->F G Incubate & Wash F->G H Add Enzyme Conjugate G->H I Incubate & Wash H->I J Add Substrate I->J K Measure & Compare Signals J->K

Caption: Workflow for assessing interference in a sandwich ELISA.

Mitigation Strategies

Should this compound interference be identified, several strategies can be employed to mitigate its effects:

  • Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level that no longer affects the assay.

  • Matrix-Matched Calibrators: Preparing standards in a matrix that closely resembles the sample matrix can help to compensate for non-specific effects.

  • Assay Buffer Optimization: The addition of blocking agents, such as bovine serum albumin (BSA) or detergents like Tween-20, to the assay buffer can help to reduce non-specific binding.

  • Sample Pre-treatment: Solid-phase extraction (SPE) or other cleanup methods may be used to remove interfering substances from the sample prior to analysis.

Conclusion

While direct evidence of this compound cross-reactivity in immunoassays is not widely published, their chemical properties suggest a potential for interference. Researchers and drug development professionals should be aware of this possibility, especially when analyzing samples from sources where this compound-containing products are used. The experimental frameworks provided in this guide offer a systematic approach to identifying and quantifying such interference, ensuring the continued accuracy and reliability of immunoassay data. By proactively assessing and mitigating potential cross-reactivity, the scientific community can maintain confidence in the results generated by these powerful analytical tools.

Benchmarking Tallow Amine Performance in Asphalt Emulsification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tallow (B1178427) amine performance in asphalt (B605645) emulsification against other common alternatives, supported by experimental data drawn from publicly available research and technical literature. Tallow amines, derived from animal fats, are a primary type of cationic emulsifier used to produce asphalt-in-water emulsions.[1] Their positively charged head groups exhibit a strong affinity for the typically negatively charged surfaces of common aggregates, promoting excellent adhesion.[2] This guide will delve into the key performance indicators of asphalt emulsions and compare the efficacy of tallow amines with other emulsifiers, primarily those derived from wood products like lignins.

Comparative Performance Data

The selection of an emulsifier significantly impacts the physical properties and stability of an asphalt emulsion. The following tables summarize typical performance characteristics of emulsions prepared with tallow amines and alternative emulsifiers. It is important to note that direct, side-by-side comparative studies are limited in the public domain; therefore, this data is synthesized from various sources and should be considered representative rather than a direct comparison under identical conditions.

Table 1: Viscosity of Asphalt Emulsions

Emulsifier TypeTypical Viscosity Range (Saybolt Furol Seconds at 50°C)Key Observations
Tallow Amine (Tallow Diamine) 20 - 100Often used as a benchmark for viscosity. The specific formulation can be adjusted to achieve either high or low viscosity.[3]
Modified Fatty Amines Can be significantly higher or lower than this compoundModified amines offer flexibility in formulating emulsions with specific viscosity requirements for different applications.[3]
Lignin-Based Emulsifiers Variable, dependent on modificationThe viscosity of lignin-based emulsions is highly dependent on the source and chemical modification of the lignin.

Note: Viscosity is a critical parameter for handling, storage, and application of asphalt emulsions. Too low a viscosity can lead to runoff, while excessively high viscosity can hinder pumping and spraying.[3]

Table 2: Particle Size of Asphalt Emulsion Droplets

Emulsifier TypeTypical Mean Particle Size (d50)Particle Size Distribution
This compound 2 - 10 µmGenerally produces a stable and uniform particle size distribution.
Modified Fatty Amines 2 - 15 µmThe particle size can be engineered by modifying the amine structure to suit specific performance needs.
Kraft Lignin (Cationic) Bimodal, with peaks around 15 µm and 95 µmCan produce larger and more varied particle sizes compared to fatty amines.[4]

Note: Smaller, more uniform particle sizes generally lead to more stable emulsions. However, the optimal particle size can depend on the specific application.

Table 3: Storage Stability of Asphalt Emulsions

Emulsifier TypeTypical Storage Stability (Sieve Test Residue after 24h)Observations
This compound < 0.1%This compound-based emulsions generally exhibit excellent storage stability with minimal settlement of asphalt particles.
Modified Fatty Amines < 0.1%Formulations can be optimized for long-term storage stability.
Modified Sodium Lignosulfonate ~2% (can be higher initially)While storage stability can be good, it may be lower than that of this compound emulsions, especially without optimization.[5]

Note: The sieve test is a common method to assess the storage stability of an asphalt emulsion. A lower percentage of residue on the sieve indicates better stability.

Experimental Protocols

The data presented in this guide is based on standard testing methodologies for asphalt emulsions, primarily those established by ASTM International. Detailed descriptions of these protocols are crucial for reproducible research and accurate comparison of emulsifier performance.

Viscosity Measurement (Saybolt Furol Viscosity Test)

Objective: To determine the flow characteristics of the asphalt emulsion.

Methodology:

  • The asphalt emulsion sample is heated to a specified temperature (typically 50°C for cationic emulsions).

  • A standard volume of the heated emulsion is placed in a Saybolt Furol viscometer.

  • The time taken for the emulsion to flow through a calibrated orifice is measured in seconds.

  • This time, reported as Saybolt Furol seconds, represents the viscosity of the emulsion. A higher value indicates a higher viscosity.

Particle Size Analysis

Objective: To determine the size distribution of the asphalt droplets in the emulsion.

Methodology:

  • A representative sample of the asphalt emulsion is diluted with deionized water.

  • The diluted sample is introduced into a laser diffraction particle size analyzer.

  • A laser beam is passed through the sample, and the scattered light pattern is measured by a series of detectors.

  • The instrument's software analyzes the scattering pattern to calculate the particle size distribution, typically reported as the volume-based mean diameter (d50) and the distribution width.

Storage Stability Test

Objective: To assess the stability of the emulsion during storage.

Methodology:

  • A known volume of the asphalt emulsion is placed in a sealed container and stored undisturbed for a specified period (e.g., 24 hours).

  • After the storage period, the sample is carefully decanted or siphoned from the top and bottom of the container.

  • The samples are then passed through a sieve of a specified mesh size.

  • The amount of asphalt residue retained on the sieve is determined by weighing. A higher residue indicates poorer storage stability.

Sieve Test

Objective: To determine the amount of oversized asphalt particles in the emulsion.

Methodology:

  • A representative sample of the asphalt emulsion is passed through a sieve of a specified mesh size (e.g., 850 µm).

  • The sieve is then washed with a solvent to dissolve the asphalt from any retained particles.

  • The sieve is dried and weighed to determine the mass of the retained particles.

  • The result is expressed as a percentage of the total mass of the emulsion sample. A low percentage is desirable.

Visualizing the Process and Comparison

To further clarify the experimental workflow and the comparative logic, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow cluster_preparation Emulsion Preparation cluster_testing Performance Testing cluster_results Data Analysis Asphalt Asphalt Cement ColloidMill Colloid Mill Asphalt->ColloidMill Water Water Water->ColloidMill Emulsifier This compound / Alternative Emulsifier->ColloidMill Viscosity Viscosity Test ColloidMill->Viscosity ParticleSize Particle Size Analysis ColloidMill->ParticleSize StorageStability Storage Stability Test ColloidMill->StorageStability SieveTest Sieve Test ColloidMill->SieveTest Data Comparative Data Tables Viscosity->Data ParticleSize->Data StorageStability->Data SieveTest->Data

Caption: Experimental workflow for evaluating asphalt emulsifier performance.

Emulsifier_Comparison cluster_alternatives Alternative Emulsifiers cluster_performance Performance Metrics TallowAmine This compound Emulsifiers P_Viscosity Viscosity TallowAmine->P_Viscosity Benchmark Performance P_ParticleSize Particle Size TallowAmine->P_ParticleSize Good Uniformity P_Stability Storage Stability TallowAmine->P_Stability Excellent P_Adhesion Adhesion to Aggregate TallowAmine->P_Adhesion Strong Cationic Attraction Lignosulfonates Lignosulfonates Lignosulfonates->P_Viscosity Variable Lignosulfonates->P_Stability Moderate KraftLignins Kraft Lignins KraftLignins->P_ParticleSize Larger, Bimodal OtherFattyAmines Other Fatty Amines OtherFattyAmines->P_Viscosity Versatile

Caption: Logical comparison of tallow amines with alternative emulsifiers.

References

Confirming the Structure of Synthesized Tallow Amine Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized tallow (B1178427) amine derivatives is paramount for ensuring product quality, safety, and efficacy. Tallow amines and their derivatives, such as ethoxylates and quaternary ammonium (B1175870) compounds, are complex mixtures of homologs with varying alkyl chain lengths and degrees of modification. This guide provides a comprehensive comparison of key analytical techniques for their structural elucidation, complete with experimental data, detailed protocols, and workflow visualizations.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate characterization of tallow amine derivatives. The following table summarizes the performance of commonly employed methods, offering a comparative overview to aid in methodology selection.

Analytical TechniqueInformation ProvidedResolution/SeparationSensitivityThroughputKey AdvantagesLimitations
GC-MS Molecular weight of individual (derivatized) primary amines, alkyl chain length distribution.[1]High for volatile, thermally stable, and derivatized primary amines.[1]HighModerateExcellent for separating and identifying individual primary fatty amine homologs.Limited to volatile and thermally stable compounds; derivatization is often required for primary and secondary amines and is not suitable for tertiary or quaternary amines.[1]
LC-MS (HPLC/UHPLC) Molecular weight distribution of ethoxylated and quaternary amines, separation of homologs based on hydrophobicity and polarity.[2][3][4]High, especially with UHPLC and specialized columns (e.g., HILIC).[2][3][4]High, with LODs in the µg/kg range.[3][4]HighVersatile for a wide range of this compound derivatives, including non-volatile and thermally labile compounds; no derivatization required.[2][3]Co-elution of complex mixtures can lead to ion suppression; tandem MS may not be suitable for all homologs for quantitative analysis.[3]
FTIR Spectroscopy Presence of functional groups (e.g., N-H, C-N, C-H, O-H from ethoxylation).Low (provides an overall fingerprint of the sample).ModerateHighRapid and non-destructive method for confirming the presence of key functional groups and monitoring reaction progress.Does not provide detailed information on molecular weight or the distribution of homologs.
NMR Spectroscopy Detailed structural information, including the degree of ethoxylation and the ratio of different proton environments.[5][6]High (provides structural information on the bulk sample).Low to ModerateLowProvides detailed structural insights and can be used for quantitative analysis without the need for reference standards.[7]Less sensitive than MS techniques; complex spectra can be challenging to interpret for heterogeneous mixtures.[6]

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile primary tallow amines, typically requiring a derivatization step to improve volatility and chromatographic performance.

Sample Preparation (Derivatization):

  • Weigh 10 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent, such as dichloromethane (B109758), to dissolve the sample.

  • Add 0.5 mL of a derivatizing agent, for example, trifluoroacetic anhydride (B1165640) (TFAA), to the solution.[1]

  • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane or iso-octane) for GC-MS analysis.[1][8]

Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or an ionic liquid-based capillary column.[1]

  • Injector: Split/splitless inlet, with an injection volume of 1 µL.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 290°C at a rate of 10°C/min, and hold for 10 min.[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975B or similar, with an electron ionization (EI) source.

  • Mass Range: Scan from m/z 50 to 550.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly effective for the analysis of a broader range of this compound derivatives, including ethoxylates and quaternary ammonium compounds, without the need for derivatization.

Sample Preparation:

  • Dissolve the this compound derivative sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a final concentration of approximately 1 mg/mL.

  • For complex matrices, a sample clean-up step using solid-phase extraction (SPE) may be necessary. For instance, a QuEChERS-based method with PSA and GCB sorbents can be used for samples like citrus extracts.[3][4]

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumental Parameters:

  • Liquid Chromatograph: Shimadzu LC-20AD or similar UHPLC system.

  • Column: Waters Acquity UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) for ethoxylated derivatives or a C18 column for less polar derivatives.[3][4]

  • Mobile Phase: A gradient of mobile phase A (water with 10 mM ammonium formate) and mobile phase B (acetonitrile).[3][4]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 25°C.[3]

  • Mass Spectrometer: Shimadzu LCMS-8050 triple quadrupole mass spectrometer or similar, with an electrospray ionization (ESI) source in positive ion mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantitative analysis or full scan for qualitative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for identifying the key functional groups present in the synthesized this compound derivatives.

Sample Preparation:

  • Liquids: A small drop of the liquid sample can be placed directly on a potassium bromide (KBr) plate or an Attenuated Total Reflectance (ATR) crystal.[10]

  • Solids: The solid sample (1-2 mg) can be finely ground with KBr (100-200 mg) and pressed into a thin, transparent pellet.[11] Alternatively, a small amount of the solid powder can be placed directly on an ATR crystal.[11]

Instrumental Parameters:

  • Spectrometer: A benchtop FTIR spectrometer.

  • Scan Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound derivatives, allowing for the determination of the degree of ethoxylation and the overall molecular structure.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Transfer the solution to an NMR tube.

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher NMR spectrometer.

  • Nucleus: ¹H (Proton NMR).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Acquisition: Standard pulse sequences for ¹H NMR.

Alternative and Emerging Techniques

While the above methods are standard, other techniques can offer unique advantages for the complex analysis of this compound derivatives.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is particularly useful for determining the molecular weight distribution of polymeric samples like ethoxylated tallow amines.[5][6][12] It provides a rapid profile of the different homologs present in the mixture.[2][13]

  • Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC): For extremely complex surfactant mixtures, 2D-HPLC provides enhanced separation by using two different column chemistries in succession.[14][15] This can resolve co-eluting components that are not separable by single-dimension HPLC.[16]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the typical workflows for confirming the structure of synthesized this compound derivatives using the primary analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Start This compound Sample Derivatization Derivatization (e.g., TFAA) Start->Derivatization Extraction Solvent Extraction Derivatization->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum LibrarySearch Library Search & Interpretation Chromatogram->LibrarySearch MassSpectrum->LibrarySearch Structure Structural Confirmation LibrarySearch->Structure

Caption: Workflow for GC-MS analysis of this compound derivatives.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Start This compound Derivative Sample Dissolution Dissolution in Solvent Start->Dissolution Filtration Filtration Dissolution->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation (HPLC/UHPLC) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Interpretation Data Interpretation Chromatogram->Interpretation MassSpectrum->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: Workflow for LC-MS analysis of this compound derivatives.

Spectro_Workflow cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_data Data Analysis & Interpretation FTIR_Prep Sample Preparation (ATR or KBr) FTIR_Acq Data Acquisition FTIR_Prep->FTIR_Acq FTIR_Spec FTIR Spectrum FTIR_Acq->FTIR_Spec Interpretation Spectral Interpretation FTIR_Spec->Interpretation NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq Data Acquisition NMR_Prep->NMR_Acq NMR_Spec NMR Spectrum NMR_Acq->NMR_Spec NMR_Spec->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: Workflow for Spectroscopic (FTIR/NMR) analysis.

References

A Comparative Analysis of Ethoxylated Tallow Amines for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethoxylated Tallow (B1178427) Amine Performance

Ethoxylated tallow amines are a versatile class of non-ionic surfactants derived from animal fat. Their utility spans numerous applications, including as emulsifiers, wetting agents, corrosion inhibitors, and adjuvants in agrochemical formulations. The performance of these surfactants is intrinsically linked to their degree of ethoxylation—the number of ethylene (B1197577) oxide (EO) units attached to the tallow amine backbone. This guide provides a comparative analysis of ethoxylated tallow amines with varying EO chains (2, 5, 10, 15, and 20 moles), supported by experimental data to aid in the selection of the most suitable candidate for specific research and development applications.

Physicochemical Properties

The degree of ethoxylation significantly influences the physicochemical properties of this compound ethoxylates, such as their solubility, surface activity, and hydrophilic-lipophilic balance (HLB). As the number of ethylene oxide units increases, the surfactant generally becomes more hydrophilic, leading to higher water solubility and a greater HLB value.[1][2]

PropertyThis compound + 2EOThis compound + 5EOThis compound + 10EOThis compound + 15EOThis compound + 20EO
Appearance @ 25°C Yellowish to light brownish paste[3]Yellowish brown liquid @ 30°C[1][4]Yellowish brown liquid @ 30°C[1]Yellowish brown liquid @ 30°C[1][5]Liquid[2]
pH (1% aqueous solution) 9 - 11[3]9.0 - 11.0[1]9.0 - 11.0[1]10 - 11[5]Alkaline[2]
Amine Value (mg KOH/g) 158 - 166[3]110 - 120[1]75 - 85[1]56 - 68[1]41 - 51[2]
HLB Value ~5[6]9.1[1]12.5[1]14.3[1]15.38[2]
Solubility in Water Turbid[3]Soluble[7]Soluble[7]Soluble[7]Soluble

Performance Comparison

Corrosion Inhibition

Ethoxylated tallow amines are effective corrosion inhibitors for metals, particularly steel in acidic environments. Their mechanism of action involves the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier.[8][9] The efficiency of this inhibition is influenced by the length of the ethylene oxide chain.

A study on the corrosion of carbon steel in 1 M HCl solution demonstrated that the inhibition efficiency of ethoxylated fatty amines increases with an increasing number of ethylene oxide units.[3][10] This is attributed to the increased surface coverage and stronger adsorption of the molecules with longer polyoxyethylene chains on the metal surface.

Inhibitor Concentration (ppm)This compound with lower EOThis compound with medium EOThis compound with higher EO
100 75.3%80.1%83.2%
200 81.5%85.4%88.1%
400 87.2%90.3%92.5%
600 90.1%92.8%94.6%
800 91.8%94.2%96.1%
1000 93.0%95.5%97.3%

Note: The exact number of EO units for "lower," "medium," and "higher" were not specified in the abstracted text, but the trend is clear.

Emulsification and Wetting Performance

The emulsifying and wetting properties of ethoxylated tallow amines are critical for their application in formulations such as pesticides and herbicides. Research indicates that as the number of ethylene oxide (EO) units increases, the emulsifying property of polyoxyethylene this compound (POEA) improves, while the wetting property tends to decrease, as indicated by an increased contact angle.[11]

PropertyEffect of Increasing EO Number
Emulsifying Property Increases[11]
Wetting Property Decreases[11]
Contact Angle Increases[11]
Herbicidal Adjuvant Efficacy

Ethoxylated tallow amines are widely used as adjuvants to enhance the efficacy of herbicides like glyphosate. The degree of ethoxylation plays a crucial role in their performance, which can also be weed species-dependent.

In a study comparing this compound ethoxylates with different EO numbers, a this compound with 15 EO units (TA15) provided significantly higher control of sicklepod (72%) compared to those with lower EO numbers. Conversely, a this compound with 5 EO units (TA5) was more effective on prickly sida, achieving 88% control.[7] This highlights the importance of selecting the appropriate ethoxylation level for the target weed species.

Weed SpeciesAdjuvantPercent Weed Control
Sicklepod (Cassia obtusifolia)Glyphosate alone< 20%
Glyphosate + TA15 (15 EO)72%[7]
Prickly Sida (Sida spinosa)Glyphosate alone< 30%
Glyphosate + TA5 (5 EO)88%[7]

Experimental Protocols

Weight Loss Method for Corrosion Inhibition Assessment

This protocol is a standard method for evaluating the performance of corrosion inhibitors.

1. Materials and Equipment:

  • Metal coupons (e.g., carbon steel) of known dimensions and surface area.

  • Corrosive medium (e.g., 1 M HCl solution).

  • Ethoxylated this compound inhibitor solutions of varying concentrations.

  • Water bath or thermostat for temperature control.

  • Analytical balance.

  • Beakers.

  • Polishing paper, acetone (B3395972), and distilled water for cleaning.

2. Procedure:

  • Mechanically polish the metal coupons, degrease with acetone, rinse with distilled water, and dry.

  • Weigh the prepared coupons accurately using an analytical balance.

  • Immerse the coupons in beakers containing the corrosive medium with and without the addition of different concentrations of the ethoxylated this compound inhibitor.

  • Maintain the beakers at a constant temperature for a specified period (e.g., 6 hours).

  • After the immersion period, remove the coupons, wash them with distilled water and a brush to remove corrosion products, rinse with acetone, and dry.

  • Weigh the cleaned and dried coupons again.

  • Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:

    CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in milligrams, D is the metal density in g/cm³, A is the coupon area in cm², and T is the immersion time in hours.

    IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Emulsification Stability Test

This protocol provides a method to assess the ability of an ethoxylated this compound to form and stabilize an emulsion.

1. Materials and Equipment:

  • Ethoxylated this compound solutions.

  • Immiscible liquid (e.g., mineral oil, kerosene).

  • Graduated cylinders with stoppers.

  • Vortex mixer.

  • Timer.

2. Procedure:

  • Add a defined volume of the ethoxylated this compound solution and an equal volume of the immiscible liquid to a graduated cylinder.

  • Stopper the cylinder and vortex the mixture at high speed for 2 minutes to form an emulsion.

  • Allow the cylinder to stand undisturbed.

  • Measure the height of the emulsion layer and the total height of the liquid at specified time intervals (e.g., 10 min, 30 min, 1 h, 24 h).

  • The emulsification stability can be expressed as the volume of the emulsion layer relative to the total volume of the liquid over time. A more stable emulsion will show a slower decrease in the emulsion layer volume. The Emulsification Index (E24) can be calculated after 24 hours as:[12]

    E24 (%) = (Height of emulsion layer / Total height of liquid) x 100[12]

Surface Tension Measurement (Du Noüy Ring Method)

This method is used to determine the surface tension of the ethoxylated this compound solutions, a key indicator of their surfactant activity.[13][14][15][16]

1. Materials and Equipment:

  • Tensiometer with a platinum-iridium Du Noüy ring.

  • Sample vessel.

  • Ethoxylated this compound solutions of varying concentrations.

  • Distilled water and acetone for cleaning.

2. Procedure:

  • Clean the platinum ring thoroughly with distilled water and acetone, and then flame it to red-hot to remove any organic contaminants.

  • Place the ethoxylated this compound solution in the sample vessel.

  • Immerse the ring in the solution.

  • Slowly raise the ring through the liquid surface. A liquid lamella will be formed.

  • The tensiometer measures the force required to pull the ring through the liquid-air interface. The maximum force just before the lamella breaks is recorded.

  • The surface tension is calculated from this maximum force, considering the ring's dimensions and a correction factor. Modern tensiometers perform this calculation automatically.

Visualizations

G cluster_selection Adjuvant Selection Workflow for Agrochemical Formulation start Define Application and Target Weed/Pest herbicide_properties Analyze Herbicide Properties (e.g., Solubility) start->herbicide_properties surfactant_type Select Surfactant Type (e.g., Ethoxylated this compound) herbicide_properties->surfactant_type eo_chain Determine Optimal EO Chain Length surfactant_type->eo_chain concentration Optimize Adjuvant Concentration eo_chain->concentration formulation Develop and Test Formulation concentration->formulation performance Evaluate Performance (Efficacy, Stability) formulation->performance end Final Formulation performance->end

Caption: Workflow for selecting an appropriate adjuvant in an agrochemical formulation.

G cluster_mechanism Mechanism of Action of Ethoxylated this compound as a Herbicide Adjuvant spray_droplet Spray Droplet containing Herbicide + Adjuvant leaf_surface Plant Leaf Surface (Waxy Cuticle) spray_droplet->leaf_surface surface_tension Reduced Surface Tension spray_droplet->surface_tension Adjuvant Action cuticle_hydration Increased Cuticle Hydration (High HLB) leaf_surface->cuticle_hydration High HLB Adjuvant cuticle_fluidity Increased Cuticle Fluidity (Low HLB) leaf_surface->cuticle_fluidity Low HLB Adjuvant spreading Increased Spreading and Coverage surface_tension->spreading penetration Enhanced Herbicide Penetration spreading->penetration cuticle_hydration->penetration cuticle_fluidity->penetration translocation Translocation to Target Site penetration->translocation

Caption: Mechanism of herbicidal enhancement by ethoxylated this compound adjuvants.[17][18]

G cluster_corrosion Corrosion Inhibition Mechanism by Ethoxylated Tallow Amines metal_surface Metal Surface in Corrosive Medium adsorption Adsorption of Ethoxylated this compound metal_surface->adsorption Amine group and EO chains interact with surface protective_film Formation of a Protective Film adsorption->protective_film barrier Barrier to Corrosive Species protective_film->barrier inhibition Corrosion Inhibition barrier->inhibition

Caption: Simplified mechanism of corrosion inhibition by ethoxylated tallow amines.[9]

References

Performance Showdown: Tallow Amine Coatings vs. Traditional Anticorrosive Solutions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Anticorrosive Coating Performance for Researchers and Scientists

In the continuous battle against corrosion, a variety of protective coatings have been developed, each with distinct mechanisms and performance characteristics. This guide provides a detailed comparison of tallow (B1178427) amine-based coatings against established alternatives, including epoxy, polyurethane, and zinc-based systems. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the anticorrosive properties of these coatings, supported by standardized experimental protocols.

Tallow amines, derived from natural fatty acids, function as corrosion inhibitors by adsorbing onto metal surfaces to form a protective, hydrophobic barrier.[1] This film displaces water and shields the metal from corrosive agents like oxygen and moisture.[1] The effectiveness of these amine-based inhibitors often increases with concentration. This guide delves into how this mechanism translates into performance under rigorous testing conditions compared to other widely used coating technologies.

Quantitative Performance Comparison

Table 1: Salt Spray (Fog) Test Results

The salt spray test is an accelerated corrosion test that produces a corrosive attack on coated samples to evaluate the suitability of the coating for use as a protective finish.[2] The duration a coating can withstand the salt spray before showing signs of corrosion (e.g., rust, blistering) is a key performance indicator.[2][3]

Coating TypeTest StandardExposure Duration (hours)Observations
Fatty Amine Derivative (Proxy for Tallow Amine) --Effective in controlling corrosion in acidic environments.[4]
Epoxy (Amine Cured) ISO 4628-2750 - 800Enhanced corrosion resistance, with performance varying based on formulation and additives.[5]
Polyurethane ASTM B117> 1000High gloss retention and superior performance compared to epoxy systems in some cases.
Zinc-Rich Epoxy ASTM B117> 720No red rust observed, demonstrating the sacrificial protection of zinc.[3]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

EIS is a non-destructive technique used to evaluate the barrier properties and corrosion resistance of coatings.[3][6] Higher impedance values at low frequencies generally indicate better corrosion protection.[6]

| Coating Type | Test Medium | Low-Frequency Impedance (|Z| at 0.01 Hz) | Key Findings | | :--- | :--- | :--- | :--- | | Fatty Amine (Octadecylamine - ODA) | Electrolyte Solution | - | Forms a hydrophobic thin film, instantaneous corrosion inhibition efficiency can be determined.[7] | | Epoxy (Amine Cured) | 3.5% NaCl | 10⁸ - 10⁹ Ω·cm² | High impedance values indicate excellent barrier properties, though these can degrade over time with water uptake.[8] | | Epoxy-Silica Hybrid | 3.5% NaCl | - | Corrosion resistance improves with increasing inorganic phase content. | | Zinc-Rich Primer | 3% NaCl | - | Can be used to monitor the activation and performance of the zinc. |

Table 3: Pull-Off Adhesion Test Results

Adhesion strength is a critical factor for the durability of a coating system.[9] The pull-off test measures the force required to detach a dolly bonded to the coating surface.

Coating TypeSubstrateTest StandardAdhesion Strength (MPa)Failure Mode
This compound (as part of a formulation) ---Adhesion is a key property for forming a stable protective film.[10]
Epoxy (Amine Cured) SteelASTM D454110.48 - 13.14Often cohesive failure within the coating, indicating strong adhesion to the substrate.[11][12]
Polyurethane SteelASTM D45418.60Adhesion values can be slightly lower than epoxy but still provide effective protection.[12]
Polyester/Graphite Steel-> 7 (Cohesive Critical Load)High adhesion level to the steel substrate.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of anticorrosive coatings. The following sections outline the standard procedures for the key experiments cited in this guide.

Salt Spray (Fog) Test

Standard: ASTM B117 / ISO 9227

Objective: To assess the corrosion resistance of coated metals in a controlled, accelerated corrosive environment.

Methodology:

  • Apparatus: A closed salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C.

  • Salt Solution: A 5% sodium chloride (NaCl) solution in distilled or deionized water with a pH between 6.5 and 7.2.

  • Sample Preparation: Coated panels are cleaned and placed in the cabinet at an angle of 15-30 degrees from the vertical.

  • Procedure: The salt solution is atomized to create a dense fog within the chamber. The samples are exposed to this continuous fog for a predetermined duration (e.g., 100, 500, 1000 hours).

  • Evaluation: At regular intervals, the samples are inspected for signs of corrosion, such as rusting, blistering, and creepage from a scribe. The results are often rated according to standardized scales (e.g., ASTM D1654).

Diagram 1: Salt Spray Test Workflow

Salt_Spray_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_eval Evaluation Prep_Sample Prepare Coated Sample Clean_Sample Clean Sample Prep_Sample->Clean_Sample Scribe_Sample Scribe Sample (optional) Clean_Sample->Scribe_Sample Place_in_Chamber Place in Salt Spray Chamber Scribe_Sample->Place_in_Chamber Expose_to_Fog Expose to 5% NaCl Fog at 35°C Place_in_Chamber->Expose_to_Fog Inspect_Sample Inspect at Intervals Expose_to_Fog->Inspect_Sample Record_Corrosion Record Corrosion (Rust, Blistering) Inspect_Sample->Record_Corrosion Final_Rating Final Rating (e.g., ASTM D1654) Record_Corrosion->Final_Rating EIS_Workflow cluster_setup Experimental Setup cluster_process Measurement and Analysis Potentiostat Potentiostat/FRA Cell Electrochemical Cell Potentiostat->Cell Apply_AC Apply AC Voltage across Frequencies Potentiostat->Apply_AC WE Working Electrode (Coated Sample) Cell->WE RE Reference Electrode Cell->RE CE Counter Electrode Cell->CE Measure_Response Measure Current and Phase Angle Apply_AC->Measure_Response Generate_Plots Generate Nyquist & Bode Plots Measure_Response->Generate_Plots Model_Fit Fit to Equivalent Circuit Generate_Plots->Model_Fit Extract_Params Extract Parameters (Rp, Cc) Model_Fit->Extract_Params Pull_Off_Adhesion cluster_main Pull-Off Adhesion Test Tester Adhesion Tester Dolly Dolly Tester->Dolly Pulling Force Adhesive Adhesive Layer Dolly->Adhesive Coating Coating Adhesive->Coating Substrate Substrate Coating->Substrate

References

A Head-to-Head Comparison: Tallow Amine vs. Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical compounds with broad industrial and scientific applications, tallow (B1178427) amines and quaternary ammonium (B1175870) compounds (QACs) are two prominent classes of cationic surfactants. While they share certain functional similarities, their distinct chemical structures, performance characteristics, and safety profiles make them suitable for different applications. This guide provides an objective, data-driven comparison for researchers, scientists, and drug development professionals to inform their selection process.

General Characteristics

Tallow amines are derived from tallow, which is animal fat. They are typically a mixture of primary, secondary, and tertiary amines with long alkyl chains (primarily C16-C18).[1] Their primary applications are as corrosion inhibitors, fuel additives, asphalt (B605645) emulsifiers, and as intermediates in the synthesis of other surfactants.[2][3] Hydrogenated tallow amine, a more stable form, is widely used in industrial applications for its surfactant, emulsifying, and corrosion inhibition properties.[3] Polyethoxylated this compound (POEA) is a non-ionic surfactant derived from tallow amines and is a common adjuvant in herbicide formulations like glyphosate (B1671968) to enhance their efficacy.[4][5]

Quaternary ammonium compounds (QACs or "quats") are a broad class of compounds with a positively charged nitrogen atom bonded to four organic groups.[6] This permanent positive charge, independent of pH, is a key feature of QACs.[6][7] They are widely recognized for their excellent antimicrobial properties and are used extensively as active ingredients in disinfectants, sanitizers, and antiseptics.[8][9] Common examples include benzalkonium chloride (BAC), cetylpyridinium (B1207926) chloride (CPC), and didecyldimethylammonium chloride (DDAC).[10][11] Beyond their biocidal activity, QACs also serve as fabric softeners, antistatic agents, and phase transfer catalysts.[10][12]

Performance Comparison: A Tabular Summary

The following tables summarize the key performance characteristics of tallow amines and quaternary ammonium compounds based on available data.

Table 1: Surfactant Properties
PropertyThis compoundQuaternary Ammonium Compounds (QACs)
Primary Function Emulsifier, corrosion inhibitor, flotation agent, intermediate for other surfactants.[1][3]Antimicrobial, disinfectant, antistatic agent, fabric softener, surfactant.[8][10]
Surfactant Type Primarily cationic (primary amines) or non-ionic (ethoxylated).[5][13]Cationic.[12]
Surface Tension Reduction Effective in reducing surface tension, which is why they are used as wetting agents and emulsifiers.[14]Excellent surface tension reduction, contributing to their cleaning and antimicrobial properties.[6][12]
Emulsification Good emulsifying properties, particularly for oil-in-water emulsions.[14]Effective emulsifiers.[12]
Antistatic Properties Possess antistatic properties.[13]Widely used as antistatic agents.[12]
Table 2: Antimicrobial Efficacy
PropertyThis compoundQuaternary Ammonium Compounds (QACs)
Mechanism of Action Limited direct antimicrobial use; some derivatives have germicidal properties.[5] When used, the mechanism is likely related to cell membrane disruption.Primarily act by disrupting the microbial cell membrane, leading to the leakage of cellular contents and cell death.[15][16]
Spectrum of Activity Tallow-based soaps with certain extracts have shown activity against E. coli and S. aureus.[17]Broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[9][18] Not effective against bacterial spores and non-enveloped viruses.[10]
Common Applications Used in the manufacture of disinfectants and fungicides.[2]Active ingredient in a wide range of disinfectants, sanitizers, and antiseptics for medical, industrial, and household use.[8][11]
Table 3: Toxicological Profile
PropertyThis compoundQuaternary Ammonium Compounds (QACs)
Acute Oral Toxicity Hydrogenated tallow alkyl amines have low acute oral toxicity in rats (LD50 > 2000 mg/kg bw).[19]Varies by specific compound; some are acutely toxic via oral, dermal, and inhalation routes.[8]
Skin and Eye Irritation Concentrated polyethoxylated this compound (POEA) is very irritating to the skin and corrosive to the eyes.[20] Hydrogenated tallow alkyl amines can cause irreversible eye damage.[19]Can cause skin and eye irritation, with some classified as corrosive.[8][21]
Aquatic Toxicity Toxic to aquatic life.[22]Recognized as toxic to aquatic life.[8]
Environmental Fate Some forms are expected to biodegrade.[23]Can persist in the environment and have been found in surface waters, soil, and sediments.[8]

Signaling Pathways and Mechanisms of Action

Quaternary Ammonium Compounds: Antimicrobial Action

The primary mechanism of antimicrobial action for QACs involves the disruption of the microbial cell membrane. Their cationic headgroups are attracted to the negatively charged components of the microbial cell surface. This interaction leads to the disorganization of the cell membrane, increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.

G QAC Quaternary Ammonium Compound (QAC) Adsorption Adsorption and Penetration of Cell Wall QAC->Adsorption CellMembrane Negatively Charged Microbial Cell Membrane MembraneDisruption Interaction with Cytoplasmic Membrane and Disorganization CellMembrane->MembraneDisruption Adsorption->CellMembrane Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Antimicrobial mechanism of Quaternary Ammonium Compounds (QACs).

Experimental Protocols

Detailed experimental protocols are crucial for the objective comparison of chemical compounds. Below are representative methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilutions: A series of twofold dilutions of the test compound (this compound derivative or QAC) are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth and inoculum) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilutions Perform Serial Dilutions of Test Compound PrepareInoculum->SerialDilutions Inoculate Inoculate Microtiter Plate SerialDilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Determine MIC (Lowest Concentration with No Growth) Incubate->ReadResults End End ReadResults->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Evaluation of Surface Tension Reduction

Objective: To measure the effectiveness of a surfactant in reducing the surface tension of a liquid.

Methodology (Du Noüy Ring Method):

  • Solution Preparation: A series of aqueous solutions of the surfactant (this compound or QAC) at different concentrations are prepared.

  • Tensiometer Calibration: A tensiometer equipped with a platinum-iridium ring is calibrated according to the manufacturer's instructions.

  • Measurement: The platinum ring is immersed in the surfactant solution and then slowly pulled through the air-liquid interface. The force required to detach the ring from the surface is measured.

  • Calculation: The surface tension is calculated from the measured force.

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The critical micelle concentration (CMC) can be determined from the inflection point of the curve.

Conclusion

Tallow amines and quaternary ammonium compounds are both valuable classes of cationic surfactants with distinct advantages and applications. Tallow amines and their derivatives excel as emulsifiers, corrosion inhibitors, and intermediates in chemical synthesis.[2][3] While some possess antimicrobial properties, their primary role is not as a disinfectant.

In contrast, quaternary ammonium compounds are premier antimicrobial agents with a broad spectrum of activity.[18] Their primary application is in disinfection and sanitization, where their ability to disrupt microbial cell membranes is highly effective.[15] They also find utility as fabric softeners and antistatic agents.[10]

The choice between tallow amines and QACs will ultimately depend on the specific application. For applications requiring robust antimicrobial efficacy, QACs are the clear choice. For applications demanding excellent emulsification, corrosion inhibition, or use as a chemical intermediate, tallow amines are often more suitable. A thorough evaluation of the performance data and safety profiles is essential for making an informed decision.

References

A Comparative Guide to Titration Methods for Assessing Tallow Amine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established titration methods for assessing the purity of tallow (B1178427) amine, a complex mixture of long-chain aliphatic amines. The purity of tallow amine is a critical parameter in its various industrial applications, from its use as a corrosion inhibitor and flotation agent to its role as an intermediate in the synthesis of surfactants and other specialty chemicals. This document details the experimental protocols of prevalent titration techniques and compares them with alternative analytical methods, offering supporting data to guide researchers in selecting the most suitable approach for their specific needs.

Comparison of Analytical Methods for this compound Purity

The determination of this compound purity can be approached through various analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific information required (e.g., total amine value vs. individual amine content), the required precision and accuracy, and the available instrumentation.

Method Principle Information Provided Advantages Disadvantages Typical Precision (RSD) Typical Accuracy (Recovery)
Indicator Titration (ASTM D2074) Acid-base titration using a colorimetric indicator to determine the endpoint.Total, primary, secondary, and tertiary amine values.Low cost, simple instrumentation.Subjective endpoint determination, potential for interference from colored samples.Not explicitly stated in the standard, but generally considered less precise than potentiometric titration.Dependent on operator skill and lack of interferences.
Potentiometric Titration (AOCS Tf 1a-64) Acid-base titration where the endpoint is determined by monitoring the change in potential (pH/mV) of the solution.Total amine value.Objective endpoint determination, suitable for colored or turbid samples, higher precision than indicator titration.[1]Higher initial instrument cost compared to manual titration.Can be very high, with CVs as low as 0.04%-0.46% for some applications.[2]High, with recovery rates often between 95% and 104%.[2]
Gas Chromatography (GC) Separation of derivatized or underivatized amines based on their volatility and interaction with a stationary phase, followed by detection (e.g., FID, MS).Quantitative determination of individual primary, secondary, and tertiary amines.High specificity, can quantify individual amine components.[3]Requires derivatization for primary and secondary amines, which can be time-consuming; tertiary amines may be difficult to separate.[3]Method dependent, but can be highly precise.Good accuracy with proper calibration.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of amines by liquid chromatography followed by detection with a mass spectrometer.High-sensitivity quantification of individual amine homologs.[4][5]High sensitivity and selectivity, suitable for complex mixtures and trace analysis.[4][5]High instrument cost, requires specialized expertise.Excellent, with RSDs typically < 16.6%.[4]Good, with recoveries often ranging from 71.9% to 112%.[4]

Experimental Protocols

Indicator Titration for Total, Primary, Secondary, and Tertiary Amine Values (Based on ASTM D2074)

This method provides a procedure for determining the different classes of amines present in a fatty amine sample.[6][7][8]

a. Determination of Total Amine Value:

  • Weigh the specified amount of sample into an Erlenmeyer flask and dissolve it in isopropyl alcohol.

  • Add a few drops of bromophenol blue indicator.

  • Titrate with a standardized solution of hydrochloric acid (HCl) in isopropyl alcohol to the first disappearance of the blue color.

  • Calculate the total amine value based on the volume of HCl used.

b. Determination of Primary Amine Value:

  • To a separate sample, add salicylaldehyde (B1680747) to block the primary amine groups.

  • Titrate the remaining secondary and tertiary amines with HCl as described for the total amine value.

  • The primary amine value is calculated by subtracting the amine value of the salicylaldehyde-treated sample from the total amine value.

c. Determination of Secondary Amine Value:

  • To a third sample, add phenyl isothiocyanate, which reacts with primary and secondary amines.

  • Titrate the remaining tertiary amine with HCl.

  • The secondary amine value is calculated from the difference between the total amine value and the sum of the primary and tertiary amine values.

d. Determination of Tertiary Amine Value:

  • The tertiary amine value is determined by titrating a sample after the primary and secondary amines have been blocked by reacting with a suitable reagent (e.g., acetic anhydride).

Potentiometric Titration for Total Amine Value (Based on AOCS Official Method Tf 1a-64)

This method is applicable to fatty amines and provides a more objective endpoint determination.[1]

  • Apparatus: A pH meter with a glass and calomel (B162337) electrode or a combination electrode, a magnetic stirrer, and a microburette.

  • Reagents: Isopropyl alcohol, standardized 0.5 M hydrochloric acid in isopropyl alcohol, and chloroform (B151607).

  • Procedure:

    • Melt the this compound sample if it is not liquid and weigh approximately 0.5 g into a 250 mL beaker.

    • Add 90 mL of chloroform and 10 mL of isopropyl alcohol solution.

    • Boil for one minute on a hot plate and then cool to room temperature.

    • Place the beaker on a magnetic stirrer and immerse the electrodes in the solution.

    • Titrate with the standardized 0.5 M HCl solution, recording the millivolt readings at regular intervals.

    • The endpoint is the point of the greatest change in millivolts per unit volume of titrant added.

  • Calculation: The total amine value is calculated based on the volume of HCl used to reach the equivalence point.

Non-Aqueous Potentiometric Titration with Perchloric Acid

This method is particularly suitable for weakly basic substances like this compound.

  • Principle: this compound, a weak base, is titrated in a non-aqueous solvent (e.g., glacial acetic acid) with a strong acid titrant (perchloric acid in glacial acetic acid). The non-aqueous environment enhances the basicity of the amine, leading to a sharper and more defined endpoint.

  • Apparatus: A potentiometric titrator equipped with a suitable non-aqueous electrode (e.g., a glass electrode and a reference electrode with a non-aqueous electrolyte).

  • Reagents: Glacial acetic acid, perchloric acid (HClO₄), and a standard for titrant standardization (e.g., potassium hydrogen phthalate).

  • Procedure:

    • Dissolve a weighed amount of the this compound sample in glacial acetic acid.

    • Titrate the solution with a standardized solution of perchloric acid in glacial acetic acid.

    • Monitor the potential (mV) as a function of the titrant volume. The endpoint is determined from the inflection point of the titration curve.

Alternative Analytical Methods

While titration methods are widely used for determining the overall purity (amine value), other techniques can provide more detailed information about the composition of this compound.

Gas Chromatography (GC)

Gas chromatography can be used to separate and quantify the individual fatty amine components in a this compound sample.[3] Due to the low volatility and polar nature of long-chain amines, derivatization is often necessary to improve their chromatographic behavior.[3] A common derivatizing agent is trifluoroacetic anhydride.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of complex mixtures like this compound. It offers high sensitivity and selectivity, allowing for the identification and quantification of a wide range of amine homologs, including polyethoxylated tallow amines.[4][5]

Visualizations

Titration_Workflow cluster_sample_prep Sample Preparation cluster_titration Titration cluster_data_analysis Data Analysis Sample Sample Weigh_Sample Weigh Sample Sample->Weigh_Sample Dissolve Dissolve in Appropriate Solvent Weigh_Sample->Dissolve Add_Indicator Add Indicator (for Indicator Titration) Dissolve->Add_Indicator Titrate Titrate with Standardized Acid Dissolve->Titrate Add_Indicator->Titrate Endpoint_Detection Endpoint Detection (Visual or Potentiometric) Titrate->Endpoint_Detection Calculate_Amine_Value Calculate Amine Value (mg KOH/g) Endpoint_Detection->Calculate_Amine_Value Report_Purity Report Purity Calculate_Amine_Value->Report_Purity

Caption: General workflow for the titration-based analysis of this compound purity.

Method_Comparison_Logic Analysis_Goal Define Analytical Goal Total_Purity Total Amine Value (Purity) Analysis_Goal->Total_Purity Component_Analysis Individual Amine Component Analysis Analysis_Goal->Component_Analysis Titration Titration Methods (Indicator or Potentiometric) Total_Purity->Titration Chromatography Chromatographic Methods (GC or LC-MS) Component_Analysis->Chromatography Cost_Simplicity Low Cost & Simplicity Required? Titration->Cost_Simplicity High_Specificity High Specificity & Sensitivity Required? Chromatography->High_Specificity Indicator_Titration Indicator Titration Cost_Simplicity->Indicator_Titration Yes Potentiometric_Titration Potentiometric Titration Cost_Simplicity->Potentiometric_Titration No GC_Analysis Gas Chromatography High_Specificity->GC_Analysis Yes LCMS_Analysis LC-MS High_Specificity->LCMS_Analysis Higher Sensitivity

Caption: Decision tree for selecting an appropriate analytical method for this compound analysis.

References

The Reproducibility Challenge of Tallow Amine in Experimental Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the variables that influence experimental outcomes is paramount. Tallow (B1178427) amine and its derivatives, particularly polyoxyethylene tallow amines (POEAs), are widely used as surfactants and emulsifiers in various formulations, including agrochemicals. However, their inherent complexity and variability present significant challenges to the reproducibility of experimental results. This guide provides a comparative analysis of tallow amine's performance, details key experimental protocols for its assessment, and explores its potential impact on cellular signaling pathways.

The reproducibility of experiments involving this compound is complicated by its nature as a mixture rather than a single, defined compound. Tallow amines are derived from animal fat and consist of a range of fatty amines with varying alkyl chain lengths and degrees of ethoxylation.[1][2] This compositional variance between batches and suppliers can lead to significant differences in experimental outcomes. Furthermore, the analysis and quantification of POEA mixtures are challenging, making it difficult to precisely characterize the test substance and control for its effects.[3]

Performance Comparison: this compound vs. Alternative Surfactants

The primary function of this compound in many formulations is to act as a surfactant, enhancing the efficacy of the active ingredients.[4] However, concerns over its environmental toxicity and potential endocrine-disrupting effects have led to the investigation of alternatives.[5][6] The following table summarizes the aquatic toxicity of this compound and several common alternative surfactants, providing a basis for comparison. It is important to note that toxicity can vary depending on the specific formulation and test organism.

Surfactant ClassSpecific Compound/MixtureTest Organism48-hour LC50/EC50Reference(s)
Polyoxyethylene this compound POEA (10:1 oxide:tallowamine)Daphnia magna97.0 µg/L[7]
POEA (15:1 oxide:tallowamine)Daphnia magna849.4 µg/L[7]
POEA (15:1 oxide:tallowamine)Thamnocephalus platyurus (fairy shrimp)2.01 µg/L[8][9]
Alkyl Polyglucoside (APG) APGFish (Brachydanio rerio)3.0 mg/L[10]
APGDaphnia magna7.0 mg/L[10]
APGAlgae6.0 mg/L[10]
Alcohol Ethoxylate C14-15 AlkylethoxylateDaphnia magna~1.0 - 6.8 mg/L (range for various invertebrates)[11]
Quaternary Ammonium (B1175870) Compound Alkyl Trimethyl Ammonium & Alkyl Benzyl Dimethyl Ammonium HalidesDaphnia magna0.1 - 1.0 mg/L[12]

Experimental Protocols

To ensure the reproducibility and comparability of studies investigating this compound, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Acute Aquatic Toxicity Testing (based on OECD Guideline 202)

This protocol is designed to determine the median lethal concentration (LC50) of this compound to an aquatic invertebrate, such as Daphnia magna.

Workflow for Acute Aquatic Toxicity Testing

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis A Prepare stock solution of this compound in a suitable solvent C Prepare a range of test concentrations by serial dilution A->C B Culture Daphnia magna under controlled conditions (20±2°C, 16h light:8h dark) D Introduce 20 Daphnids (≤24h old) into each test vessel containing the test concentrations and a control B->D C->D E Incubate for 48 hours under static or semi-static conditions D->E F Record mortality at 24 and 48 hours E->F G Calculate the 48-hour LC50 value using probit analysis or other appropriate statistical methods F->G cluster_incubation Incubation cluster_extraction Extraction & Measurement cluster_analysis Data Analysis A Prepare a reaction mixture containing human recombinant aromatase, NADPH, and a tritiated androgen substrate (e.g., [3H]-androstenedione) B Add a range of this compound concentrations to the reaction mixture A->B C Incubate at 37°C for a defined period B->C D Stop the reaction and extract the tritiated water ([3H]H2O) formed C->D E Measure the radioactivity of the [3H]H2O using liquid scintillation counting D->E F Calculate the percentage of aromatase inhibition for each this compound concentration E->F G Determine the IC50 value (the concentration that causes 50% inhibition) F->G cluster_steroidogenesis Steroidogenesis cluster_signaling Hormone Signaling Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19) Androgens->Aromatase AR Androgen Receptor (AR) Androgens->AR Estrogens Estrogens (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogens->ER Aromatase->Estrogens Gene Gene Transcription AR->Gene ER->Gene Response Cellular Response Gene->Response TallowAmine This compound TallowAmine->Aromatase Inhibition TallowAmine->AR Potential Interference (Binding Antagonist?)

References

Safety Operating Guide

Navigating the Safe Disposal of Tallow Amine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of tallow (B1178427) amine is a critical aspect of laboratory safety and environmental responsibility. Tallow amine and its derivatives are recognized for being harmful if swallowed, causing severe skin burns and eye damage, and being very toxic to aquatic life with long-lasting effects.[1][2][3][4] Adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is imperative to take appropriate safety measures.

Personal Protective Equipment (PPE): Due to the corrosive nature of this compound, comprehensive personal protective equipment is required.[1][2] This includes:

  • Eye Protection: Chemical safety goggles and/or a full face shield must be worn.[5]

  • Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, are recommended.[5]

  • Body Protection: Wear protective clothing to prevent skin contact.[1][2]

Handling and Storage:

  • Handle this compound in a well-ventilated area to avoid breathing in mists or vapors.[1][2]

  • Store containers in a cool, dry, well-ventilated location, away from incompatible materials like acids and strong oxidizing agents.[5][6][7]

  • Ensure containers are tightly closed when not in use.[1][7]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal environmental protection and waste disposal legislation.[1] The primary method of disposal is through a licensed waste disposal contractor.

1. Waste Collection and Segregation:

  • Collect this compound waste in a designated, properly labeled, and sealed container.[7][8][9] The container should be corrosion-resistant.[7][9]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid hazardous reactions.

2. Spill Management: In the event of a spill, immediate action is necessary to contain the material and prevent environmental release.

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][5][9][10][11] Do not use combustible materials like sawdust.

  • Cleanup: Carefully sweep or scrape up the absorbed material and place it into a suitable, sealed container for chemical waste disposal.[5][6][7]

  • Decontamination: Clean the spill area thoroughly. Residual material can be flushed with detergent and water, but ensure the runoff is collected and does not enter drains or waterways.[1][5]

3. Final Disposal:

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound".[12]

  • Storage Pending Disposal: Store the sealed waste container in a designated satellite accumulation area, awaiting pickup.[12]

  • Professional Disposal: Arrange for the disposal of the waste through a licensed and approved hazardous waste disposal contractor.[1][8] Incineration is a recommended method of disposal.[10]

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. They should be sent to an approved waste handling site for recycling or disposal and should not be reused.[1][5][8]

Quantitative Toxicological Data

The following table summarizes key toxicological data for this compound and its derivatives, highlighting the potential hazards.

Chemical Name CAS Number Test Species Result
Hydrogenated Tallowamine61788-45-2Oral LD50Rat980 mg/kg
Hydrogenated Tallowamine61788-45-2Oral LD50Mouse300 mg/kg
This compound Ethoxylate61791-26-2Oral LD50Rat600 - 1300 mg/kg
This compound EthoxylateN/ADermal LD50Rabbit>2000 mg/kg
This compound EthoxylateN/AOral LD50Rat500–2000 mg/kg
Ethoxylated Tallow Amines61791-26-2LC50Fish>10 mg/l

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that causes the death of 50% of a group of test animals.[6][8][10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

TallowAmineDisposal cluster_prep Preparation & Handling cluster_containment Waste Containment cluster_spill Spill Response cluster_disposal Final Disposal Start This compound Waste Generated PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in Well-Ventilated Area PPE->Ventilation CollectWaste Collect Waste in Designated Container Ventilation->CollectWaste LabelContainer Label as 'Hazardous Waste: This compound' CollectWaste->LabelContainer Spill Spill Occurs? CollectWaste->Spill SealContainer Seal Container Tightly LabelContainer->SealContainer StoreWaste Store in Satellite Accumulation Area SealContainer->StoreWaste Spill->LabelContainer No ContainSpill Contain with Inert Absorbent Material Spill->ContainSpill Yes CollectSpill Collect Absorbed Material into Waste Container ContainSpill->CollectSpill CollectSpill->SealContainer ContactVendor Contact Licensed Waste Disposal Contractor StoreWaste->ContactVendor End Waste Removed by Contractor ContactVendor->End

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.